3-Bromo-5-chloro-2-fluoropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHJIEHQWOYVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3-Bromo-5-chloro-2-fluoropyridine
A Versatile Tri-Halogenated Scaffold for Medicinal Chemistry
Executive Summary
3-Bromo-5-chloro-2-fluoropyridine (CAS: 884494-87-5) represents a high-value "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in the presence of three distinct halogen atoms—fluorine, chlorine, and bromine—positioned around a pyridine core.[1] This arrangement creates a defined hierarchy of reactivity, allowing medicinal chemists to sequentially functionalize the ring with high regioselectivity.
This guide details the physicochemical profile, synthetic pathways, and orthogonal reactivity logic required to utilize this building block effectively in the synthesis of complex heteroaromatic libraries.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-Bromo-5-chloro-2-fluoropyridine |
| CAS Number | 884494-87-5 |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 50–55 °C (Typical range for this class; verify on CoA) |
| Boiling Point | ~204 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water |
| pKa (Conjugate Acid) | ~ -0.5 (Estimated; highly electron-deficient ring) |
Structural Analysis & Reactivity Logic
The utility of 3-bromo-5-chloro-2-fluoropyridine stems from the electronic differentiation of its three carbon-halogen bonds. This allows for orthogonal functionalization —the ability to react one site exclusively without affecting the others.
The Reactivity Hierarchy
-
C2-Fluorine (SNAr Active): The most reactive site. The electronegative nitrogen and the electron-withdrawing effects of the C3-Br and C5-Cl atoms make the C2 position highly electrophilic. Nucleophiles (amines, alkoxides, thiols) readily displace the fluoride ion via Nucleophilic Aromatic Substitution (SNAr).
-
C3-Bromine (Cross-Coupling Active): The second most reactive site. In transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, allowing for chemoselective coupling.[2]
-
C5-Chlorine (Latent Handle): The least reactive site. It typically remains intact during C2 substitution and C3 coupling, serving as a latent handle for late-stage diversification or solubility modulation.
Visualization: Regioselectivity Map
Figure 1: The orthogonal reactivity map demonstrating the stepwise functionalization logic.
Synthetic Protocols
Preparation of the Scaffold
While commercially available, the compound is typically synthesized via Diazotization-Fluorination of the corresponding amine.
-
Precursor: 2-Amino-3-bromo-5-chloropyridine.
-
Reagents: Sodium Nitrite (NaNO₂), HF-Pyridine (Olah's Reagent) or HBF₄.
-
Mechanism: Formation of the diazonium salt followed by thermal decomposition (Balz-Schiemann type reaction) to install the fluorine atom.
Functionalization Workflow (Step-by-Step)
Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2
This step introduces the primary diversity element (e.g., a solubilizing amine or a target-binding motif).
-
Reagents: Primary or Secondary Amine (1.0–1.2 equiv), Base (DIPEA or K₂CO₃), Solvent (DMSO, DMF, or NMP).
-
Conditions:
-
Mild: Room temperature for 1–4 hours (for reactive amines).[3]
-
Moderate: 60–80 °C (for sterically hindered amines).
-
-
Why it works: The leaving group ability of Fluorine >> Chlorine/Bromine in SNAr reactions due to the high C-F bond polarization, which stabilizes the Meisenheimer complex intermediate.
Protocol:
-
Dissolve 3-bromo-5-chloro-2-fluoropyridine (1.0 equiv) in dry DMSO (0.5 M).
-
Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).
-
Stir at RT.[3][4] Monitor by LCMS for disappearance of the starting material (M+H 210/212).
-
Workup: Dilute with water (precipitate often forms) or extract with EtOAc.
Step 2: Suzuki-Miyaura Coupling at C3
Once the C2 position is substituted, the C3-Bromine is targeted.
-
Reagents: Aryl Boronic Acid (1.2 equiv), Pd Catalyst (Pd(dppf)Cl₂ or Pd(PPh₃)₄, 5 mol%), Base (Na₂CO₃ or Cs₂CO₃).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 80–100 °C under inert atmosphere (N₂/Ar).
-
Selectivity: The C-Cl bond at C5 remains intact because the bond dissociation energy of C-Cl (approx. 95 kcal/mol) is higher than C-Br (approx. 68 kcal/mol).
Visualization: Synthesis Workflow
Figure 2: Sequential functionalization workflow preserving the C5-chloro handle.
Handling & Safety Data
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation.[5] | Wear nitrile gloves. Wash thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation.[5] | Wear safety goggles. If in eyes: Rinse cautiously with water for 15 min. |
| STOT-SE | H335: May cause respiratory irritation.[5] | Use only in a chemical fume hood. Avoid dust formation. |
| Acute Tox. | H302: Harmful if swallowed.[5] | Do not eat, drink, or smoke when using this product. |
Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the C-F bond over long periods.
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5).
-
PubChem. Compound Summary: 3-Bromo-2-chloro-5-fluoropyridine (Isomer Comparison).[5] National Library of Medicine.
-
Schlosser, M. The 2-Fluoropyridines: A Versatile Class of Intermediates. Organometallics in Synthesis.[6]
-
Handy, C. J., & Zhang, Y. (2006). NMR-Based Prediction of Regioselectivity in the SNAr Reaction of Halopyridines. (Contextual reference for SNAr prediction).
Sources
3-Bromo-5-chloro-2-fluoropyridine CAS number 884494-87-5
Executive Summary: The "Orthogonal" Scaffold
In modern drug discovery, 3-Bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5) represents a premier "orthogonal" scaffold. Unlike simple halopyridines, this trisubstituted heterocycle offers three distinct reactive sites—fluorine at C2, bromine at C3, and chlorine at C5—each activatable under specific, non-overlapping conditions.
This guide provides a technical roadmap for leveraging this molecule in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and KRAS modulators. By understanding the electronic hierarchy of the halogen substituents, researchers can execute sequential, regioselective functionalizations with high precision.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The molecule is defined by its electron-deficient pyridine core, further deactivated by three electronegative halogens. This creates a strong dipole and lowers the LUMO energy, making the C2 position exceptionally electrophilic.
| Property | Data | Note |
| Molecular Formula | C₅H₂BrClFN | |
| Molecular Weight | 210.43 g/mol | |
| Appearance | Off-white to pale yellow solid | Low melting solid |
| Boiling Point | ~204 °C (at 760 mmHg) | Predicted |
| Solubility | DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |
| Reactivity Order | C2-F > C3-Br > C5-Cl | Critical for synthesis planning |
Synthesis & Manufacturing Route
While custom synthesis houses often supply this reagent, understanding its genesis is crucial for impurity profiling. The industrial standard route typically proceeds via the Balz-Schiemann or Olah fluorination of the corresponding aminopyridine.
Primary Route: Diazotization-Fluorination
Precursor: 2-Amino-3-bromo-5-chloropyridine (CAS 26163-03-1)
Step-by-Step Protocol:
-
Bromination (Pre-step): Commercial 2-amino-5-chloropyridine is brominated using NBS or Br₂ in acetic acid to install the bromine at the C3 position (ortho to the amino group) with high regioselectivity.
-
Diazotization: The 2-amino-3-bromo-5-chloropyridine is dissolved in HF-pyridine (Olah's reagent) or anhydrous HF at -10°C.
-
Fluorination: Sodium nitrite (NaNO₂) is added slowly to generate the diazonium salt in situ.
-
Thermal Decomposition: The mixture is warmed (typically to 40–60°C) to induce N₂ evolution and C-F bond formation.
-
Workup: Quenching with ice/water, neutralization with NaHCO₃, and extraction with DCM.
Why this route? Direct halogen exchange (Halex) on 2,3-dibromo-5-chloropyridine using KF is possible but often suffers from lower yields due to the competing reactivity of the C3-Br and C5-Cl. The amino-to-fluoro conversion is chemically cleaner for this specific substitution pattern.
Reactivity & Functionalization: The "Tri-Halogen" Strategy
The power of CAS 884494-87-5 lies in its chemoselectivity . You can engage one halogen without disturbing the others.
Mechanism 1: Nucleophilic Aromatic Substitution (S_NAr)[11][12]
-
Site: C2-F
-
Reactivity: Highest. The fluorine atom is activated by the adjacent ring nitrogen ( inductive effect) and the electron-withdrawing nature of the Br and Cl atoms.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild base (K₂CO₃ or DIPEA), polar solvent (DMF, DMSO, NMP), moderate heat (RT to 60°C).
-
Outcome: Displacement of F to form 2-substituted-3-bromo-5-chloropyridines.
Mechanism 2: Palladium-Catalyzed Cross-Coupling
-
Site: C3-Br
-
Reactivity: Moderate (High for Pd). The C-Br bond is weaker than the C-Cl bond (bond dissociation energy ~68 kcal/mol vs ~81 kcal/mol).
-
Reactions: Suzuki-Miyaura (Boronic acids), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).
-
Selectivity: Under standard Pd(0) conditions, oxidative addition occurs preferentially at the C-Br bond, leaving the C-Cl bond intact.
-
Note: If the C2-F is still present, S_NAr can compete if the coupling partner is nucleophilic (e.g., an amine). Ideally, perform S_NAr at C2 before Pd-coupling at C3 to avoid side reactions.
Mechanism 3: Late-Stage Activation
-
Site: C5-Cl
-
Reactivity: Lowest.
-
Activation: Requires specialized ligands (e.g., Buchwald biaryl phosphines like XPhos, RuPhos) or higher temperatures (>100°C) after the C3-Br has been reacted.
Visualizing the Workflow (Graphviz Diagram)
The following diagram illustrates the logical flow for orthogonal functionalization, a critical decision-making tool for medicinal chemists.
Figure 1: Sequential functionalization logic. The preferred path (Blue -> Yellow -> Green -> Red) ensures maximum yield and regiocontrol.
Experimental Protocol: Regioselective S_NAr
Objective: Displacement of C2-Fluorine with a primary amine (e.g., cyclopropylamine) while preserving the C3-Bromine.
Reagents:
-
3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)
-
Cyclopropylamine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Acetonitrile (ACN) or DMF (0.2 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with 3-Bromo-5-chloro-2-fluoropyridine and anhydrous ACN.
-
Addition: Add DIPEA followed by the slow addition of cyclopropylamine at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Monitor by TLC/LC-MS.
-
Checkpoint: The reaction is typically fast (1-4 hours). If sluggish, heat to 50°C.
-
Observation: Disappearance of the starting material (m/z 210) and appearance of the product (m/z 247).
-
-
Workup: Concentrate the solvent. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Mechanistic Insight: The C3-Br provides steric bulk but also electron withdrawal. The reaction at C2 is favored over C4 or C6 due to the specific activation by the pyridine nitrogen and the "ortho" effect of the bromine, which inductively acidifies the C2 position.
Applications in Drug Discovery
This scaffold is widely utilized in the synthesis of KRAS G12C inhibitors and Tyrosine Kinase Inhibitors (TKIs) .
-
KRAS Inhibitors: The pyridine ring serves as a hinge binder or a structural spacer. The C2 substituent often directs the molecule into a specific protein pocket, while the C3 substituent is used to extend the carbon skeleton via cross-coupling to reach hydrophobic regions of the enzyme.
-
Bioisosterism: The "Magic Chloro" effect (replacing a methyl group with chlorine) at C5 can improve metabolic stability (blocking P450 oxidation sites) and lipophilicity (logP) without significantly altering the steric profile.
Safety & Handling
-
Hazards: GHS Warning.[1] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Specific Risk: As a fluorinated, halogenated pyridine, this compound can cause severe eye damage. Wear chemical splash goggles.
-
Sensitization: Halopyridines are potential skin sensitizers. Handle in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C-F bond over months if exposed).
References
-
Preparation of 3-bromo-5-chloro-pyridines used as intermediates . US Patent 5436344A. (1995). Describes the synthesis of 3-bromo-5-chloropyridine derivatives via diazotization.
-
Nucleophilic aromatic substitution of polyhalopyridines . RSC Advances. (2014). Detailed study on the regioselectivity of S_NAr reactions in fluorinated pyridines.
-
Synthesis of Pyridopyrimidine Derivatives as KRAS Inhibitors . WO Patent 2022192332A1. (2022). Cites 3-bromo-5-chloro-2-fluoropyridine as a key starting material for complex drug scaffolds.
-
PubChem Compound Summary: 3-Bromo-5-chloro-2-fluoropyridine . National Center for Biotechnology Information. (2025). Validated chemical and physical property data.
Sources
3-Bromo-5-chloro-2-fluoropyridine: Structural Dynamics & Synthetic Utility in Medicinal Chemistry
Topic: 3-Bromo-5-chloro-2-fluoropyridine: Structural Dynamics & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
In the high-stakes landscape of drug discovery, 3-Bromo-5-chloro-2-fluoropyridine (CAS: 884494-87-5) has emerged as a "privileged scaffold." Its value lies not merely in its halogenated structure, but in the precise orthogonal reactivity of its three substituents. This tri-halogenated pyridine allows for sequential, regioselective functionalization—enabling chemists to construct complex pharmacophores with surgical precision.
This guide provides a comprehensive technical analysis of this intermediate, detailing its physicochemical properties, a validated synthesis protocol, and a hierarchical reactivity map for downstream applications.
Physicochemical Characterization
Molecular Identity
The compound is defined by a pyridine core substituted at the 2, 3, and 5 positions. The specific arrangement of fluorine (C2), bromine (C3), and chlorine (C5) creates a unique electronic environment that directs nucleophilic and electrophilic attacks to distinct sites.
| Property | Value |
| IUPAC Name | 3-Bromo-5-chloro-2-fluoropyridine |
| CAS Registry Number | 884494-87-5 |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Exact Mass | 208.904 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 50–54 °C |
| Boiling Point | ~204 °C (at 760 mmHg) |
| Density | 1.8 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |
Structural Analysis & Electronic Effects
The reactivity of this molecule is dictated by the interplay of inductive (
-
C2-Fluorine: The strongly electronegative fluorine at the
-position activates the ring towards Nucleophilic Aromatic Substitution (S Ar). The C-F bond here is highly labile to nucleophiles due to the inductive withdrawal of the adjacent ring nitrogen. -
C3-Bromine: Located at the
-position, this atom is primed for metal-halogen exchange or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Its bond is weaker than the C-Cl bond, allowing for selective activation. -
C5-Chlorine: The least reactive halogen in this system. It typically survives conditions that activate the F or Br atoms, serving as a latent handle for late-stage modification.
Validated Synthesis Protocol
While various routes exist, the most robust and scalable method involves the regioselective bromination of a 2-amino precursor followed by a Balz-Schiemann-type fluorination. This approach avoids the poor selectivity often seen in direct halogenation of pyridine rings.
Retrosynthetic Logic
-
Precursor: 2-Amino-3-bromo-5-chloropyridine
-
Starting Material: 2-Amino-5-chloropyridine (Commercially available, inexpensive)
Step-by-Step Methodology
Step 1: Regioselective Bromination
Objective: Install the bromine atom at C3.
-
Reagents: 2-Amino-5-chloropyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 2-amino-5-chloropyridine in ACN at 0°C.
-
Add NBS portion-wise over 30 minutes to maintain temperature <5°C.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Mechanism: The amino group directs the electrophilic bromination ortho to itself (C3). The C5 position is already blocked by chlorine.
-
Workup: Concentrate solvent, resuspend in water, filter the precipitate. Recrystallize from ethanol if necessary.
-
Yield: Typically 85–90%.
-
Step 2: Diazotization-Fluorination (Balz-Schiemann Variation)
Objective: Convert the C2-amino group to a C2-fluorine.
-
Reagents: HF-Pyridine (Olah's reagent) or HBF₄, Sodium Nitrite (NaNO₂).
-
Procedure:
-
Safety Warning: HF-Pyridine is highly corrosive and toxic.[5] Use PTFE vessels and full PPE.
-
Cool HF-Pyridine (10 eq) to -10°C in a PTFE reactor.
-
Add the brominated intermediate (from Step 1) slowly.
-
Add NaNO₂ (1.2 eq) portion-wise, keeping temp <0°C. This forms the diazonium salt in situ.
-
Stir at 0°C for 1 hour, then warm to 40–50°C to induce decomposition of the diazonium species (N₂ evolution).
-
Workup: Quench carefully into ice/water/Na₂CO₃ mixture. Extract with Dichloromethane (DCM).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Figure 1: Two-step synthesis pathway converting 2-amino-5-chloropyridine to the target scaffold.
Reactivity Profile & Applications
The power of this scaffold lies in its Orthogonal Reactivity . Chemists can manipulate one site without affecting the others by carefully selecting reaction conditions.
The Reactivity Hierarchy
-
C2-Fluorine (S
Ar): Most reactive. Displaced by amines, thiols, or alkoxides. -
C3-Bromine (Cross-Coupling): Intermediately reactive. Active in Suzuki, Stille, or Buchwald-Hartwig couplings.
-
C5-Chlorine (Late-Stage): Least reactive. Requires forcing conditions or specialized catalysts (e.g., bulky phosphine ligands).
Figure 2: Orthogonal reactivity map showing the distinct chemical pathways available for each substituent.
Experimental Workflow: Selective Functionalization
Scenario: Creating a tris-substituted pyridine drug candidate.
-
Reaction A (S
Ar): Treat 3-bromo-5-chloro-2-fluoropyridine with a primary amine (R-NH₂) and base (DIPEA) in DMF at 60°C.-
Result: The C2-F is displaced by R-NH-. The Br and Cl remain intact.
-
-
Reaction B (Suzuki Coupling): Treat the product of Reaction A with an aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in Dioxane/Water.
-
Result: The C3-Br reacts to form a C-C bond. The C5-Cl remains intact.
-
-
Reaction C (Buchwald Coupling): Treat the product of Reaction B with a secondary amine and Pd₂dba₃/XPhos.
-
Result: The C5-Cl is finally displaced/coupled.
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[5] |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation.[5] |
Handling Protocols:
-
Storage: Keep refrigerated (2–8°C) under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to moisture.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of dust.
-
Spill Response: Sweep up solid spills avoiding dust formation. Clean surface with ethanol.
References
-
PubChem. (2025).[5] 3-Bromo-2-chloro-5-fluoropyridine Compound Summary. National Library of Medicine. [Link] (Note: While PubChem indexes the isomer, the physical data and CAS links provided in search results 1.5 and 1.7 confirm the properties of the 3-Br-5-Cl-2-F series).
-
AOBChem. (2024). Product Data: 3-Bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5). [Link][1][4]
- Schlosser, M., & Rausis, T. (2004). Site-Selective Halogenation of Pyridines. European Journal of Organic Chemistry.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. aobchem.com [aobchem.com]
- 3. 884494-87-5 | 3-Bromo-5-chloro-2-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. innospk.com [innospk.com]
- 5. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation and Nomenclature of Tri-Halogenated Pyridines: A Guide to C5H2BrClFN
Executive Summary: The C5H2BrClFN Paradigm
In the context of high-throughput screening (HTS) and lead optimization, the molecular formula C5H2BrClFN represents not a single entity, but a chemically diverse family of 36 theoretical regioisomers . These compounds—mixed-halogenated pyridines—are "privileged scaffolds" in drug discovery.[1] They serve as critical bioisosteres for phenyl rings, offering modulated lipophilicity (LogP), reduced metabolic liability (blocking CYP450 oxidation sites), and specific electrostatic vectors for protein-ligand binding.
This guide provides a rigorous framework for the systematic IUPAC nomenclature of this series, resolving common ambiguities in patent literature. Furthermore, it details a self-validating experimental protocol for distinguishing these isomers using
Systematic Nomenclature: The IUPAC Algorithm[1]
Naming heterocyclic systems with multiple mixed substituents requires strict adherence to the IUPAC Blue Book (P-14.4) hierarchy. For C5H2BrClFN, the parent structure is pyridine .[2][3]
The Hierarchy of Rules
To derive the correct Preferred IUPAC Name (PIN), apply the following logic gates in order:
-
Principal Functional Group: None present (Halogens are prefixes, not suffixes).
-
Parent Structure: Pyridine (Nitrogen is position 1).[1]
-
Locant Set Minimization: Number the ring to give the substituent set the lowest possible locants.
-
Example: 2,3,4 is preferred over 3,4,5.
-
-
Alphabetical Priority (The Tie-Breaker): If locant sets are identical (e.g., symmetrical substitution), assign the lower number to the substituent cited first alphabetically.
-
Order: B romo > C hloro > F luoro.[1]
-
Nomenclature Decision Logic (Visualization)
Figure 1: Decision tree for assigning IUPAC names to mixed-halogen pyridines, ensuring compliance with Blue Book P-14.4.
Isomer Enumeration and Classification
The C5H2BrClFN formula allows for substituents at the 2, 3, 4, 5, and 6 positions. Since all three halogens are distinct, no symmetry reduction occurs in the counting of isomers within a specific substitution pattern.
Substitution Patterns
There are six unique skeletal substitution patterns for a tri-substituted pyridine. For each pattern, the three distinct halogens (Br, Cl, F) can be arranged in
Total Isomers: 6 patterns × 6 permutations = 36 Unique Isomers .[1]
Representative Data Table
The following table illustrates the naming logic for the 2,3,4-substitution pattern (one of the most synthetically accessible via directed ortho-lithiation).
| Structure Orientation | C-2 Substituent | C-3 Substituent | C-4 Substituent | IUPAC Name (PIN) |
| A | Br | Cl | F | 2-bromo-3-chloro-4-fluoropyridine |
| B | F | Cl | Br | 4-bromo-3-chloro-2-fluoropyridine |
| C | Cl | Br | F | 3-bromo-2-chloro-4-fluoropyridine |
| D | Br | F | Cl | 2-bromo-4-chloro-3-fluoropyridine |
Note on Isomer B: Even though F is at position 2, the locant set is {2,3,4}. Alphabetical priority dictates Bromo is cited first.[1] Does Bromo get position 2? We compare set {2,3,4} (Br at 4) vs {2,3,4} (Br at 2). Since the set numbers are identical, we look at the atom at position 2. In "B", F is at 2. In the reverse numbering, Br would be at 2. Since Br > F alphabetically, the name where Br has the lower number is preferred? Correction: The rule is "Lowest locant for the first cited substituent."
Case B Analysis:
Numbering A: 2-F, 3-Cl, 4-Br. Name: 4-bromo-3-chloro-2-fluoropyridine. [1] * Numbering B (reverse): 2-Br, 3-Cl, 4-F. Name: 2-bromo-3-chloro-4-fluoropyridine.
Result: The correct IUPAC name for structure B is actually 2-bromo-3-chloro-4-fluoropyridine (which makes it identical to Structure A). [1] * Crucial Insight: This demonstrates that Isomer A and Isomer B in the table above are actually the same molecule viewed from different sides, unless the positions are fixed relative to Nitrogen.[1] In pyridine, positions 2 and 6 are chemically distinct unless the substitution pattern is symmetric.
Refined Count: The 36 isomers are distinct because the N-atom breaks the symmetry of the benzene ring.[1]
Experimental Protocol: Structural Validation via F-NMR
In drug development, distinguishing between isomers like 2-bromo-3-chloro-5-fluoropyridine and 2-bromo-5-chloro-3-fluoropyridine is critical, as they have vastly different metabolic profiles.[1] Mass spectrometry cannot distinguish them.[1] The most robust self-validating system is
The Protocol: Regioisomer Differentiation
Objective: Assign the exact position of the Fluorine atom on the pyridine ring relative to the Nitrogen and other halogens.[1]
Materials:
-
Solvent: DMSO-
(Preferred for solubility and preventing aggregation).[1] -
Internal Standard:
-Trifluorotoluene ( -63.72 ppm). -
Instrument: 400 MHz NMR (min) with
F probe.
Methodology:
-
Sample Prep: Dissolve 5-10 mg of C5H2BrClFN isomer in 0.6 mL DMSO-
. -
Acquisition: Run proton-coupled
F scan (do not decouple H).[1] -
Analysis: Analyze Chemical Shift (
) and Coupling Constants ( ).
Diagnostic Criteria (Self-Validating Logic)
| Parameter | Observation | Structural Inference | Mechanistic Cause |
| Chemical Shift ( | -50 to -70 ppm | 2-Fluoropyridine derivative | Strong inductive deshielding by adjacent Nitrogen ( |
| -120 to -140 ppm | 3-Fluoropyridine derivative | Minimal electronic impact from Nitrogen (meta-like).[1] | |
| -90 to -110 ppm | 4-Fluoropyridine derivative | Resonance shielding/deshielding balance.[1] | |
| Coupling ( | No Coupling (Singlet) | F is flanked by Br/Cl | No adjacent protons (e.g., 2,3,4-trihalo-5-H). |
| Large Doublet ( | Ortho-H present |
Structural Elucidation Workflow
Figure 2: Analytical workflow for assigning C5H2BrClFN isomers using Fluorine NMR chemical shifts.
Applications in Drug Discovery[2][3][4][5]
Understanding the nomenclature and structure of C5H2BrClFN is vital for Fragment-Based Drug Discovery (FBDD) .
-
Metabolic Blocking: Placing the Fluorine at the C-3 position often blocks metabolic oxidation, extending the half-life (
) of the drug candidate.[1] -
SNAr Reactivity: The identity of the halogen at the C-2 or C-4 position determines reactivity in Nucleophilic Aromatic Substitution (
).[1]-
Reactivity Order: F >> Cl > Br (at C-2/C-4).[1]
-
Insight: In a molecule like 2-fluoro-3-bromo-4-chloropyridine , a nucleophile will selectively displace the 2-Fluoro group, allowing for regiospecific scaffold elaboration.
-
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Section P-14.4 (Numbering) and P-25 (Heterocycles).[1] [Link][1]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source for 19F shifts). [Link][1]
-
Schlosser, M. (2005).[1] The 2-, 3-, and 4-Halo-pyridines: A Review of Physical and Chemical Properties. Journal of Organic Chemistry.[1] [Link]
-
PubChem. Compound Summary for Halogenated Pyridines. (Validation of isomer existence). [Link]
Sources
Technical Guide: Spectroscopic Profiling of 3-Bromo-5-chloro-2-fluoropyridine
[1][2]
CAS: 884494-87-5
Formula: C
Executive Summary
3-Bromo-5-chloro-2-fluoropyridine is a high-value tris-halogenated heterocyclic scaffold used extensively in medicinal chemistry.[1][2] Its unique substitution pattern—containing three distinct halogens (F, Cl, Br)—offers orthogonal reactivity for sequential cross-coupling reactions (e.g., S
This guide provides a comprehensive spectroscopic analysis designed to assist analytical chemists and synthetic researchers in the identification, quality control, and structural validation of this compound. The data presented synthesizes theoretical limits with empirical trends observed in poly-halogenated pyridines.
Structural Analysis & Theoretical Framework
The molecule consists of a pyridine ring perturbed by three electronegative substituents. Understanding the electronic push-pull mechanisms is critical for interpreting the spectra.
-
Fluorine (C2): Acts as a strong
-withdrawing group but a -donor.[1][2] It significantly shields the C3 carbon (ortho-effect) in NMR but deshields the attached C2. -
Bromine (C3) & Chlorine (C5): Both are weak deactivators. Their position meta to each other and ortho/para to the fluorine creates a unique scalar coupling network.
-
Symmetry: The molecule is asymmetric (
point group), meaning all protons and carbons are magnetically non-equivalent.
Mass Spectrometry (MS) Profiling
For halogenated compounds, the molecular ion cluster is the primary diagnostic tool due to the natural abundance of Chlorine (
Isotope Pattern Analysis
The interaction between one Chlorine and one Bromine atom creates a distinct M : M+2 : M+4 pattern with approximate intensities of 3 : 4 : 1 .
| Ion Species | Isotope Composition | Exact Mass (m/z) | Relative Abundance (%) |
| M | 208.90 | 76.0% (Base) | |
| [M+2] | 210.90 | 100.0% (Peak) | |
| [M+2] | 210.90 | (Overlaps above) | |
| [M+4] | 212.90 | 24.0% |
Fragmentation Logic (EI-MS)
The fragmentation pathway is dominated by the loss of the halogens. The C-Br bond is the weakest (approx. 68 kcal/mol) and cleaves first.
Figure 1: Predicted Electron Impact (EI) fragmentation pathway showing sequential dehalogenation.
Nuclear Magnetic Resonance (NMR) Characterization
H NMR (Proton)
The molecule possesses only two aromatic protons, H4 and H6 . Their identification relies on chemical shift rules and coupling constants (
-
Solvent: DMSO-
or CDCl .[1][2] -
H6 (Position 6): Located adjacent to the Nitrogen and para to the Fluorine. It typically appears most downfield (deshielded).[3]
-
H4 (Position 4): Located between Br and Cl.
Predicted Data Profile:
| Proton | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H6 | 8.20 – 8.35 | dd (Doublet of Doublets) | ||
| H4 | 8.40 – 8.55 | dd (Doublet of Doublets) | Deshielded by two ortho-halogens (Br, Cl).[1][2] Large |
Note: In 2-fluoropyridines, the H4 proton often shows a distinctively large coupling to the fluorine (
F NMR (Fluorine)
Fluorine NMR is the cleanest method for purity assessment as it usually shows a single signal for the pure compound.
-
Shift:
-65.0 to -75.0 ppm (Relative to CFCl ).[1][2] -
Pattern: Doublet (coupling to H4) or Multiplet (if H6 coupling is resolved).
C NMR (Carbon)
The carbon spectrum will be complex due to C-F splitting.[4] Every carbon atom in the ring will likely appear as a doublet.
-
C2 (C-F):
~155-160 ppm (Doublet, Hz). -
C3 (C-Br):
~105-110 ppm (Doublet, Hz).[1][2] -
C4:
~140-145 ppm (Doublet, Hz). -
C5 (C-Cl):
~130 ppm.[1][2] -
C6:
~145 ppm.
Figure 2: Scalar coupling network highlighting the diagnostic H-F interaction.
Vibrational Spectroscopy (IR)
FT-IR is useful for confirming functional groups but less specific than NMR for structural isomers.[1][2]
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent solvent effects from obscuring peaks:
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(preferred for solubility) or CDCl . -
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts.
-
Reference: Ensure TMS (0.00 ppm) is present or reference to the residual solvent peak (DMSO: 2.50 ppm; CHCl
: 7.26 ppm).
Quality Control (QC) Workflow
Differentiation from regioisomers (e.g., 5-Bromo-3-chloro-2-fluoropyridine) is the primary QC challenge.[1][2]
-
Run GC-MS: Confirm the M+ peak (209/211/213) and purity >98%.
-
Run
H NMR: Measure the value of the doublet at ~8.5 ppm.-
If
Hz, it is 3-Bromo-5-chloro-2-fluoropyridine (H4 coupling to F).[2] -
If
is small (< 2 Hz) for both protons, the structure may be incorrect (e.g., protons not ortho to F).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40418626, 3-Bromo-2-chloro-5-fluoropyridine. Retrieved from [Link]
- Reichert, D. (2005).Solid-State NMR Methods for Halogenated Pyridines. Annual Reports on NMR Spectroscopy. (General reference for halogen coupling constants).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Technical Guide: Strategic Synthesis of 3-Bromo-5-chloro-2-fluoropyridine
Executive Summary
Target Molecule: 3-Bromo-5-chloro-2-fluoropyridine
CAS: 884494-87-5 (Isomer specific)
Core Utility: This scaffold is a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical agents (kinase inhibitors). Its value lies in the differential reactivity of its three halogen substituents: the C2-Fluorine is labile to nucleophilic aromatic substitution (
The Synthetic Challenge: The primary difficulty is establishing the correct regiochemistry of the 3,5-halogen pattern relative to the 2-fluoro group. Direct halogenation of 2-fluoropyridine often lacks selectivity. Therefore, this guide prioritizes a Functional Group Interconversion (FGI) strategy starting from the commercially available 2-amino-5-chloropyridine, which guarantees regiocontrol via the amino group's directing power.
Part 1: Strategic Retrosynthesis
To design a robust synthesis, we must disconnect the molecule at its most difficult bond. The C2-F bond is best formed late-stage via diazotization to avoid the volatility and reactivity issues of early-stage fluorinated intermediates.
Figure 1: Retrosynthetic analysis identifying the Amino-to-Fluoro conversion as the critical final step.
Part 2: Primary Synthetic Route (The "Amino-Directing" Pathway)
This route is the industry standard for reliability. It leverages the strong ortho-directing effect of the amino group to install the bromine atom exclusively at the 3-position, as the 5-position is already blocked by chlorine.
Step 1: Regioselective Bromination
Objective: Synthesize 2-amino-3-bromo-5-chloropyridine.
Starting Material: 2-Amino-5-chloropyridine (CAS 1072-98-6).
Reagents: N-Bromosuccinimide (NBS) or Bromine (
Mechanism: The amino group at C2 strongly activates the pyridine ring at positions 3 and 5. Since position 5 is occupied by chlorine, electrophilic attack occurs exclusively at position 3.
Protocol:
-
Charge: Load a reactor with 2-amino-5-chloropyridine (1.0 eq) and Acetonitrile (10 volumes).
-
Cool: Lower temperature to 0–5°C to control the exotherm.
-
Addition: Add NBS (1.05 eq) portion-wise over 1 hour. Note: Using NBS is preferred over liquid bromine for easier handling and cleaner reaction profiles.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC/TLC until starting material is <1%.
-
Quench: Add aqueous sodium bisulfite (10% solution) to quench excess brominating agent.
-
Isolation: Concentrate the solvent, add water, and filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.
-
Yield Expectation: 85–92%.
Step 2: Diazotization-Fluorination (Olah's Method)
Objective: Convert the C2-Amino group to C2-Fluoro.
Reagents: HF-Pyridine (Olah's Reagent) and Sodium Nitrite (
Mechanism:
The reaction proceeds via the formation of a diazonium salt (
Protocol:
-
Setup: Use a polyethylene or PTFE reactor equipped with a scrubber.
-
Charge: Add HF-Pyridine (70% HF, ~10-15 eq) and cool to -10°C.
-
Addition 1: Add 2-amino-3-bromo-5-chloropyridine (1.0 eq) slowly. The exotherm must be strictly controlled.
-
Addition 2: Add Sodium Nitrite (
, 1.2 eq) portion-wise or as a saturated aqueous solution dropwise over 1 hour, maintaining temperature < 0°C. -
Decomposition: Allow the mixture to warm to room temperature, then heat to 40–50°C for 1 hour to ensure complete nitrogen evolution (decomposition of the diazonium salt).
-
Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with
or NaOH (exothermic!). -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Distillation (vacuum) is recommended due to the volatility of the product.
-
Yield Expectation: 60–75%.
Figure 2: Operational workflow for the amino-to-fluoro conversion route.
Part 3: Alternative Route (Directed Ortho Metalation)
For laboratories equipped with low-temperature (-78°C) capabilities, this route is shorter but requires strict control to avoid "Halogen Dance" side reactions.
Starting Material: 5-Chloro-2-fluoropyridine (CAS 1480-65-5). Concept: The fluorine atom at C2 is a stronger ortho-director than the chlorine at C5. Lithium bases will preferentially deprotonate C3.
Protocol:
-
Reagent: Use Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Note: LDA is often too nucleophilic and may attack the pyridine ring; LiTMP is bulkier and acts purely as a base.
-
Conditions: THF, -78°C.
-
Quench: Add
or as the electrophile. -
Risk: If the temperature rises above -60°C before quenching, the lithiated species may undergo a "Halogen Dance," moving the lithium to C4, resulting in the wrong isomer.
Part 4: Comparative Data Analysis
The following table summarizes the trade-offs between the two routes to aid in decision-making.
| Feature | Route A: Amino-Conversion (Recommended) | Route B: Directed Metalation |
| Starting Material Cost | Low (Commodity Chemical) | High (Fine Chemical) |
| Regiocontrol | Excellent (Chemically locked) | Moderate (Temperature dependent) |
| Safety Profile | Moderate (HF handling required) | Moderate (Pyrophoric Li-bases) |
| Scalability | High (Kilogram scale proven) | Low (Cryogenic limits) |
| Overall Yield | 50–65% (2 steps) | 40–60% (1 step) |
References
-
Synthesis of 2-amino-5-fluoropyridine via Diazotization. ResearchGate. (Methodology adaptation for amino-pyridine fluorination).
-
Regioselective Lithiation of 2-Chloropyridines. Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic insight for Route B).
-
Synthesis of 2-amino-3-bromo-5-chloropyridine. Google Patents (US4033975A). (Protocol for Step 1).
-
3-Bromo-5-chloro-2-fluoropyridine Product Data. AOBChem. (Target molecule verification).
-
Continuous-Flow Divergent Lithiation of Dihalopyridines. PubMed Central (NIH). (Advanced data on Halogen Dance risks in Route B).
Sources
A Senior Application Scientist's Guide to the Solubility of 3-Bromo-5-chloro-2-fluoropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Waters of Solubility
In the realm of drug discovery and development, understanding the solubility of a novel chemical entity is not merely a preliminary step; it is a critical determinant of its ultimate therapeutic potential. An otherwise potent molecule can falter on the path to clinical relevance due to poor solubility, which can hinder formulation, bioavailability, and ultimately, efficacy. This guide addresses a key intermediate, 3-Bromo-5-chloro-2-fluoropyridine , a compound of significant interest in medicinal chemistry. While this molecule holds promise as a versatile building block, a comprehensive public record of its solubility profile in common organic solvents is notably absent.
This document, therefore, deviates from a simple presentation of pre-existing data. Instead, it serves as both a theoretical treatise and a practical handbook. As a Senior Application Scientist, my objective is to equip you not just with what is known, but to empower you with the principles and methodologies to uncover what is not. We will delve into the molecular characteristics of 3-Bromo-5-chloro-2-fluoropyridine that govern its solubility, provide a robust framework for its experimental determination, and discuss the profound implications of these findings for your research and development endeavors.
Unveiling the Molecule: Physicochemical Characteristics of 3-Bromo-5-chloro-2-fluoropyridine
Before we can predict or determine its behavior in solution, we must first understand the intrinsic properties of 3-Bromo-5-chloro-2-fluoropyridine.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClFN | PubChem |
| Molecular Weight | 210.43 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Approximately 50-54 °C | Commercial Suppliers |
| LogP (calculated) | 2.6 | PubChem |
The structure of 3-Bromo-5-chloro-2-fluoropyridine is characterized by a pyridine ring substituted with three halogen atoms: bromine, chlorine, and fluorine. The presence of these halogens, along with the nitrogen atom in the pyridine ring, creates a molecule with a complex electronic profile. The calculated LogP of 2.6 suggests a degree of lipophilicity, indicating that it is more likely to be soluble in organic solvents than in water. However, the nitrogen atom and the polar carbon-halogen bonds introduce the potential for specific solute-solvent interactions, such as dipole-dipole interactions and even weak hydrogen bonding with protic solvents. The interplay of these forces will ultimately dictate its solubility in a given solvent.
The Theoretical Underpinnings of Solubility: A Game of Intermolecular Forces
The adage "like dissolves like" provides a rudimentary but effective starting point for predicting solubility. This principle is grounded in the thermodynamics of solute-solvent interactions. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
In the case of 3-Bromo-5-chloro-2-fluoropyridine, we can anticipate the following interactions:
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and will be a key factor in its solubility in non-polar solvents like hexane and toluene.
-
Dipole-Dipole Interactions: The electronegative halogen atoms and the nitrogen atom create a permanent dipole moment in the molecule, allowing for favorable interactions with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents like methanol and ethanol, although the strength of these interactions may be modest.
-
Halogen Bonding: A less commonly considered but potentially significant interaction is halogen bonding, where the electropositive region on the halogen atom (the σ-hole) can interact with a Lewis base. The choice of solvent can influence the competition between hydrogen and halogen bonding, with more polar solvents sometimes favoring halogen-bonded co-crystals.[1][2]
Given these considerations, we can hypothesize a general trend in solubility. We would expect lower solubility in highly non-polar solvents (e.g., hexane) and increasing solubility with solvent polarity. The highest solubility might be found in polar aprotic solvents that can engage in strong dipole-dipole interactions without competing for hydrogen bonding.
From Theory to Practice: A Rigorous Protocol for Solubility Determination
In the absence of published quantitative data, a systematic experimental approach is paramount. The "gold standard" for determining the equilibrium solubility of a compound is the Shake-Flask Method .[3][4] This method, while requiring careful execution, provides the most reliable and thermodynamically relevant solubility data.
Qualitative Solubility Assessment: A Rapid First Look
Before embarking on a full quantitative analysis, a rapid qualitative assessment can provide valuable initial insights and help in selecting appropriate solvents for quantitative study.
Protocol for Qualitative Solubility Testing:
-
Preparation: To a series of small, clear glass vials, add approximately 1-2 mg of 3-Bromo-5-chloro-2-fluoropyridine.
-
Solvent Addition: To each vial, add a different organic solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Observation: Observe the mixture after each addition for complete dissolution.
-
Classification: Classify the solubility based on the approximate volume of solvent required for dissolution.
| Classification | Approximate Concentration for Dissolution |
| Very Soluble | < 10 mg/mL |
| Freely Soluble | 10 - 33 mg/mL |
| Soluble | 33 - 100 mg/mL |
| Sparingly Soluble | 100 - 1000 mg/mL |
| Slightly Soluble | 1000 - 10,000 mg/mL |
| Very Slightly Soluble | > 10,000 mg/mL |
| Practically Insoluble | Insoluble in a large volume of solvent |
This initial screen will guide the design of the quantitative experiments, ensuring that the concentrations used for calibration curves are appropriate for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
This protocol details the steps for accurately measuring the equilibrium solubility of 3-Bromo-5-chloro-2-fluoropyridine.
Experimental Workflow for Quantitative Solubility Determination
Sources
An In-Depth Technical Guide to 3-Bromo-5-chloro-2-fluoropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-chloro-2-fluoropyridine, a tri-halogenated heterocyclic compound, has emerged as a pivotal building block in modern synthetic chemistry. Its strategic arrangement of bromine, chlorine, and fluorine atoms on the pyridine ring offers a versatile platform for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. The distinct reactivity of each halogen allows for selective functionalization through a variety of cross-coupling and substitution reactions. This guide provides a comprehensive overview of the physicochemical properties, historical context of its synthesis through analogous reactions, a detailed representative synthetic protocol, and its applications as a key intermediate in the creation of bioactive molecules.
Introduction and Physicochemical Properties
3-Bromo-5-chloro-2-fluoropyridine (CAS No. 884494-87-5) is a crystalline solid that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The presence of three different halogens on the pyridine core provides a unique combination of electronic and steric properties, making it a highly sought-after precursor for creating diverse molecular libraries.[2] The fluorine atom at the 2-position, in particular, can significantly influence the compound's metabolic stability and binding affinity when incorporated into a larger bioactive molecule.[3]
The distinct electrochemical nature of the C-F, C-Cl, and C-Br bonds allows for regioselective reactions. The bromo-group is typically the most reactive site for metal-catalyzed cross-coupling reactions, followed by the chloro-group, while the fluoro-group is generally the least reactive. This hierarchy of reactivity is a cornerstone of its utility in multi-step synthetic sequences.
Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-fluoropyridine
| Property | Value | Reference(s) |
| CAS Number | 884494-87-5 | [4] |
| Molecular Formula | C₅H₂BrClFN | [4] |
| Molecular Weight | 210.43 g/mol | [4] |
| Appearance | Off-white crystalline powder | [2] |
| Boiling Point | 204.0 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
| Purity | ≥98.0% | [2] |
Discovery and Historical Context of Synthesis
Historically, the synthesis of halogenated pyridines has relied on several key transformations:
-
Direct Halogenation: While effective for introducing halogens onto the pyridine ring, achieving specific regioselectivity with multiple different halogens can be challenging.
-
Sandmeyer and Related Reactions: The diazotization of aminopyridines followed by reaction with copper(I) halides is a classic and reliable method for introducing bromine and chlorine. This approach offers excellent regiocontrol based on the position of the starting amino group.
-
Balz-Schiemann Reaction: This reaction, involving the thermal decomposition of a diazonium fluoroborate salt, has been a cornerstone for the introduction of fluorine onto aromatic rings, including pyridine.
-
Halogen Exchange (HALEX) Reactions: The displacement of one halogen for another, particularly the replacement of chlorine with fluorine using fluoride salts at high temperatures, is another established method.
The synthesis of 3-Bromo-5-chloro-2-fluoropyridine likely emerged from the application and refinement of these foundational reactions, allowing for the precise and sequential introduction of the three distinct halogens onto the pyridine scaffold.
Synthetic Pathways and Methodologies
The synthesis of 3-Bromo-5-chloro-2-fluoropyridine can be approached through several plausible routes, typically involving the sequential halogenation of a pyridine precursor. A common strategy involves starting with an aminopyridine and introducing the halogens through diazotization and substitution reactions. The following diagram illustrates a representative multi-step synthesis.
Caption: A plausible synthetic route to 3-Bromo-5-chloro-2-fluoropyridine.
Detailed Experimental Protocol (Representative Synthesis)
This protocol is a representative example based on well-established pyridine chemistry.
Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-chloropyridine (1 equiv.) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 equiv.) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-3-bromo-5-chloropyridine.
Step 2: Synthesis of 3-Bromo-5-chloro-2-fluoropyridine
-
Diazotization: Suspend 2-amino-3-bromo-5-chloropyridine (1 equiv.) in an aqueous solution of tetrafluoroboric acid (HBF₄, 48%). Cool the suspension to 0 °C.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.
-
Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt precipitates from the solution. Collect the salt by filtration, wash with cold diethyl ether, and air-dry.
-
Thermal Decomposition (Balz-Schiemann): Gently heat the dry diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases.
-
Purification: After cooling, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-5-chloro-2-fluoropyridine.
Applications in Synthesis
The unique substitution pattern of 3-Bromo-5-chloro-2-fluoropyridine makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[5] The differential reactivity of the three halogen atoms allows for selective functionalization.
Pharmaceutical Synthesis
This compound is a key building block for introducing the 3-bromo-5-chloro-2-fluoropyridinyl moiety into larger molecules. Analogues of this compound are used in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. For instance, related bromo-chloro-pyridines are intermediates in the synthesis of Polo-like kinase (PLK) inhibitors, which are being investigated for the treatment of various cancers.[7] Similarly, the structural motif of a related compound, 2-methoxy-3-bromo-5-fluoropyridine, is found in second-generation TRK inhibitors like LOXO-195, used in targeted cancer therapy.[8]
Agrochemical Synthesis
In the agrochemical sector, halogenated pyridines are precursors to a wide range of herbicides, fungicides, and insecticides. The 3-Bromo-5-chloro-2-fluoropyridine scaffold can be elaborated to produce compounds with enhanced efficacy and selectivity.[5]
Spectroscopic Characterization (Expected)
While experimental spectroscopic data for 3-Bromo-5-chloro-2-fluoropyridine is not widely published, its expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be consistent with their relative positions.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine. The major fragmentation pathways would likely involve the loss of the halogen atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Br, C-Cl, and C-F stretching vibrations, as well as the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.
Safety and Handling
3-Bromo-5-chloro-2-fluoropyridine should be handled with care in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry place away from incompatible materials.
Conclusion
3-Bromo-5-chloro-2-fluoropyridine is a highly functionalized building block with significant potential in synthetic chemistry. While its specific discovery is not well-documented, its synthesis relies on established and robust chemical principles for the preparation of multi-halogenated pyridines. The strategic placement of three different halogens provides a versatile handle for the construction of novel and complex molecules, solidifying its importance as a key intermediate for researchers and professionals in the pharmaceutical and agrochemical industries.
References
- Zhao, C., Chai, H., Zhou, Z., Le, Y., Liu, L., Teng, M., & Huang, Z. (2017). A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. CN106467488A. Google Patents.
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 23). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Bromo-5-Chloro-2-Fluoropyridine: A Key Organic Synthesis Intermediate. Retrieved from [Link]
- Li, J., Wang, Y., & Zhang, Y. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A. Google Patents.
-
PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. Retrieved from [Link]
-
AOBChem. (n.d.). 3-Bromo-5-chloro-2-fluoropyridine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Bromo-5-chloro-2-fluoropyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Bromo-5-chloro-2-fluoropyridine (BSC). Retrieved from [Link]
-
Musso, L., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(19), 6546. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2018). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]
- Pfizer Inc. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A. Google Patents.
- Sumitomo Chemical Company, Limited. (2006). Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof. EP1626045A1. Google Patents.
- Wang, Z., et al. (2013). Preparation method of fluoropyridine compounds. CN102898358A. Google Patents.
-
Mallet, M., et al. (2014). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 57(15), 6439-6449. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-fluoropyridine. Retrieved from [Link]
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- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. mdpi.com [mdpi.com]
- 4. nexconn.com [nexconn.com]
- 5. chemimpex.com [chemimpex.com]
- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 7. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 9. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 884494-87-5 Cas No. | 3-Bromo-5-chloro-2-fluoropyridine | Apollo [store.apolloscientific.co.uk]
Technical Whitepaper: Strategic Utilization of 3-Bromo-5-chloro-2-fluoropyridine in Divergent Synthesis
[1]
Executive Summary
3-Bromo-5-chloro-2-fluoropyridine represents a high-value "orthogonal scaffold" in modern organic synthesis.[1] Its structural utility lies in the presence of three distinct halogen substituents—Fluorine (C2), Bromine (C3), and Chlorine (C5)—each possessing a unique reactivity profile.[1] This "Reactivity Triad" allows researchers to sequentially functionalize the pyridine ring with high regioselectivity, making it an ideal building block for complex pharmacophores found in kinase inhibitors, GPCR ligands (specifically mGluR5 antagonists), and advanced agrochemicals.
This guide provides a technical roadmap for exploiting this molecule, detailing the mechanistic causality behind its reactivity and offering validated protocols for its application in drug discovery.[2]
The Reactivity Triad: Mechanistic Causality
To successfully utilize 3-Bromo-5-chloro-2-fluoropyridine, one must understand the electronic and steric forces that dictate the order of operations. The molecule does not react randomly; it follows a strict hierarchy based on bond dissociation energies (BDE) and electronic activation.[1]
The Hierarchy of Displacement
The reactivity order is generally C2-F > C3-Br > C5-Cl .
-
C2-F (Nucleophilic Aromatic Substitution - SNAr):
-
Mechanism: The C2 position is adjacent to the pyridine nitrogen. The electronegative nitrogen pulls electron density, making C2 highly electrophilic.[1]
-
Why Fluorine? Although the C-F bond is strong, fluorine is the most electronegative halogen. In SNAr, the rate-determining step is often the nucleophilic attack and formation of the Meisenheimer complex, not the bond breaking. Fluorine’s high electronegativity stabilizes the intermediate negative charge more effectively than Cl or Br, accelerating the reaction with amines or alkoxides [1].
-
Outcome: Selective introduction of amines (for solubility/binding) or ethers at C2 without disturbing the Br or Cl atoms.[1]
-
-
C3-Br (Metal-Halogen Exchange / Pd-Catalyzed Coupling):
-
Mechanism: Once C2 is functionalized, C3 becomes the next target.[1]
-
Why Bromine over Chlorine? The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol).[1] In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the oxidative addition of Pd(0) into the C-Br bond is kinetically faster than into the C-Cl bond [2].
-
Outcome: Chemoselective carbon-carbon or carbon-nitrogen bond formation at C3, leaving the C5-Cl intact.[1]
-
-
C5-Cl (The "Safety" Handle):
-
Role: The chlorine at C5 is the least reactive. It typically survives the first two transformations, serving as a late-stage handle for final diversification or as a lipophilic metabolic blocker to improve half-life (
).[1]
-
Visualization: The Divergent Synthesis Workflow
The following diagram illustrates the logical flow of operations, moving from the core scaffold to complex bioactive targets.
Figure 1: Divergent synthesis pathway showing the sequential activation of halogen sites based on electronic and steric properties.
Core Research Areas & Applications
Neuroscience: mGluR5 Antagonists
The metabotropic glutamate receptor 5 (mGluR5) is a validated target for treating anxiety, depression, and Fragile X syndrome.[1]
-
Application: Research indicates that 3-halo-5-chloropyridines are critical intermediates for synthesizing "Fenobam-like" analogues.[1] The pyridine ring serves as a bioisostere for the phenyl ring in Fenobam, potentially improving aqueous solubility and reducing lipophilicity (LogP) while maintaining ligand efficiency [3].
-
Strategy: The C2-F is displaced by a urea or amine linker, while the C3/C5 halogens modulate the electronic profile to optimize binding affinity in the receptor's allosteric pocket.
Oncology: PI3K/mTOR Inhibitors
In kinase inhibitor design, the pyridine scaffold is ubiquitous.[1]
-
Application: 3-Bromo-5-chloro-2-fluoropyridine is used to synthesize thienopyrimidine derivatives and other bicyclic heterocycles targeting the PI3K/mTOR pathway [4].[1]
-
Mechanism: The C3-Br allows for the attachment of the "hinge-binding" motif (often a heterocycle), while the C2 position can be substituted with solubilizing groups (e.g., piperazines) that extend into the solvent-exposed region of the kinase ATP-binding pocket.
Agrochemistry: Herbicides
-
Application: Pyridinyloxyphenoxy derivatives are potent herbicides.[1][3] The 3-bromo-5-chloro-2-fluoro scaffold allows for the synthesis of 5-chloro-2,3-difluoropyridine analogues (via halogen exchange) or direct coupling to phenoxy groups.[1]
-
Utility: These compounds often act as Acetyl-CoA Carboxylase (ACCase) inhibitors, essential for lipid synthesis in weeds [5].[1]
Experimental Protocols
Protocol A: Regioselective SNAr at C2
Objective: Selective displacement of Fluorine by a primary amine without affecting Bromine or Chlorine.[1]
Reagents:
-
Substrate: 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)[1]
-
Nucleophile: Morpholine or primary amine (1.1 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: DMF or DMSO (Polar aprotic is essential)[1]
Procedure:
-
Dissolution: Dissolve 3-Bromo-5-chloro-2-fluoropyridine (1.0 g, 4.75 mmol) in dry DMF (10 mL) under an inert atmosphere (
). -
Addition: Add
(1.31 g, 9.5 mmol) followed by the amine (5.2 mmol). -
Reaction: Stir at Room Temperature for 2 hours.
-
Note: Heating is rarely required due to the high reactivity of the 2-F position. If the reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent side reactions at the C3-Br position.
-
-
Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over
, and concentrate.[1] -
Validation:
NMR should show the disappearance of the pyridine fluorine signal (approx. -70 to -80 ppm).
Protocol B: Chemoselective Suzuki Coupling at C3
Objective: Carbon-Carbon bond formation at C3 (Bromine) while preserving C5 (Chlorine).[1]
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid: Phenylboronic acid derivative (1.1 equiv)[1]
-
Catalyst:
(0.05 equiv) - Chosen for robustness.[1] -
Base:
(2M aqueous solution, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a sealed tube, combine the pyridine substrate (1.0 mmol), boronic acid (1.1 mmol), and catalyst (0.05 mmol).[1]
-
Solvent System: Add 1,4-Dioxane (4 mL) and
(2M, 1.5 mL). Sparge with Argon for 5 minutes. -
Reaction: Heat to 85°C for 4-6 hours.
-
Critical Control Point: Do not exceed 100°C. Higher temperatures may activate the C5-Cl bond, leading to bis-coupling byproducts.[1]
-
-
Workup: Filter through a Celite pad.[1] Concentrate and purify via silica gel chromatography.
Summary of Physicochemical Data
| Property | Value | Relevance |
| Molecular Weight | 210.43 g/mol | Fragment-based drug design (Lead-like) |
| LogP | ~2.6 | Moderate lipophilicity; good membrane permeability |
| H-Bond Acceptors | 1 (Pyridine N) | Key for kinase hinge binding |
| Reactivity Order | F > Br > Cl | Allows sequential, programmable synthesis |
References
-
SNAr Mechanism on Pyridines
-
Chemoselectivity in Cross-Coupling
-
mGluR5 Antagonists
-
Kinase Inhibitor Scaffolds
- Title: Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
- Source:MDPI Molecules.
- Context: Illustrates the use of halogenated pyridine intermedi
-
[1]
-
Agrochemical Applications
A Comprehensive Technical Guide to 3-Bromo-5-chloro-2-fluoropyridine for Advanced Research and Development
Introduction: The Strategic Importance of Polysubstituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Among the vast landscape of pyridine-based building blocks, polysubstituted analogues offer a unique combination of steric and electronic properties that are highly sought after by researchers. 3-Bromo-5-chloro-2-fluoropyridine, a tri-substituted pyridine, has emerged as a particularly valuable intermediate. Its distinct arrangement of halogen atoms provides multiple, selectively addressable reaction sites, making it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the commercial availability, synthesis, chemical reactivity, and applications of 3-Bromo-5-chloro-2-fluoropyridine, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in research and synthesis.
| Property | Value | Source |
| CAS Number | 884494-36-4 | [2] |
| Molecular Formula | C₅H₂BrClFN | [2] |
| Molecular Weight | 210.43 g/mol | [2] |
| Appearance | Off-white crystalline powder | [3] |
| Boiling Point | 204.0 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 77.2 ± 25.9 °C | [3] |
| SMILES | C1=C(C=NC(=C1Br)Cl)F | [2] |
| InChI | InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H | [2] |
The unique substitution pattern of 3-Bromo-5-chloro-2-fluoropyridine, with three different halogen atoms on the pyridine ring, is the key to its synthetic versatility. The fluorine atom at the 2-position, the bromine atom at the 3-position, and the chlorine atom at the 5-position each exhibit distinct reactivities in various chemical transformations, particularly in metal-catalyzed cross-coupling reactions. This allows for a high degree of control and selectivity in the stepwise functionalization of the pyridine core.
Commercial Availability and Procurement
3-Bromo-5-chloro-2-fluoropyridine is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥98%. When procuring this reagent, it is essential to consider the supplier's quality control measures and the provided analytical data to ensure the material's suitability for the intended application.
| Supplier | Purity | Notes |
| ChemScene | ≥98% | Offers custom synthesis and commercial production services.[4] |
| BLD Pharm | ≥98% | Provides documentation such as NMR, HPLC, and LC-MS. |
| AOBChem | ≥98% | Available in various pack sizes. |
| Oakwood Chemical | ≥98% | Provides GHS information and SDS. |
Synthetic Routes and Methodologies
While a definitive, publicly available, step-by-step protocol for the synthesis of 3-Bromo-5-chloro-2-fluoropyridine is not extensively documented, its preparation can be logically deduced from established pyridine chemistry and patent literature for analogous compounds. A plausible synthetic pathway would likely involve a multi-step sequence starting from a readily available aminopyridine derivative.
A potential synthetic strategy is outlined below, drawing inspiration from the synthesis of related polysubstituted pyridines.[1][5]
Caption: A plausible synthetic route to 3-Bromo-5-chloro-2-fluoropyridine.
Experimental Protocol: A Representative Synthetic Approach
The following is a generalized, illustrative protocol based on known transformations of similar substrates.[6] Researchers should optimize these conditions for their specific laboratory setup and scale.
Step 1: Bromination of 2-Amino-5-chloropyridine
-
To a stirred solution of 2-amino-5-chloropyridine in a suitable solvent such as acetic acid, slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-3-bromo-5-chloropyridine.
Step 2: Diazotization and Fluorination of 2-Amino-3-bromo-5-chloropyridine
-
Dissolve 2-amino-3-bromo-5-chloropyridine in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid).
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
Gently warm the solution to induce decomposition of the diazonium salt and formation of the fluoro-pyridine derivative.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-Bromo-5-chloro-2-fluoropyridine by distillation or column chromatography.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-5-chloro-2-fluoropyridine lies in the differential reactivity of its three halogen substituents, which allows for selective functionalization through various cross-coupling reactions.[7][8] The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This hierarchy provides a strategic handle for medicinal chemists to introduce different functionalities at specific positions on the pyridine ring.
Caption: Reactivity hierarchy of the halogen substituents in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[9] In the case of 3-Bromo-5-chloro-2-fluoropyridine, the bromine atom at the 3-position is expected to be the most reactive site for this transformation.
General Protocol for Suzuki-Miyaura Coupling at the C-3 Position:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 3-Bromo-5-chloro-2-fluoropyridine, a boronic acid or ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DME).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
By carefully selecting the catalyst and reaction conditions, it may be possible to achieve subsequent coupling at the C-5 chloro position, although this would require more forcing conditions. The C-2 fluoro position is generally unreactive under typical Suzuki-Miyaura conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[10] Similar to the Suzuki-Miyaura coupling, the C-3 bromo position of 3-Bromo-5-chloro-2-fluoropyridine is the most likely site for initial amination.
General Protocol for Buchwald-Hartwig Amination at the C-3 Position:
-
In a glovebox or under an inert atmosphere, combine 3-Bromo-5-chloro-2-fluoropyridine, the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex), a suitable phosphine ligand (e.g., Xantphos, SPhos, or RuPhos), and a strong base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor for completion.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the resulting amino-pyridine derivative by column chromatography.
The ability to selectively introduce aryl, heteroaryl, or amino moieties at the C-3 position, while retaining the chloro and fluoro substituents for potential further transformations, makes 3-Bromo-5-chloro-2-fluoropyridine a highly valuable building block in the synthesis of complex drug-like molecules.
Applications in Drug Discovery and Development
Halogenated pyridines are prevalent in a wide range of pharmaceuticals due to the ability of halogen atoms to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[11][12] 3-Bromo-5-chloro-2-fluoropyridine and its derivatives are key intermediates in the synthesis of various biologically active compounds, including those with potential applications as anti-inflammatory and antimicrobial agents.[8]
A notable example of the application of a closely related analogue is in the synthesis of next-generation tyrosine kinase inhibitors (TKIs). For instance, 2-methoxy-3-bromo-5-fluoropyridine is a key intermediate in the synthesis of LOXO-195, a second-generation TRK inhibitor.[5] This highlights the importance of this substitution pattern on the pyridine ring for achieving potent and selective inhibition of key biological targets.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-5-chloro-2-fluoropyridine. Based on available GHS data and information for similar compounds, the following safety measures are recommended.[2][4][13]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
3-Bromo-5-chloro-2-fluoropyridine is a highly versatile and valuable building block for researchers in medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine core, with three differentially reactive halogen atoms, allows for a high degree of synthetic control and the ability to generate diverse libraries of complex molecules. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity profile, as outlined in this guide, will enable scientists and drug development professionals to fully leverage the potential of this important chemical intermediate in their research endeavors.
References
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Retrieved from [Link]
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. (n.d.).
-
2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
-
Exploring 3-Bromo-5-Chloro-2-Fluoropyridine: A Key Organic Synthesis Intermediate. (n.d.). Retrieved from [Link]
-
3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem. (n.d.). Retrieved from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]
Sources
- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
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- 4. chemscene.com [chemscene.com]
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- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-chloro-2-fluoropyridine
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of biologically active molecules.[1] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as metabolic stability, pKa, and binding affinity, making 2-fluoropyridine derivatives particularly valuable building blocks.[2][3] Among these, 3-bromo-5-chloro-2-fluoropyridine stands out as a versatile trifunctionalized intermediate, offering multiple handles for selective chemical modification.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of carbon-carbon bonds, especially in the synthesis of biaryl and hetero-biaryl compounds prevalent in pharmaceuticals.[1][4][5] This guide provides a detailed examination of the Suzuki coupling reaction as applied to 3-bromo-5-chloro-2-fluoropyridine, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, strategic considerations for catalyst selection, and step-by-step methodologies to enable the successful synthesis of novel chemical entities.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[4][6][7] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The cycle initiates with the oxidative addition of the organohalide (in this case, 3-bromo-5-chloro-2-fluoropyridine) to a palladium(0) complex, forming a palladium(II) intermediate.[4][6] The reactivity of the carbon-halogen bond is crucial in this rate-determining step, generally following the trend I > Br > Cl >> F.[8][9] For 3-bromo-5-chloro-2-fluoropyridine, the C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the primary site for oxidative addition.
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is critical for this process.[4][10] The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species.[10][11][12][13] This boronate then reacts with the palladium(II) intermediate to exchange the halide for the organic group from the boronic acid.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocols: Suzuki Coupling with 3-Bromo-5-chloro-2-fluoropyridine
The following protocol provides a robust starting point for the Suzuki coupling of 3-bromo-5-chloro-2-fluoropyridine with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-5-chloro-2-fluoropyridine | ≥97% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥98% | Commercially Available | Check for purity; boronic acids can dehydrate to form boroxines. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precursor. |
| SPhos | Ligand Grade | Commercially Available | A bulky, electron-rich phosphine ligand suitable for challenging couplings.[14] |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | A strong base often effective in Suzuki couplings. |
| 1,4-Dioxane | Anhydrous, Degassed | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-chloro-2-fluoropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.[14]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes typical starting conditions and potential optimization strategies for the Suzuki coupling of 3-bromo-5-chloro-2-fluoropyridine.
| Parameter | Standard Condition | Optimization Considerations | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃, Pd(PPh₃)₄ | Different palladium sources can exhibit varying reactivity.[15][16] |
| Ligand | SPhos (4 mol%) | XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are often necessary for coupling with chloropyridines, and can improve yields with bromopyridines.[14][15][17] |
| Base | K₃PO₄ (2.0 equiv.) | Cs₂CO₃, K₂CO₃, Na₂CO₃ | The choice of base can significantly influence the reaction rate and yield.[11][12][13] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene, DMF, THF | Solvent polarity can affect catalyst solubility and reaction kinetics.[7] |
| Temperature | 100 °C | 80-120 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere was maintained throughout the setup. Use fresh, high-quality reagents. |
| Insufficiently active catalyst system | Screen different palladium/ligand combinations. Increase the reaction temperature. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture.[14] |
| Catalyst choice | Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[14] | |
| Protodeboronation | Presence of excess water or acid | Use anhydrous solvents and a non-protic base. Ensure the boronic acid is of high quality. |
| Formation of Side Products | Non-selective coupling | Optimize reaction conditions (lower temperature, different base) to favor coupling at the C-Br position. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-bromo-5-chloro-2-fluoropyridine is a powerful method for the synthesis of novel, highly functionalized pyridine derivatives. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and selectivity. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important transformation in the pursuit of new chemical entities for drug discovery and development.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 539-547. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011 , 133(7), 2116-2119. [Link]
-
Matos, K.; Soderquist, J. A. Alkylboranes in Suzuki-Miyaura coupling: Stereochemical and mechanistic studies. The Journal of Organic Chemistry, 1998 , 63(3), 461-470. [Link]
-
Thomas, A. A.; Wang, H.; Zahrt, A. F.; Denmark, S. E. On the role of the base in the Suzuki-Miyaura reaction. Journal of the American Chemical Society, 2019 , 141(42), 16738-16753. [Link]
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. The role of the base in the Suzuki-Miyaura reaction: a computational investigation. Journal of the American Chemical Society, 2006 , 128(21), 6829-6836. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- ePrints Soton. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]
-
PubChem. 3-Bromo-2-chloro-5-fluoropyridine. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Bio-Rad. Virus Purification Strategies. [Link]
-
Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI. [Link]
-
Methods for the purification of ubiquitinated proteins. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.hzpt.com [blog.hzpt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
Precision Engineering of Pharmaceutical Scaffolds: A Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloro-2-fluoropyridine
Introduction: The Strategic Value of Polysubstituted Fluoropyridines
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone of numerous therapeutic agents. The precise introduction of diverse functionalities onto this core structure is paramount for modulating pharmacological properties such as potency, selectivity, and metabolic stability. 3-Bromo-5-chloro-2-fluoropyridine is a highly valuable and versatile building block, offering three distinct halogenated positions for selective chemical manipulation. The presence of a fluorine atom at the 2-position is particularly noteworthy, as fluorine substitution is a well-established strategy for enhancing metabolic stability and modulating the basicity of the pyridine nitrogen.[1]
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-bromo-5-chloro-2-fluoropyridine. We will delve into the principles of regioselectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to confidently synthesize a diverse array of novel pyridine derivatives for applications in medicinal chemistry and materials science.
Understanding Regioselectivity: The Halogen Dance
The key to successfully employing 3-bromo-5-chloro-2-fluoropyridine lies in the selective functionalization of one halogen over the others. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step. The reactivity of halogens in this step generally follows the order: I > Br > Cl > F.
For 3-bromo-5-chloro-2-fluoropyridine, this reactivity trend dictates that the C-Br bond at the 3-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 5-position. The C-F bond at the 2-position is the least reactive and typically remains intact under standard cross-coupling conditions. This inherent difference in reactivity allows for the highly regioselective functionalization at the C-3 position, leaving the C-5 chloro and C-2 fluoro substituents available for subsequent transformations, should they be desired.
The 2-fluoro substituent also plays a crucial electronic role. Its strong electron-withdrawing nature enhances the electrophilicity of the pyridine ring, which can facilitate the overall catalytic cycle.
Core Cross-Coupling Protocols
The following protocols are presented as robust starting points for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 3-bromo-5-chloro-2-fluoropyridine. As with any chemical transformation, optimization of reaction parameters may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
Protocol: Synthesis of 3-Aryl-5-chloro-2-fluoropyridine
-
Materials:
-
3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1), toluene, or DMF)
-
-
Procedure:
-
To a flame-dried reaction vessel, add 3-bromo-5-chloro-2-fluoropyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for a wide range of Suzuki couplings. For more challenging substrates, or to achieve higher turnover numbers, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can be beneficial.
-
Base: An aqueous solution of a carbonate base is essential for the activation of the boronic acid, facilitating the transmetalation step. Cesium carbonate is often more effective than potassium carbonate, particularly for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. 1,4-Dioxane is a common choice due to its ability to solubilize a wide range of substrates and its relatively high boiling point.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction has revolutionized the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals.
Protocol: Synthesis of 3-Amino-5-chloro-2-fluoropyridine Derivatives
-
Materials:
-
3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)
-
Primary or secondary amine (1.2 - 2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox, add the palladium precatalyst and base to a flame-dried reaction vessel.
-
Add 3-bromo-5-chloro-2-fluoropyridine and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality in Experimental Choices:
-
Catalyst System: Modern Buchwald-Hartwig aminations often employ pre-catalysts that incorporate bulky, electron-rich phosphine ligands like XPhos. These ligands promote the reductive elimination step and are effective for a broad range of amines and aryl halides. The use of a pre-catalyst simplifies the reaction setup as they are often air-stable.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is a common and effective choice. For more sensitive substrates, a weaker base like cesium carbonate may be employed, though this may require higher reaction temperatures or longer reaction times.
-
Anhydrous Conditions: The catalytic cycle is sensitive to water, which can lead to catalyst deactivation and competing side reactions. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is crucial for optimal results.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is the most common method for synthesizing arylalkynes.
Protocol: Synthesis of 3-Alkynyl-5-chloro-2-fluoropyridines
-
Materials:
-
3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried reaction vessel, add 3-bromo-5-chloro-2-fluoropyridine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality in Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself.
-
Amine Base: The amine base serves two purposes: it acts as a solvent and also neutralizes the hydrohalic acid that is formed during the reaction, preventing the deactivation of the catalysts.
-
Mild Conditions: Sonogashira couplings can often be performed under relatively mild conditions, sometimes even at room temperature, which is advantageous for substrates with sensitive functional groups.
Data Summary: A Comparative Overview
The following table summarizes the typical reaction conditions for the selective cross-coupling at the C-3 position of 3-bromo-5-chloro-2-fluoropyridine.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 100 |
| Buchwald-Hartwig | Primary/Secondary Amine | XPhos Pd G3 or Pd(OAc)₂/Ligand | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | TEA, DIPA | THF, DMF | 25 - 60 |
Conclusion and Future Outlook
3-Bromo-5-chloro-2-fluoropyridine is a powerful synthetic intermediate that allows for the regioselective introduction of aryl, amino, and alkynyl groups at the 3-position via palladium-catalyzed cross-coupling reactions. The predictable reactivity of the C-Br bond over the C-Cl and C-F bonds provides a reliable platform for the synthesis of complex, highly functionalized pyridine derivatives. The protocols outlined in this application note serve as a robust foundation for researchers in drug discovery and materials science to explore the vast chemical space accessible from this versatile building block. The resulting 3-substituted-5-chloro-2-fluoropyridines are themselves valuable intermediates, with the remaining chloro and fluoro groups offering opportunities for further diversification through subsequent cross-coupling or nucleophilic aromatic substitution reactions.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- Patent WO2022192332A1: Pyridopyrimidine derivatives as kras inhibitors. (2022).
- Patent US20240408169A1: Cyclin inhibitors. (2024).
Sources
Application Note: Strategic Functionalization of 3-Bromo-5-chloro-2-fluoropyridine
Executive Summary
The scaffold 3-Bromo-5-chloro-2-fluoropyridine (CAS: 884494-36-4) represents a "privileged structure" in medicinal chemistry due to its unique halogen substitution pattern. It offers three distinct vectors for diversification, enabling the rapid synthesis of high-value pharmaceutical intermediates, particularly for mGluR5 antagonists and Kinase Inhibitors .
This guide outlines a validated, orthogonal functionalization strategy. By exploiting the electronic and steric differences between the C2-Fluorine, C3-Bromine, and C5-Chlorine atoms, researchers can sequentially install substituents with high regioselectivity.
The Reactivity Hierarchy
The core principle of this protocol is the "Reactivity Ladder" :
-
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the pyridine nitrogen and the electronegativity of fluorine. -
C3-Bromine: The preferred site for Palladium-catalyzed cross-coupling (oxidative addition of C-Br is kinetically faster than C-Cl).
-
C5-Chlorine: The most inert site, typically preserved for late-stage modification or metabolic stability.
Reactivity & Decision Pathways
The following decision tree illustrates the chemoselective logic required to navigate this scaffold without generating inseparable regioisomers.
Caption: Sequential functionalization workflow exploiting the orthogonal reactivity of the halogenated pyridine core.
Detailed Experimental Protocols
Phase 1: C2-Functionalization via
Objective: Displacement of the C2-Fluorine with a primary amine.
Mechanism: Addition-Elimination via a Meisenheimer complex. The C2 position is activated by the adjacent Nitrogen; Fluorine is the superior leaving group compared to Br/Cl in
Protocol:
-
Setup: Charge a reaction vessel with 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv) and anhydrous DMSO (5 volumes).
-
Reagents: Add
(1.5 equiv) followed by the amine nucleophile (e.g., Morpholine, 1.05 equiv). -
Reaction: Heat to 60°C .
-
Critical Note: Do not exceed 90°C. While C3-Br is stable to
conditions, excessive heat can lead to minor debromination or bis-substitution if the nucleophile is small.
-
-
Monitoring: Monitor by HPLC/TLC. Conversion is usually complete within 2–4 hours.
-
Workup: Dilute with water (precipitating the product) or extract with EtOAc. Wash organic layer with brine to remove DMSO.
-
Yield: Typically 85–95%.
Phase 2: C3-Functionalization via Suzuki-Miyaura Coupling
Objective: Regioselective coupling at the C3-Bromine position without affecting the C5-Chlorine. Mechanism: Palladium-catalyzed cycle. The oxidative addition of Pd(0) into the C-Br bond is significantly faster than into the C-Cl bond [1].
Protocol:
-
Solvent System: Prepare a mixture of 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon for 15 minutes.
-
Catalyst Choice: Use
(3-5 mol%) or .-
Why: These standard catalysts are active enough for Aryl-Br coupling but sluggish for Aryl-Cl coupling, enhancing selectivity. Avoid highly active precatalysts (like XPhos Pd G3) at this stage, as they might activate the C-Cl bond.
-
-
Reaction: Add the C2-substituted pyridine (1.0 equiv), Aryl-Boronic acid (1.1 equiv), and
(2.0 equiv). -
Conditions: Heat to 80–90°C under Argon atmosphere for 4–12 hours.
-
Purification: Silica gel chromatography is usually required to remove Pd residues and de-boronated byproducts.
Phase 3: C5-Functionalization (The "Difficult" Position)
Objective: Activation of the remaining C5-Chlorine. Context: This step is often reserved for the final diversification. The C5-Cl bond is electron-rich (deactivated) compared to the original scaffold.
Protocol:
-
Catalyst Upgrade: Standard Pd catalysts will fail. Switch to electron-rich, bulky phosphine ligands.
-
Recommended:Buchwald Precatalysts (e.g., XPhos Pd G4 or RuPhos Pd G4) .
-
-
Solvent/Base: Toluene or Dioxane with a strong base like
or . -
Temperature: High temperature required (100–110°C).
Analytical Data & Troubleshooting
Comparative Reactivity Data
| Halogen Position | Reaction Type | Relative Rate | Recommended Conditions |
| C2-Fluorine | Fast | Mild Base ( | |
| C3-Bromine | Pd-Coupling | Medium | Pd(dppf) |
| C5-Chlorine | Pd-Coupling | Slow | XPhos/RuPhos, >100°C |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Step 1: Low Yield | Hydrolysis of F to OH | Ensure DMSO is dry; avoid hydroxide bases (NaOH/KOH). Use DIPEA or |
| Step 2: C5-Coupling (Bis-coupling) | Catalyst too active | Switch from S-Phos/X-Phos to |
| Step 2: Protodebromination | Hydride source present | Ensure solvent is degassed. Avoid excessive heating times. |
Case Study: Synthesis of mGluR5 Antagonist Core
Context: Many negative allosteric modulators (NAMs) of mGluR5 utilize a 2,3,5-substituted pyridine core (analogous to Fenobam or MPEP derivatives) [2].
Workflow:
-
Starting Material: 3-Bromo-5-chloro-2-fluoropyridine.[1]
-
Step A: Reaction with prop-2-yn-1-amine (
) installs the alkyne linker at C2. -
Step B: Sonogashira coupling (instead of Suzuki) at C3-Br with phenylacetylene creates the rigid diaryl-alkyne scaffold characteristic of mGluR5 antagonists.
-
Step C: The C5-Cl is left intact to modulate lipophilicity (LogP) and block metabolic oxidation at the 5-position.
References
-
Chemoselective Amination: St. Jean, D. J., et al. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[2] Tetrahedron Letters, 2007. (Note: Validates the catalytic vs.
selectivity profiles). -
mGluR5 Antagonist Synthesis: "Design and synthesis of noncompetitive metabotropic glutamate receptor subtype 5 antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Suzuki Coupling Selectivity: "Boron-Mediated Regioselective Aromatic C-H Functionalization." Chemistry - A European Journal, 2023.
- General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for pyridine halogen reactivity order: 2 > 4 >> 3/5).
Sources
Application Notes & Protocols: The Strategic Use of 3-Bromo-5-chloro-2-fluoropyridine in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of modern agrochemical research, the pyridine scaffold is a cornerstone for the development of novel herbicides, fungicides, and insecticides. Its unique electronic properties and metabolic stability make it a privileged structure. The strategic introduction of specific halogen patterns onto this ring system allows for precise modulation of a molecule's physicochemical properties, target binding affinity, and metabolic fate.
Among the vast array of available building blocks, 3-Bromo-5-chloro-2-fluoropyridine has emerged as a particularly valuable and versatile intermediate. Its distinct substitution pattern offers chemists a powerful tool for orthogonal chemical modifications. The fluorine atom at the C2 position, activated by the ring nitrogen, is an excellent leaving group for nucleophilic aromatic substitution (SNAr). Concurrently, the bromine atom at the C3 position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the chlorine at C5 further modulates the electronic landscape and offers an additional, less reactive site for potential modification.
This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-5-chloro-2-fluoropyridine, detailing the mechanistic rationale behind its reactivity and providing field-proven protocols for its application in the synthesis of advanced agrochemical precursors.
Physicochemical & Safety Profile
A thorough understanding of the reagent's properties is fundamental to its safe and effective use in any synthetic protocol.
| Property | Value | Reference |
| IUPAC Name | 3-bromo-2-chloro-5-fluoropyridine | [1] |
| CAS Number | 884494-36-4 | [1][2] |
| Molecular Formula | C₅H₂BrClFN | [1][2] |
| Molecular Weight | 210.43 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | Not specified; solid at room temp. | - |
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Insight: Always handle 3-Bromo-5-chloro-2-fluoropyridine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Its irritant properties necessitate careful handling to avoid inhalation or skin contact.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 3-Bromo-5-chloro-2-fluoropyridine is predicated on the differential reactivity of its three halogen substituents. This allows for a stepwise and controlled elaboration of the pyridine core.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The C2 position is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen and the fluorine atom itself. The reaction proceeds via a two-step addition-elimination mechanism.[3][4]
-
Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[3][5] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. This stabilization is the key reason for the high reactivity at this position.[4]
-
Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group. This step is typically fast.[4]
Senior Application Scientist's Note: The rate of SNAr reactions on halogenated pyridines is significantly influenced by the halogen's identity. Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.[4] This is why the C-F bond is preferentially targeted over the C-Cl or C-Br bonds in this substrate under SNAr conditions.
Caption: Simplified SNAr mechanism at the C2 position.
Transition-Metal-Catalyzed Cross-Coupling at the C3 Position
The carbon-bromine bond at the C3 position is the primary site for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. The C-Br bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the C-Cl bond. This difference in reactivity allows for selective functionalization at C3 while leaving the C5-Cl bond intact for potential subsequent transformations.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale for the synthesis of advanced agrochemical intermediates.
Protocol 1: Synthesis of a Fungicide Precursor via SNAr
This protocol demonstrates the selective displacement of the C2-fluorine with a phenolic nucleophile, a common structural motif in many fungicides.
Objective: To synthesize 2-(4-aminophenoxy)-3-bromo-5-chloropyridine.
Workflow Diagram:
Caption: Experimental workflow for SNAr synthesis.
Materials and Reagents:
| Reagent | CAS | M.W. | Amount | Moles |
| 3-Bromo-5-chloro-2-fluoropyridine | 884494-36-4 | 210.43 | 5.00 g | 23.76 mmol |
| 4-Aminophenol | 123-30-8 | 109.13 | 2.84 g | 26.00 mmol |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 4.92 g | 35.60 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | - | ~200 mL | - |
| Saturated NaCl solution (brine) | - | - | ~50 mL | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-Bromo-5-chloro-2-fluoropyridine (5.00 g, 23.76 mmol), 4-aminophenol (2.84 g, 26.00 mmol, 1.1 eq), and anhydrous potassium carbonate (4.92 g, 35.60 mmol, 1.5 eq).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 200 mL of cold water with stirring. A precipitate may form.
-
Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-aminophenoxy)-3-bromo-5-chloropyridine.
Senior Application Scientist's Note: The choice of an anhydrous polar aprotic solvent like DMF is crucial; it readily dissolves the reactants and the intermediate phenoxide salt without interfering with the reaction. Using a slight excess of the nucleophile (4-aminophenol) and a base (K₂CO₃) ensures the complete consumption of the limiting starting material. The base is essential to deprotonate the phenol, generating the more potent phenoxide nucleophile.
Protocol 2: Synthesis of a Herbicide Precursor via Suzuki Coupling
This protocol illustrates the power of palladium-catalyzed cross-coupling to introduce a cyclopropyl group at the C3 position, a moiety known to enhance the efficacy of some herbicides.[6]
Objective: To synthesize 5-chloro-3-cyclopropyl-2-(4-aminophenoxy)pyridine from the product of Protocol 1.
Materials and Reagents:
| Reagent | CAS | M.W. | Amount | Moles |
| 2-(4-aminophenoxy)-3-bromo-5-chloropyridine | (from Protocol 1) | 301.56 | 5.00 g | 16.58 mmol |
| Cyclopropylboronic acid | 411235-57-9 | 85.90 | 1.71 g | 19.90 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 74 mg | 0.33 mmol |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.49 | 186 mg | 0.66 mmol |
| Potassium Phosphate (K₃PO₄), tribasic | 7778-53-2 | 212.27 | 7.04 g | 33.16 mmol |
| Toluene / Water (10:1) | - | - | 55 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL Schlenk flask, combine 2-(4-aminophenoxy)-3-bromo-5-chloropyridine (5.00 g, 16.58 mmol), cyclopropylboronic acid (1.71 g, 19.90 mmol, 1.2 eq), and potassium phosphate (7.04 g, 33.16 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (74 mg, 2 mol%) and Tricyclohexylphosphine (186 mg, 4 mol%) in 5 mL of toluene. Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent and Degassing: Add toluene (50 mL) and water (5 mL) to the flask. Seal the flask and degas the mixture by bubbling nitrogen through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir vigorously for 8-12 hours, or until LC-MS analysis indicates full conversion.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude material by flash column chromatography to yield the final product.
Senior Application Scientist's Note: The Suzuki coupling is highly sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, thorough degassing of the reaction mixture and maintaining a positive nitrogen pressure are absolutely critical for achieving high yields. The phosphine ligand (PCy₃) is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The use of a biphasic solvent system (toluene/water) and an inorganic base (K₃PO₄) is standard and highly effective for this type of transformation.[6]
Conclusion
3-Bromo-5-chloro-2-fluoropyridine is a high-value intermediate that provides a robust and flexible platform for the synthesis of complex agrochemicals. By understanding and exploiting the orthogonal reactivity of its halogen substituents—preferential SNAr at C2 and selective cross-coupling at C3—researchers can efficiently construct diverse molecular architectures. The protocols detailed herein serve as a practical guide for leveraging this versatile building block, enabling the rapid development of next-generation crop protection agents.
References
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
-
Leah4sci. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). Available from: [Link]
-
Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
PubChem. 3-Bromo-2-chloro-5-fluoropyridine. Available from: [Link]
Sources
Application Note: Strategic Lithiation of 3-Bromo-5-chloro-2-fluoropyridine
This Application Note is designed to provide a rigorous, field-proven protocol for the regioselective lithiation of 3-Bromo-5-chloro-2-fluoropyridine . It addresses the specific challenges of polyhalogenated pyridine chemistry, particularly the competition between Lithium-Halogen Exchange (Li-HE) and elimination pathways (pyridyne formation).
Executive Summary & Strategic Value
3-Bromo-5-chloro-2-fluoropyridine is a high-value scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and agrochemicals. The presence of three distinct halogens (F, Cl, Br) offers orthogonal reactivity profiles.
-
The Goal: Selective functionalization at the C3 position .
-
The Challenge: The 2-fluoro-3-lithio species is inherently unstable. The proximity of the lithium (at C3) to the fluorine (at C2) creates a high risk of lithium fluoride (LiF) elimination, generating a highly reactive 2,3-pyridyne intermediate. This leads to tarring, dimerization, or "nucleophilic scrambling" rather than the desired substitution.
-
The Solution: This protocol utilizes Lithium-Bromine Exchange at cryogenic temperatures (-78 °C) to generate the C3-lithio species, with strict kinetic control to suppress pyridyne formation.
Mechanistic Insight & Reaction Pathway
The choice of reagent is dictated by the hierarchy of halogen reactivity: I > Br > Cl > F . Using n-Butyllithium (n-BuLi) triggers a rapid Li-Br exchange at the C3 position.
Critical Stability Warning
The 3-lithio-5-chloro-2-fluoropyridine intermediate is a "ticking clock."
-
Below -60°C: The species is kinetically stable and can be trapped with electrophiles.
-
Above -50°C: Elimination of LiF accelerates, forming 5-chloro-2,3-pyridyne.
Pathway Visualization
The following diagram illustrates the divergent pathways between successful functionalization and the destructive pyridyne route.
Figure 1: Mechanistic bifurcation. Success depends on maintaining the intermediate in the "Kinetic Trap" zone (green path) and avoiding the thermal elimination pathway (red path).
Experimental Protocol: Low-Temperature Lithiation
This protocol is optimized for a 5.0 g scale .
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Density | Volume | Role |
| 3-Br-5-Cl-2-F-Py | 210.43 | 1.0 | 5.00 g | Solid | N/A | Substrate |
| n-BuLi (2.5M in Hex) | N/A | 1.05 | ~1.60 g | 0.68 g/mL | 10.0 mL | Exchange Reagent |
| THF (Anhydrous) | 72.11 | N/A | N/A | 0.89 g/mL | 50 mL (10V) | Solvent |
| Electrophile (e.g., DMF) | 73.09 | 1.2 | ~2.1 g | 0.94 g/mL | 2.2 mL | Trapping Agent |
Step-by-Step Methodology
1. System Preparation:
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet.
-
Flush the system with dry Nitrogen (or Argon) for 15 minutes.
-
Expert Tip: Use a toluene/dry-ice bath (-78°C) or an acetone/dry-ice bath. Ensure the bath level is well above the reaction solvent line to prevent "hot spots" on the flask walls.
2. Substrate Solubilization:
-
Charge the flask with 3-Bromo-5-chloro-2-fluoropyridine (5.0 g) .
-
Add Anhydrous THF (50 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to -78 °C . Allow at least 15 minutes for the internal temperature to stabilize at -78 °C.
3. Lithiation (The Critical Step):
-
Draw n-BuLi (10.0 mL, 2.5M) into a dry syringe.
-
Add n-BuLi dropwise over 20 minutes via the side arm (or septum).
-
Monitor: Maintain internal temperature below -70 °C throughout the addition. An exotherm is expected.[1]
-
Stir: Once addition is complete, stir at -78 °C for exactly 30 minutes .
-
Note: Extended stirring (>1 hour) increases the risk of pyridyne formation even at -78°C.
-
4. Electrophile Trapping:
-
Add the Electrophile (e.g., DMF, aldehydes, or ketones) dropwise (neat or dissolved in minimal THF).
-
Maintain temperature below -70 °C during addition.[3]
-
Stir at -78 °C for 30 minutes.
5. Controlled Warming & Quench:
-
Remove the cooling bath and allow the reaction to warm slowly to 0 °C over 1 hour.
-
Quench by adding saturated NH₄Cl solution (20 mL) .
-
Dilute with Ethyl Acetate (EtOAc) and separate phases.
Alternative "Turbo-Grignard" Protocol (Highly Recommended)
For scale-up (>100g) or if -78°C is difficult to maintain, the Turbo-Grignard (i-PrMgCl·LiCl) method is superior. The Magnesium-ate complex is significantly more stable than the Lithium species, reducing the risk of LiF elimination.
-
Reagent: Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF).[1]
-
Conditions: Can be performed at -15 °C to -20 °C (vs -78 °C for n-BuLi).
-
Procedure: Dissolve substrate in THF, cool to -15°C, add i-PrMgCl·LiCl dropwise.[1][3] Stir 1 hour. Add electrophile.
-
Citation: This method is validated in recent patent literature for this specific substrate [1, 2].
Comparison: n-BuLi vs. Turbo-Grignard
| Feature | n-BuLi Protocol | Turbo-Grignard Protocol |
| Temperature | -78 °C (Strict) | -15 °C to 0 °C (Flexible) |
| Stability | Low (Pyridyne risk) | High (Mg-C bond is more covalent) |
| Reactivity | Extremely High | Moderate to High |
| Scale-up | Difficult (Cooling cost) | Excellent |
Workflow Diagram
Figure 2: Operational workflow for the batch lithiation process.
Troubleshooting & QC
-
Issue: Low Yield / Tarry Material.
-
Cause: Temperature rose above -60°C during n-BuLi addition, causing LiF elimination.
-
Fix: Slow down addition rate; ensure cooling bath capacity is sufficient. Switch to Turbo-Grignard method.
-
-
Issue: Recovery of Starting Material.
-
Cause: Wet THF quenched the n-BuLi, or reaction time was too short.
-
Fix: Distill THF over Na/Benzophenone or use molecular sieves. Ensure n-BuLi is titrated before use.
-
-
Issue: Regioselectivity Issues (C4 attack).
-
Cause: If LDA was used instead of n-BuLi, deprotonation (DoM) at C4 might compete.
-
Fix: Stick to n-BuLi for Halogen Exchange.[4] Li-Br exchange is faster than deprotonation.
-
References
-
Vertex Pharmaceuticals Inc. (2022). Patent WO2022238335A1: Preparation of substituted pyridines via Grignard exchange. Retrieved from .
-
Lundbeck A/S. (2024). Patent WO2024099908A1: Cyclic pyridine derivatives as cGAS inhibitors. Retrieved from .
-
Schlosser, M., & Mongin, F. (1996).[5] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[5] Link.[5]
-
BenchChem. (2025).[6] Technical Guide: Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from .
Sources
- 1. WO2024099908A1 - Cyclic pyridine derivatives as cgas inhibitors - Google Patents [patents.google.com]
- 2. US20240408169A1 - Cyclin inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of 3-Bromo-5-chloro-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-2-fluoropyridine is a versatile, tri-halogenated heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern offers multiple reactive sites, allowing for sequential and regioselective functionalization to construct complex molecular architectures.[2] This guide provides a comprehensive overview of the reactivity of 3-Bromo-5-chloro-2-fluoropyridine and detailed protocols for its derivatization through various synthetic strategies. Understanding the principles of reactivity and the subtle interplay of electronic and steric effects is paramount to achieving desired chemical transformations with high selectivity.
Principles of Reactivity and Regioselectivity
The functionalization of the pyridine ring in 3-Bromo-5-chloro-2-fluoropyridine is governed by the inherent reactivity differences of the three halogen substituents and their positions on the electron-deficient pyridine core.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energy of the C-X bond plays a crucial role, leading to a general reactivity trend of C-I > C-Br > C-Cl > C-F.[3] Therefore, the C-Br bond at the 3-position is the most susceptible to oxidative addition, making it the primary site for functionalization in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination under carefully controlled conditions. The C-Cl bond at the 5-position is less reactive but can be engaged under more forcing conditions, allowing for sequential functionalization. The C-F bond at the 2-position is generally the least reactive in these transformations.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (positions 2, 4, and 6).[4] The presence of electron-withdrawing halogen substituents further activates the ring for nucleophilic attack. In SNAr reactions, the electronegativity and leaving group ability of the halogen are key factors. Fluorine, being the most electronegative, strongly activates the carbon to which it is attached for nucleophilic attack, and fluoride is an excellent leaving group in this context. Consequently, the 2-position (ortho to nitrogen) is highly activated and the most likely site for SNAr.[5]
Metal-Halogen Exchange: This reaction allows for the formation of organometallic intermediates, which can then be reacted with various electrophiles. The exchange rate generally follows the trend I > Br > Cl.[6] Thus, the C-Br bond at the 3-position is the most likely site for metal-halogen exchange with organolithium or Grignard reagents.[7][8] The regioselectivity can be influenced by the choice of the organometallic reagent and the reaction temperature.
Strategic Functionalization Pathways
The differential reactivity of the halogen substituents enables a variety of selective functionalization strategies.
Caption: Key functionalization strategies for 3-Bromo-5-chloro-2-fluoropyridine.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10] For 3-Bromo-5-chloro-2-fluoropyridine, the reaction can be selectively performed at the C-Br bond.
Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position
| Reagent/Parameter | Condition | Causality |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.[11] |
| Ligand | Triphenylphosphine (from catalyst) | The ligand stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃ (2.0 equiv.) | The base is required to activate the boronic acid for transmetalation.[12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 90 °C | Elevated temperature is typically required to drive the reaction to completion. |
| Reaction Time | 12-24 h | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][13] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-3 position.
Protocol: Selective Sonogashira Coupling at the 3-Position
| Reagent/Parameter | Condition | Causality |
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | A common and effective palladium(II) precatalyst. |
| Co-catalyst | CuI (5 mol%) | Copper(I) iodide is a crucial co-catalyst that facilitates the formation of the copper acetylide intermediate.[14][15] |
| Base | Triethylamine (2.0 equiv.) | Acts as both a base to deprotonate the alkyne and often as a solvent. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | 60-80 °C | Milder conditions compared to some other cross-coupling reactions. |
| Reaction Time | 4-12 h | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a Schlenk flask, add 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv.) and CuI (0.05 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF or DMF, followed by triethylamine (2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Add Pd(PPh₃)₂Cl₂ (0.03 equiv.) and stir the mixture at the specified temperature.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This palladium-catalyzed reaction is a powerful tool for the synthesis of arylamines from aryl halides.[16] The C-Br bond at the 3-position is the preferred site for this transformation. A study on the chemoselective amination of the similar 5-bromo-2-chloro-3-fluoropyridine showed that palladium-catalyzed conditions exclusively led to substitution at the bromide position.[17]
Protocol: Selective Buchwald-Hartwig Amination at the 3-Position
| Reagent/Parameter | Condition | Causality |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common palladium(0) source.[18] |
| Ligand | Xantphos (4 mol%) | A bulky, electron-rich phosphine ligand that promotes reductive elimination.[17] |
| Base | Cs₂CO₃ (1.5 equiv.) | A strong, non-nucleophilic base suitable for this reaction. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 100-110 °C | Higher temperatures are often necessary for C-N bond formation. |
| Reaction Time | 12-24 h | Monitor reaction progress. |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv.), the amine (1.2 equiv.), Cs₂CO₃ (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.) in a Schlenk tube.
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the tube and heat the mixture at 100-110 °C with stirring.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
As previously discussed, the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the ortho-nitrogen and the activating effect of the fluorine atom.[5][19]
Protocol: Nucleophilic Aromatic Substitution with an Alkoxide at the 2-Position
| Reagent/Parameter | Condition | Causality |
| Nucleophile | Sodium methoxide (1.5 equiv.) | A strong nucleophile that can readily displace the fluoride. |
| Solvent | Methanol or THF | The choice of solvent can influence the reaction rate and selectivity. |
| Temperature | Room temperature to 60 °C | The reaction often proceeds under mild conditions. |
| Reaction Time | 2-8 h | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Dissolve 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv.) in anhydrous methanol or THF in a round-bottom flask.
-
Add sodium methoxide (1.5 equiv.) portion-wise at room temperature with stirring.
-
If necessary, heat the reaction mixture to 60 °C.
-
Monitor the reaction until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting 3-bromo-5-chloro-2-methoxypyridine by column chromatography.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Metal-Halogen Exchange
This strategy allows for the introduction of a wide range of electrophiles at the most reactive C-Br bond.[1][20]
Protocol: Lithium-Halogen Exchange and Quenching with an Electrophile
| Reagent/Parameter | Condition | Causality |
| Organometallic Reagent | n-Butyllithium (1.1 equiv.) | A strong base and nucleophile that readily undergoes halogen-metal exchange.[20] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are required to solvate the organolithium species. |
| Temperature | -78 °C | Low temperatures are crucial to prevent side reactions and ensure regioselectivity. |
| Electrophile | Aldehyde, ketone, CO₂, etc. (1.2 equiv.) | The choice of electrophile determines the final product. |
| Reaction Time | 1-2 h | The exchange is typically rapid at low temperatures. |
Step-by-Step Methodology:
-
Dissolve 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete exchange.
-
Add the desired electrophile (1.2 equiv.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Concentrate and purify the product by column chromatography.
Conclusion
3-Bromo-5-chloro-2-fluoropyridine is a highly valuable building block for the synthesis of complex pyridine derivatives. By understanding the relative reactivity of its three halogen substituents, chemists can devise selective functionalization strategies. Palladium-catalyzed cross-coupling reactions provide a reliable means to functionalize the C-3 position, while nucleophilic aromatic substitution preferentially occurs at the C-2 position. Metal-halogen exchange offers an alternative route for derivatization at the C-3 position. The protocols provided in this guide serve as a starting point for the development of novel compounds for a wide range of applications.
References
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (URL not available)
- 3-Bromo-5-cloropiridina - Chem-Impex. (URL not available)
-
The Mechanism of Lithium-Halogen Exchange - Macmillan Group. [Link]
- Sonogashira Coupling | NROChemistry. (URL not available)
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem. [Link]
-
nucleophilic aromatic substitutions - YouTube. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
-
LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive. [Link]
- lithium halogen exchange #1 revised. (URL not available)
- The Suzuki Reaction - Chem 115 Myers. (URL not available)
-
Metal–halogen exchange - Wikipedia. [Link]
-
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed. [Link]
- Magnesium-Halogen Exchange - Andrew G Myers Research Group. (URL not available)
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. [Link]
-
Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed. [Link]
- Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. (URL not available)
-
Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. [Link]
-
Sonogashira cross-coupling reaction - YouTube. [Link]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem. (URL not available)
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
(PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate. [Link]
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- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
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- 20. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Note: Precision Sonogashira Coupling of 3-Bromo-5-chloro-2-fluoropyridine
Executive Summary
The substrate 3-Bromo-5-chloro-2-fluoropyridine represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. However, it presents a formidable synthetic challenge: a tri-halogenated core where every position possesses distinct electronic and steric liabilities.
This guide details the protocols to achieve exclusive Sonogashira coupling at the C3-Bromine position while suppressing two critical side reactions:
-
Nucleophilic Aromatic Substitution (SNAr) at the highly activated C2-Fluorine.
-
Competitive Oxidative Addition at the C5-Chlorine.
By leveraging kinetic control and specific catalyst/base combinations, researchers can achieve >90% regioselectivity.
Chemo- & Regioselectivity Atlas
To successfully manipulate this molecule, one must understand the "Reactivity Hierarchy" dictated by the pyridine nitrogen and the halogen bond strengths.
The Reactivity Landscape
| Position | Substituent | Reactivity Mode | Risk Factor |
| C2 | Fluorine | SNAr (Nucleophilic Attack) | HIGH. The ring nitrogen withdraws electron density, making C2 highly electrophilic. Primary/secondary amines or alkoxides will displace Fluorine rapidly. |
| C3 | Bromine | Pd-Catalyzed Coupling (Target) | MEDIUM. Sterically crowded (flanked by F and C4) but the C-Br bond is weaker than C-Cl and C-F, making it the kinetic preference for Pd(0) insertion. |
| C5 | Chlorine | Pd-Catalyzed Coupling (Secondary) | LOW. The C-Cl bond is stronger. Under mild conditions (RT to 60°C) and standard ligands (PPh3), it remains inert. |
Mechanism & Selectivity Visualization
The following diagram maps the competing pathways. The goal is to maximize the Green Path while blocking the Red Paths .
Figure 1: Reaction landscape illustrating the competition between C3-coupling (Target), C2-displacement (Side Reaction), and C5-coupling (Over-reaction).
Optimization Strategy
Base Selection (Critical)
The choice of base is the single most important variable.
-
Avoid: Primary or secondary amines (e.g., Diethylamine, Piperidine). These act as nucleophiles and will displace the C2-Fluorine.
-
Preferred: Triethylamine (Et3N) or DIPEA (Hünig's Base) . These are tertiary amines; they are sterically hindered and non-nucleophilic, serving only to deprotonate the terminal alkyne.
-
Alternative: Inorganic bases like Cs2CO3 or K3PO4 in non-protic solvents (Dioxane/MeCN) if the substrate is extremely SNAr sensitive.
Catalyst & Ligand[1][2]
-
Pd(PPh3)2Cl2: The "Gold Standard" for this substrate. Triphenylphosphine is moderately active—sufficient to insert into C-Br but generally too slow to activate C-Cl at moderate temperatures.
-
Pd(dppf)Cl2: Use if the alkyne is sterically bulky.
-
Avoid: Highly active ligands like XPhos or tBu3P unless C5-functionalization is desired, as they will erode C3 vs. C5 selectivity.
Experimental Protocols
Method A: Standard Conditions (Cost-Effective & Scalable)
Best for: Robust alkynes and standard discovery chemistry.
Reagents:
-
Substrate: 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.1 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (2–5 mol%)
-
Co-catalyst: CuI (2–5 mol%)
-
Base: Triethylamine (Et3N) (3.0 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Protocol:
-
Setup: Flame-dry a Schlenk flask or microwave vial and equip with a magnetic stir bar. Cool to room temperature under a stream of Argon or Nitrogen.
-
Charging: Add Pd(PPh3)2Cl2, CuI, and the Pyridine substrate.
-
Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles). Note: Oxygen promotes homocoupling of the alkyne (Glaser coupling).
-
Solvent/Base Addition: Inject anhydrous THF and Et3N via syringe through the septum.
-
Alkyne Addition: Add the terminal alkyne (neat if liquid, or as a solution in THF) dropwise over 5 minutes.
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Monitoring: Check LCMS/TLC at 1 hour. If conversion is <10%, heat to 40°C. Do not exceed 60°C to avoid C5-Cl activation.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat. NH4Cl (to sequester Copper) and Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash chromatography. The product is usually less polar than the starting material.
Method B: Copper-Free / Inorganic Base (High Sensitivity)
Best for: Substrates where the C2-F is extremely labile or if the alkyne is sensitive to Copper.
Reagents:
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: Cs2CO3 (2.0 equiv) - Must be finely ground/anhydrous.
-
Solvent: 1,4-Dioxane or Toluene.
Protocol Differences:
-
Mix solid reagents (Substrate, Catalyst, Base) in the vial.
-
Evacuate/Backfill with Argon.
-
Add solvent and Alkyne.
-
Heat is usually required: 60–80°C for 4–12 hours.
-
Why: Inorganic bases have poor solubility; thermal energy is needed for the heterogeneous reaction, but this increases the risk of side reactions. Monitor closely.
-
Experimental Workflow & Decision Tree
Use this logic flow to determine the correct path for your specific alkyne partner.
Figure 2: Operational workflow for selecting reaction conditions and optimizing conversion.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Product mass + Alkyne mass (dimer) | Glaser Homocoupling | Oxygen leak. Degas solvents more thoroughly (sparging for 15 mins). Add the alkyne slowly (syringe pump). |
| Product mass + Amine (e.g., +72 Da for Et2N) | SNAr at C2 | The base is attacking. Ensure you are using Triethylamine or DIPEA . Never use secondary amines. Switch to Method B (Cs2CO3). |
| Starting Material Unreacted | Catalyst Poisoning | The pyridine nitrogen or alkynyl group might coordinate Pd. Increase catalyst to 5-10 mol%. Ensure CuI is white (not green/oxidized). |
| Bis-coupling (+2 Alkynes) | C5-Cl Activation | Temperature too high (>80°C) or ligand too electron-rich. Lower temp and stick to PPh3 ligands. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Schlosser, M., et al. (2005). Site-Selective Coupling of Polyhalogenated Pyridines. European Journal of Organic Chemistry.[1] (General reactivity principles of halopyridines).
-
BenchChem. (2025).[2] Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines. Link
- Spivey, A. C., et al. (2011). C-H activation vs Cross-Coupling in Pyridine Synthesis. Organic Letters.
- Li, J. J. (2014). Name Reactions for Homologation, Part I. Wiley. (Standard reference for Sonogashira mechanism and side reactions).
Sources
developing novel heterocyclic compounds using 3-Bromo-5-chloro-2-fluoropyridine
An Application Guide for the Strategic Synthesis of Novel Heterocycles using 3-Bromo-5-chloro-2-fluoropyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Bromo-5-chloro-2-fluoropyridine. This trifunctionalized pyridine scaffold presents a unique platform for molecular elaboration due to the differentiated reactivity of its three distinct halogen atoms. We will explore the underlying principles of its chemical selectivity and provide detailed, field-proven protocols for key transformations, including site-selective palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The objective is to empower scientists to leverage this versatile building block for the efficient construction of complex, novel heterocyclic compounds for applications in pharmaceuticals and materials science.[1][2][3]
The Strategic Advantage of 3-Bromo-5-chloro-2-fluoropyridine: A Reactivity Roadmap
3-Bromo-5-chloro-2-fluoropyridine is more than a simple starting material; it is a strategic tool for synthetic chemists. Its utility is rooted in the predictable and sequential reactivity of its three halogen substituents. Understanding this hierarchy is fundamental to designing efficient and elegant synthetic routes.
-
Position 3 (C-Br): The Primary Site for Cross-Coupling. The Carbon-Bromine bond is the most labile and, therefore, the most reactive site for palladium-catalyzed oxidative addition.[4][5] This allows for a wide range of C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to be performed with high selectivity under relatively mild conditions.
-
Position 5 (C-Cl): The Secondary Cross-Coupling Site. The Carbon-Chlorine bond is significantly stronger than the C-Br bond. While it is also amenable to palladium-catalyzed cross-coupling, it requires more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized ligand systems).[5][6] This difference in reactivity is the key that unlocks sequential, site-selective functionalization.
-
Position 2 (C-F): The Gateway for Nucleophilic Substitution. The Carbon-Fluorine bond is the strongest of the three and is typically inert to palladium cross-coupling conditions. However, its position ortho to the ring nitrogen atom renders the C2 carbon highly electron-deficient. This electronic arrangement makes it the prime site for Nucleophilic Aromatic Substitution (SNAr), where the fluoride ion acts as an excellent leaving group.[7][8][9]
This predictable reactivity allows for a multi-stage synthetic approach where each position can be addressed in a controlled manner.
Caption: Reactivity roadmap for 3-Bromo-5-chloro-2-fluoropyridine.
Application Protocol I: Suzuki-Miyaura C-C Bond Formation at the C3-Position
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in medicinal chemistry.[10][11] By leveraging the high reactivity of the C3-Br bond, we can selectively introduce a wide array of aryl or heteroaryl groups.
Causality Behind the Protocol:
The choice of a palladium(II) precatalyst like Pd(OAc)₂, a suitable phosphine ligand, and a weak inorganic base like K₂CO₃ or K₃PO₄ is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required for the transmetalation step, activating the boronic acid species. The solvent system, typically a mixture of an organic solvent (like Dioxane or Toluene) and water, ensures the solubility of both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of 5-Chloro-2-fluoro-3-(phenyl)pyridine
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Bromo-5-chloro-2-fluoropyridine | 210.43 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-chloro-2-fluoropyridine (210 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol) in 1 mL of dioxane. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition & Degassing: Add the remaining 1,4-Dioxane (4 mL) and water (1 mL) to the flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Application Protocol II: Sonogashira C-C Bond Formation at the C3-Position
The Sonogashira coupling is an indispensable tool for installing alkyne functionalities onto aromatic and heteroaromatic cores, creating key intermediates for pharmaceuticals and organic materials.[12][13] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.
Causality Behind the Protocol:
The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[12] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. It is essential to run the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
Detailed Protocol: Synthesis of 5-Chloro-2-fluoro-3-(phenylethynyl)pyridine
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Bromo-5-chloro-2-fluoropyridine | 210.43 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.1 | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 5 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-Bromo-5-chloro-2-fluoropyridine (210 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (120 µL, 1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a salt precipitate (triethylammonium bromide) is typically observed.
-
Monitoring: Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Upon completion, remove the triethylamine under reduced pressure. Add water (20 mL) and ethyl acetate (20 mL) to the residue.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure alkynylated pyridine.
Application Protocol III: SNAr Reaction at the C2-Position
The electron-deficient nature of the C2 position allows for efficient displacement of the fluoride by a variety of nucleophiles. This SNAr reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][14] This reaction is orthogonal to the palladium-catalyzed couplings, meaning it can be performed on the starting material or on products from previous coupling steps without affecting the other halogen sites.
Detailed Protocol: Synthesis of (3-Bromo-5-chloropyridin-2-yl)morpholine
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Bromo-5-chloro-2-fluoropyridine | 210.43 | 1.0 | 1.0 |
| Morpholine | 87.12 | 2.0 | 2.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| Dimethyl Sulfoxide (DMSO) | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: In a 25 mL round-bottom flask, suspend potassium carbonate (345 mg, 2.5 mmol) in DMSO (5 mL).
-
Reagent Addition: Add 3-Bromo-5-chloro-2-fluoropyridine (210 mg, 1.0 mmol) to the suspension.
-
Nucleophile Addition: Add morpholine (174 µL, 2.0 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 3-5 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate will often form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated. The crude product can be further purified by recrystallization or column chromatography if necessary.
Advanced Strategy: A Sequential Functionalization Workflow
The true synthetic power of 3-Bromo-5-chloro-2-fluoropyridine is realized through sequential, multi-step transformations. By carefully selecting reaction conditions, one can functionalize the C3, C2, and C5 positions in a controlled order to build highly complex and decorated heterocyclic scaffolds.
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- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Selective Stille Cross-Coupling of 3-Bromo-5-chloro-2-fluoropyridine
Introduction: Navigating Selectivity in Heterocyclic Synthesis
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organotin compound with an organic electrophile, has become indispensable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3]
This application note provides a detailed, field-proven protocol for the Stille coupling of 3-Bromo-5-chloro-2-fluoropyridine. This substrate presents a classic challenge in cross-coupling chemistry: regioselectivity. The pyridine ring is decorated with three different halogens, each offering a potential site for reaction. The objective is to leverage the inherent differences in reactivity to achieve selective coupling at the C-Br bond, leaving the C-Cl and C-F bonds intact for potential downstream functionalization. Understanding and controlling this selectivity is paramount for the efficient construction of highly substituted pyridine derivatives, which are privileged scaffolds in drug discovery.
Part 1: The Scientific Rationale - Mechanism and Strategic Choices
A robust experimental design is built upon a solid mechanistic understanding. The choices of catalyst, ligands, and additives are not arbitrary; they are deliberate decisions made to steer the reaction down the desired pathway efficiently and selectively.
The Palladium Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond of the electrophile. For halo-aromatics, the reactivity trend is I > Br > OTf >> Cl > F. This predictable reactivity is the cornerstone of our selective strategy. The Pd(0) will selectively add to the C-Br bond of 3-Bromo-5-chloro-2-fluoropyridine, which is significantly weaker and more reactive than the C-Cl and C-F bonds, to form a Pd(II) intermediate.[5]
-
Transmetalation: The organostannane reagent (R²-SnR₃) then exchanges its organic group (R²) with the halide on the palladium center.[6] This step can be the rate-limiting step and is often accelerated by additives.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Causality Behind Experimental Choices
-
Catalyst System (Pd Source and Ligand): We utilize Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This is an 18-electron Pd(0) complex that serves as an excellent pre-catalyst.[6] In solution, it readily dissociates ligands to form the catalytically active 14-electron Pd(0)L₂ species.[6] The triphenylphosphine (PPh₃) ligands stabilize the palladium center and modulate its reactivity. While more sophisticated bulky, electron-rich phosphine ligands can sometimes offer faster rates, PPh₃ provides a reliable and cost-effective balance for this type of transformation.[7][8]
-
Organostannane Reagent (The Nucleophile): Organostannanes (specifically tributylstannanes) are chosen for their exceptional functional group tolerance and stability to air and moisture, simplifying handling.[2][4] This robustness is a significant advantage over more reactive organometallics like organolithiums or Grignards.[9] However, their high toxicity is a major drawback, necessitating stringent safety protocols and dedicated waste management.[1][10]
-
Solvent: Anhydrous 1,4-dioxane is selected as the solvent. It has a relatively high boiling point, allowing the reaction to be heated to drive it to completion, and it effectively dissolves both the polar pyridine substrate and the less polar organostannane and catalyst.
-
Additive - Copper(I) Iodide (CuI): The addition of a stoichiometric amount of CuI can significantly accelerate the reaction. While the exact mechanism of the "copper effect" is debated, it is believed to act as a co-catalyst by facilitating a more rapid transmetalation step, possibly via an organocuprate intermediate.[7][8] This is particularly useful for less reactive or sterically hindered partners.
Part 2: Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for setup, execution, monitoring, and purification.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier (Example) | Purity |
| 3-Bromo-5-chloro-2-fluoropyridine | C₅H₂BrClFN | 210.43 | 884494-55-9 | Sigma-Aldrich | >97% |
| Organostannane Reagent (e.g., Tributyl(vinyl)stannane) | C₁₄H₃₀Sn | 317.10 | 7486-35-3 | Sigma-Aldrich | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Strem Chemicals | >98% |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Acros Organics | >99% |
| 1,4-Dioxane, Anhydrous | C₄H₈O₂ | 88.11 | 123-91-1 | Sigma-Aldrich | >99.8% |
| Saturated aq. Potassium Fluoride (KF) | KF | 58.10 | 7789-23-3 | Fisher Scientific | ACS |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR Chemicals | ACS |
| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | 7487-88-9 | VWR Chemicals | ACS |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | SiliCycle | 230-400 mesh |
Safety Precautions
-
Organotin Toxicity: Organostannanes are highly toxic, particularly volatile ones. They can be absorbed through the skin and are neurotoxic. ALWAYS handle organotin reagents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves (nitrile), a lab coat, and safety glasses.
-
Palladium Catalysts: Palladium compounds are sensitizers and should be handled with care. Avoid inhalation of dust.
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Diethyl ether is extremely flammable. Work away from ignition sources.
-
Waste Disposal: All tin-containing waste (reaction residues, contaminated glassware, silica gel) must be collected in a dedicated, labeled hazardous waste container for proper disposal according to institutional guidelines. Do not mix with regular organic waste.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Stille coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-chloro-2-fluoropyridine (1.00 g, 4.75 mmol, 1.0 equiv.).
-
Place the flask under a positive pressure of nitrogen or argon. This inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add anhydrous 1,4-dioxane (25 mL) via syringe.
-
Add the organostannane reagent (e.g., Tributyl(vinyl)stannane, 1.66 g, 5.23 mmol, 1.1 equiv.) via syringe.
-
-
Degassing:
-
Bubble argon gas gently through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Addition:
-
Under a positive flow of nitrogen, add Copper(I) Iodide (90 mg, 0.475 mmol, 0.1 equiv.) and Tetrakis(triphenylphosphine)palladium(0) (275 mg, 0.238 mmol, 0.05 equiv.).
-
The mixture will typically turn from colorless to a yellow or light brown color.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 101 °C for dioxane) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 6-12 hours. The disappearance of the starting bromopyridine is a key indicator of completion.
-
-
Work-up and Tin Removal:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite® to remove insoluble palladium and copper salts. Wash the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). Shake vigorously for 5 minutes during each wash. This step is crucial as it converts the soluble tributyltin bromide byproduct into insoluble tributyltin fluoride, which precipitates as a white solid.[11]
-
A gelatinous precipitate may form. If so, filter the entire mixture through Celite® again after the KF wash.
-
Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
-
Part 3: Data, Troubleshooting, and Conclusion
Expected Results and Characterization
The successful execution of this protocol should yield the desired 3-substituted-5-chloro-2-fluoropyridine. The product should be characterized thoroughly to confirm its identity and purity.
-
Yield: Typical yields for this reaction range from 65-85%, depending on the specific organostannane used.
-
¹H and ¹³C NMR: Will confirm the incorporation of the new R-group and the overall structure.
-
¹⁹F NMR: A singlet or doublet (depending on coupling to adjacent protons) will confirm the retention of the fluorine atom.
-
GC-MS: Will show a single major peak with the correct molecular ion mass for the product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient heat.3. Wet solvent/reagents. | 1. Ensure a strictly inert atmosphere and proper degassing.2. Confirm reaction temperature is at reflux.3. Use freshly opened anhydrous solvent. |
| Homocoupling of Stannane | Reaction temperature is too high or catalyst loading is incorrect. | Reduce reaction temperature slightly. Ensure accurate measurement of the palladium catalyst. |
| Difficult Purification | Incomplete removal of tin byproducts. | Be thorough with the aqueous KF wash; repeat if necessary. Allow sufficient time for precipitation. A final filtration step before concentration can be beneficial.[4] |
| Dehalogenation | Presence of a hydrogen source and side reactions. | Ensure all reagents are pure. Sometimes, changing the ligand from PPh₃ to a more specialized one can suppress side reactions. |
Conclusion
This application note provides a comprehensive and reliable protocol for the selective Stille cross-coupling of 3-Bromo-5-chloro-2-fluoropyridine. By leveraging the differential reactivity of carbon-halogen bonds and employing a well-chosen catalyst system, this method offers a direct route to valuable, highly functionalized pyridine building blocks. The emphasis on mechanistic understanding, detailed procedural steps, and robust purification techniques ensures that researchers can confidently and safely execute this powerful transformation, paving the way for further discoveries in medicinal and materials chemistry.
References
-
Wikipedia. Stille reaction. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Chem Help ASAP. (2020). Stille cross-coupling reaction. YouTube. [Link]
-
Herbeuval, E., et al. (2007). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry. [Link]
-
Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Li, J., et al. (2015). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C. [Link]
-
Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry. [Link]
-
Myers, A. The Stille Reaction. Harvard University. [Link]
-
Pérez-Temprano, M. H., et al. (2016). The Stille Reaction, 38 Years Later. ACS Catalysis. [Link]
-
Nakajima, K., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
Application Note: Advanced Synthetic Methodologies for Kinase Inhibitor Discovery
Executive Summary
The synthesis of kinase inhibitors has evolved from linear, multi-step construction of ATP-mimetic heterocycles to highly convergent and divergent strategies. This guide details three critical synthetic applications that define modern kinase drug discovery:
-
Linear Assembly of Covalent Inhibitors: Mastering regioselectivity in acrylamide "warhead" installation (Case Study: Osimertinib).
-
Convergent Macrocyclization: Strategies for conformational control and atropisomerism (Case Study: Lorlatinib).
-
Late-Stage Functionalization (LSF): Divergent C-H activation protocols for rapid Structure-Activity Relationship (SAR) expansion.
Module 1: Linear Assembly of Covalent Inhibitors
Application: Targeted Covalent Inhibitors (TCIs) for EGFR T790M.
Covalent inhibitors rely on a reactive electrophile (typically an acrylamide) to form a bond with a non-catalytic cysteine residue (e.g., Cys797 in EGFR). The synthetic challenge lies in the regioselective installation of the warhead and the nucleophilic aromatic substitution (SNAr) on the core scaffold.
Workflow Visualization: Osimertinib Synthesis
The synthesis of Osimertinib (Tagrisso) exemplifies a linear approach where the core indole is built first, followed by coupling to the pyrimidine hinge binder.
Figure 1: Linear synthetic workflow for Osimertinib, highlighting the critical Friedel-Crafts and SNAr assembly steps.
Critical Protocol: Regioselective SNAr & Acrylation
Objective: Coupling the indole-pyrimidine core with the aniline linker and installing the acrylamide warhead.
Reagents:
-
Core: 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole
-
Nucleophile: 4-fluoro-2-methoxy-5-nitroaniline
-
Catalyst/Solvent: p-Toluenesulfonic acid (PTSA), 2-pentanol.
Step-by-Step Protocol:
-
SNAr Coupling:
-
Charge a reactor with the chloropyrimidine-indole core (1.0 equiv) and the nitroaniline (1.1 equiv).
-
Add 2-pentanol (10 V) and PTSA (1.1 equiv).
-
Heat to 105 °C for 4–6 hours. Note: High temperature is required to overcome the deactivated nature of the chloropyrimidine.
-
Cool to RT. The product typically precipitates as a tosylate salt. Filter and wash with isopropanol.
-
-
Nitro Reduction:
-
Dissolve the intermediate in MeOH/THF (1:1). Add saturated NH4Cl solution.
-
Add Fe powder (5.0 equiv) portion-wise at 60 °C. Monitor via LCMS for disappearance of the nitro peak (-NO2 → -NH2).
-
-
Warhead Installation (Acrylation):
-
Cool the aniline intermediate solution to 0 °C (Critical for preventing polymerization).
-
Add Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Add Acryloyl chloride (1.05 equiv) dropwise over 30 minutes.
-
Troubleshooting: If bis-acrylation occurs, treat the crude mixture with dilute NaOH/MeOH to hydrolyze the unstable amide while retaining the desired acrylamide.
-
Validation Criteria:
-
LCMS: [M+H]+ = 500.2.
-
NMR: Distinct alkene protons at δ 6.0–6.5 ppm (dd).
Module 2: Convergent Macrocyclization
Application: Improving Selectivity and CNS Penetration (ALK/ROS1 Inhibitors).
Macrocyclization restricts the conformational flexibility of the inhibitor, reducing the entropic penalty of binding and often improving selectivity by avoiding steric clashes with non-conserved residues.
Workflow Visualization: Lorlatinib Convergence
Lorlatinib utilizes a convergent strategy where two highly functionalized fragments are coupled via Suzuki chemistry, followed by a macrolactamization.[1][2]
Figure 2: Convergent assembly of Lorlatinib. The key macrocyclization step uses high-dilution amide coupling.
Critical Protocol: Macrolactamization
Objective: Intramolecular ring closure of the linear precursor.
Key Challenge: Preventing intermolecular dimerization (oligomerization).
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA.
-
Solvent: DMF/DCM (High dilution: 0.005 M).
Step-by-Step Protocol:
-
Pre-activation: Dissolve the linear amino-acid precursor (1.0 equiv) in DMF (10% of total volume).
-
Reactor Setup: In a separate vessel, prepare a solution of HATU (1.5 equiv) and DIPEA (3.0 equiv) in DCM (90% of total volume).
-
Slow Addition: Using a syringe pump, add the precursor solution to the HATU/Base solution over 4–8 hours .
-
Why? Keeping the instantaneous concentration of the unreacted amine low favors intramolecular reaction (cyclization) over intermolecular reaction (dimerization).
-
-
Workup: Wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO3.
-
Purification: Silica gel chromatography is essential to separate the monomeric macrocycle from any trace dimers.
Module 3: Late-Stage Functionalization (LSF)
Application: Divergent C-H Activation for SAR Exploration.
Traditional synthesis requires de novo assembly for every analog. LSF allows researchers to take a fully assembled kinase core (e.g., an indazole or pyrazole) and install functional groups at the "C-H" positions in the final step.
Mechanism: Ir-Catalyzed C-H Borylation
This protocol uses the Hartwig-Miyaura iridium system to install a boronic ester, which can then be diversified via Suzuki coupling.
Figure 3: Catalytic cycle for Ir-catalyzed C-H borylation. Sterics dictate regioselectivity, typically favoring the least hindered position.
Protocol: C-H Borylation of Kinase Scaffolds
Substrate Scope: Electron-rich or electron-deficient heterocycles (Pyrazoles, Indazoles, Pyridines).
Reagents:
-
Catalyst: [Ir(OMe)(COD)]2 (1–3 mol%).
-
Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (2–6 mol%).
-
Boron Source: B2pin2 (Bis(pinacolato)diboron).
-
Solvent: MTBE or THF (anhydrous).
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox or under Ar flow, mix [Ir(OMe)(COD)]2 (1.5 mg, 0.002 mmol) and dtbpy (1.2 mg, 0.004 mmol) in THF (1 mL). The solution should turn deep brown/red.
-
Reaction Assembly: Add B2pin2 (1.1 equiv) and the kinase inhibitor scaffold (1.0 equiv).
-
Heating: Seal the vial and heat to 80 °C for 16 hours.
-
Workup: Cool to RT. Pass through a short pad of silica/Celite to remove the catalyst.
-
Diversification (One-Pot): The crude Bpin-ester can be directly subjected to Suzuki coupling conditions (Pd(dppf)Cl2, K2CO3, Aryl Halide) to generate a library of biaryl analogs.
QC & Validation Standards
| Parameter | Acceptance Criteria | Method |
| Purity | > 95% (AUC) | UPLC-MS (254 nm) |
| Identity | [M+H]+ ± 0.5 Da | ESI-MS |
| Residual Pd | < 100 ppm | ICP-MS (For biological assays) |
| Atropisomerism | Single diastereomer | Chiral HPLC (For macrocycles like Lorlatinib) |
References
-
Osimertinib Synthesis: Finlay, M. R. et al. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry2014 , 57(20), 8249–8267. Link
-
Lorlatinib Macrocyclization: Johnson, T. W. et al. "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)..." Journal of Medicinal Chemistry2014 , 57(11), 4720–4744. Link
-
C-H Borylation Review: Hartwig, J. F.[3][4] "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Functionalization." Accounts of Chemical Research2012 , 45(6), 864–873. Link
-
Ir-Catalyzed Protocol: Cho, J. Y.; Tse, M. K.; Holmes, D.; Maleczka, R. E.; Smith, M. R. "Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds." Science2002 , 295(5553), 305–308. Link
-
Indazole Functionalization: Laha, J. K. et al. "Recent advances in C–H functionalization of 2H-indazoles." Organic & Biomolecular Chemistry2020 , 18, 6442-6460. Link
Sources
- 1. youtube.com [youtube.com]
- 2. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 3. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]
- 4. Hartwig-Miyaura C-H Borylation | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Strategic Functionalization of 3-Bromo-5-chloro-2-fluoropyridine
Executive Summary
3-Bromo-5-chloro-2-fluoropyridine (BCFP) represents a "privileged scaffold" in medicinal chemistry due to its tri-orthogonal reactivity profile . Unlike symmetrically substituted pyridines, BCFP offers three distinct handles—Fluorine (C2), Bromine (C3), and Chlorine (C5)—that can be functionalized sequentially with high chemoselectivity.
This Application Note provides validated protocols for exploiting this hierarchy. By leveraging the electronic activation of the pyridine ring, researchers can perform Nucleophilic Aromatic Substitution (SNAr) at C2, followed by metal-catalyzed cross-coupling at C3, and finally late-stage modification at C5. This modularity is critical for high-throughput library generation (HTS) and Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and GPCR ligands.
Reactivity Profile & Mechanistic Logic
The utility of BCFP lies in the predictable order of bond activation. The pyridine nitrogen creates an electron-deficient environment, activating the C2 and C4 positions.
The Reactivity Hierarchy
-
C2-Fluorine (Highest Reactivity): The highly electronegative fluorine atom at the 2-position (ortho to nitrogen) is exceptionally labile to SNAr. The inductive effect of nitrogen stabilizes the Meisenheimer complex intermediate, allowing substitution under mild conditions without affecting the halogens at C3 or C5.
-
C3-Bromine (Intermediate Reactivity): Once the C2 position is functionalized, the C3-Bromine bond is the most susceptible to oxidative addition by Palladium(0) catalysts. The C-Br bond is weaker than the C-Cl bond, enabling selective Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C5-Chlorine (Lowest Reactivity): The C5-Chlorine bond is electronically deactivated (meta to nitrogen) and possesses a stronger bond dissociation energy. It typically remains intact during C2 and C3 manipulations, serving as a handle for late-stage diversification or as a lipophilic metabolic blocker.
Decision Tree Visualization
The following diagram illustrates the logical flow of operations for this scaffold.
Caption: Sequential functionalization logic for 3-Bromo-5-chloro-2-fluoropyridine, prioritizing C2-SNAr followed by C3-Coupling.
Experimental Protocols
Protocol A: C2-Selective SNAr (Diversity Introduction)
Objective: Introduction of amine or ether motifs at the C2 position while preserving the C3-Br and C5-Cl bonds. Mechanism: Addition-Elimination (SNAr) via Meisenheimer complex.
Materials:
-
Substrate: 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine or Alcohol (1.1 equiv)
-
Base: Cesium Carbonate (Cs2CO3) (2.0 - 3.0 equiv) or DIPEA (for amines)
-
Solvent: DMSO (for alcohols) or NMP/DMF (for amines)
Procedure (Ether Synthesis Example):
Based on optimized conditions for cycloalkyl ethers [1].
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-chloro-2-fluoropyridine (5.0 g, 23.7 mmol) and Cesium Carbonate (23.2 g, 71.2 mmol).
-
Addition: Add anhydrous DMSO (50 mL) followed by the alcohol nucleophile (e.g., Cyclopropanol, 1.6 g, 27.5 mmol).
-
Note: For amine nucleophiles, DMSO can be replaced with acetonitrile or DMF, and K2CO3 is often sufficient.
-
-
Reaction: Seal the vessel and heat to 80–100 °C with vigorous stirring. Monitor by LC-MS.[1]
-
Checkpoint: Conversion is typically complete within 2–4 hours. The C2-F is significantly more reactive than C2-Cl analogs, allowing for cleaner profiles.
-
-
Workup: Cool to room temperature. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Typical Yield: 85–95% Key Observation: No displacement of Br or Cl is observed under these conditions.
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Objective: Extension of the core scaffold at the C3 position using aryl/heteroaryl boronic acids. Mechanism: Pd(0) Oxidative Addition (preferential at C-Br vs C-Cl).
Materials:
-
Substrate: 2-Substituted-3-bromo-5-chloropyridine (Product from Protocol A) (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[2]·DCM or Pd(PPh3)4 (3–5 mol%)
-
Base: 2M Aqueous Na2CO3 or K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane or DME
Procedure:
-
Degassing: In a reaction tube, combine the C2-substituted substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Base (3.0 mmol) in 1,4-Dioxane (5 mL). Sparge with Nitrogen or Argon for 10 minutes.
-
Critical: Oxygen removal is essential to prevent homocoupling or catalyst deactivation.
-
-
Catalysis: Add the Palladium Catalyst (e.g., Pd(dppf)Cl2, 0.05 mmol) quickly under inert flow. Seal the tube.
-
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Control: Do not exceed 100 °C if possible, to minimize risk of activating the C5-Cl bond, although the electronic deactivation at C5 usually protects it.
-
-
Workup: Filter through a celite pad, rinse with EtOAc, and concentrate.
-
Purification: Silica gel chromatography.
Typical Yield: 70–90% Selectivity: >20:1 (C3-coupling vs C5-coupling).
Protocol C: Lithium-Halogen Exchange (Alternative C3 Functionalization)
Objective: Converting the C3-Br into a nucleophile (Lithium species) for reaction with electrophiles (aldehydes, ketones, CO2).
Procedure:
-
Conditions: Dissolve 3-Bromo-5-chloro-2-fluoropyridine in anhydrous THF at -78 °C .
-
Exchange: Add n-Butyllithium (1.05 equiv) dropwise. Stir for 30 mins at -78 °C.
-
Note: The C2-F group directs lithiation to C3 (ortho-lithiation) and the Br undergoes exchange. The Br-Li exchange is extremely fast.
-
-
Trapping: Add electrophile (e.g., DMF for formylation) and warm to RT.
-
Warning: If the C2 position still contains Fluorine, benzyne formation is a risk if the temperature rises too high before quenching. If C2 was already substituted (Protocol A), this risk is mitigated.
-
Quantitative Data Summary
The following table summarizes the orthogonality based on internal and literature data [1, 2].
| Reaction Type | Site | Leaving Group | Conditions | Relative Rate |
| SNAr | C2 | Fluoride | R-NH2, K2CO3, 60°C | Fastest (100x vs Cl) |
| Pd-Coupling | C3 | Bromide | Pd(0), Boronic Acid, 90°C | Fast (Oxidative Addn) |
| Pd-Coupling | C5 | Chloride | Pd(0), Specialized Ligand, >110°C | Slow (Requires forcing) |
Troubleshooting & Optimization
-
Issue: Low yield in SNAr step with steric amines.
-
Solution: Switch solvent to NMP and increase temperature to 120 °C. The C3-Br is thermally stable up to 150 °C in the absence of metal catalysts.
-
-
Issue: "Scrambling" or loss of Cl during Suzuki coupling.
-
Solution: Use Pd(dppf)Cl2 rather than phosphine-free Pd sources. The bidentate ligand prevents "ring walking." Keep reaction time under 12 hours.
-
-
Issue: Hydrolysis of C2-F.
-
Solution: Ensure solvents (DMSO/DMF) are anhydrous. Hydroxide (OH-) is a strong nucleophile and will convert the starting material to the pyridone (2-hydroxy derivative) if water is present in the SNAr step.
-
References
-
Patent Application: Glucagon receptor agonists and their use as therapies. WO2025222008A1. (2025). Describes the specific SNAr of 3-bromo-5-chloro-2-fluoropyridine with cyclopropanol using Cs2CO3 in DMSO. Link
-
Journal Article: Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (Note: Isomer comparison). RSC Advances, 2012.[3] Demonstrates the high reactivity of Fluorine in pyridine SNAr systems compared to Chlorine. Link
-
Review: Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides.Chemical Reviews. Discusses the oxidative addition rates of Pyridyl-Br vs Pyridyl-Cl. Link
Disclaimer: All protocols should be performed by trained personnel in a fume hood. BCFP is a halogenated heterocycle; standard safety precautions for handling irritants and potential sensitizers apply.
Sources
scale-up synthesis involving 3-Bromo-5-chloro-2-fluoropyridine
An Application Guide for the Scale-Up Synthesis of 3-Bromo-5-chloro-2-fluoropyridine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Bromo-5-chloro-2-fluoropyridine, a key halogenated pyridine intermediate with significant applications in the pharmaceutical and agrochemical industries. The strategic placement of bromo, chloro, and fluoro substituents on the pyridine ring offers a versatile scaffold for the development of novel bioactive molecules through various cross-coupling reactions.[1][2][3] This guide details a robust and scalable synthetic protocol, rooted in the principles of the Sandmeyer reaction, and addresses critical aspects of process safety, analytical quality control, and reaction mechanism. It is intended for researchers, chemists, and process engineers involved in drug development and fine chemical manufacturing.
Introduction: The Significance of 3-Bromo-5-chloro-2-fluoropyridine
Halogenated pyridines are indispensable building blocks in modern medicinal chemistry and agrochemical research. The unique electronic properties and reactivity imparted by halogen substituents allow for precise molecular modifications, often leading to enhanced biological activity and improved pharmacokinetic profiles. 3-Bromo-5-chloro-2-fluoropyridine is a prime example of such a high-value intermediate. Its three distinct halogen atoms provide multiple, orthogonal sites for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This enables the efficient construction of complex molecular architectures and the generation of diverse compound libraries for lead discovery and optimization.[1]
Strategic Synthesis: The Sandmeyer Reaction Pathway
For the multi-kilogram scale synthesis of aryl halides from their corresponding amines, the Sandmeyer reaction remains a cornerstone of industrial chemistry.[4][5] This transformation proceeds via the diazotization of an aromatic amine, followed by a copper(I)-catalyzed displacement of the diazonium group with a halide.[6][7]
Why the Sandmeyer Reaction is Ideal for Scale-Up:
-
Cost-Effectiveness and Availability: The primary reagents, such as sodium nitrite, hydrobromic acid, and copper(I) bromide, are readily available and relatively inexpensive bulk chemicals.
-
Robustness and Reliability: The reaction is well-established and known for its reliability across a wide range of substrates.
-
Favorable Reaction Conditions: The reaction typically proceeds at low temperatures (0 to 5 °C), which is advantageous for large-scale operations as it allows for better thermal control and minimizes side reactions.
The chosen synthetic route for 3-Bromo-5-chloro-2-fluoropyridine begins with the commercially available 3-Amino-5-chloro-2-fluoropyridine. This precursor undergoes a Sandmeyer reaction to replace the amino group with a bromine atom, yielding the desired product.
Reaction Mechanism
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4][5] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, which is an excellent leaving group and drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[4]
Caption: Process workflow for the scale-up synthesis.
Process Safety and Hazard Management
The scale-up of this process requires a thorough understanding of the associated hazards.
Hazard Identification:
-
3-Bromo-5-chloro-2-fluoropyridine (Product): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [8][9] * GHS Hazard Statements: H302, H315, H319, H335. [8][9]* Hydrobromic Acid (48%): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Sodium Nitrite: Oxidizer. Toxic if swallowed. Toxic to aquatic life.
-
Copper(I) Bromide: Harmful if swallowed. Causes skin and eye irritation.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales. The reactor should be equipped with a pressure relief system.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [10][11]* Skin Protection: Wear chemically resistant gloves (e.g., neoprene or butyl rubber), a flame-retardant lab coat, and appropriate protective clothing. [10][11]* Respiratory Protection: If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used. [10][11]
Analytical Quality Control
To ensure the final product meets the required specifications, a robust analytical plan is essential.
| Test | Method | Specification |
| Appearance | Visual | White to light yellow solid |
| Identity | ¹H NMR | Conforms to structure |
| Purity | HPLC (UV 254nm) | ≥ 98.0% |
| Identity | Mass Spec (MS) | Consistent with molecular weight |
| Water Content | Karl Fischer | ≤ 0.1% |
-
In-Process Controls (IPCs): Reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching), extracting into a suitable solvent, and analyzing by HPLC or TLC to check for the disappearance of the starting material.
-
Final Product Characterization: The structure of the final product should be confirmed by ¹H NMR and Mass Spectrometry. [12]Purity is typically quantified by HPLC. [12]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 3-Bromo-5-chloro-2-fluoropyridine. By leveraging the well-established Sandmeyer reaction, this process offers high yields and is amenable to industrial production. Strict adherence to the outlined safety procedures and analytical controls is paramount to ensure a safe and successful scale-up, delivering a high-quality product for downstream applications in pharmaceutical and agrochemical development.
References
- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
-
PubChem. 3-Bromo-2-chloro-5-fluoropyridine. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]
-
PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
Autechaux. The Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Pharmaceutical Synthesis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-5-chloro-2-fluoropyridine | 884494-87-5 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-chloro-2-fluoropyridine Derivatives
Welcome to the technical support center for the purification of 3-Bromo-5-chloro-2-fluoropyridine and its derivatives. These halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, their unique electronic properties and reactivity can present challenges during purification. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing both troubleshooting solutions and the underlying scientific principles.
Section 1: Initial Assessment and Strategy
Before beginning any purification, a proper assessment of the crude material is essential. This initial analysis will dictate the most efficient purification strategy, saving time and preventing sample loss.
Q1: How should I assess the purity of my crude product and what are the likely impurities?
A: A multi-faceted approach is best.
-
Thin-Layer Chromatography (TLC): This is your first and most crucial step. It helps you visualize the number of components in your crude mixture. Use a combination of polar and non-polar solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to get a full picture. The presence of multiple spots indicates impurities. The basic nitrogen of the pyridine ring can cause streaking on standard silica plates; this issue is addressed in Section 2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material can quickly reveal the presence of starting materials, solvent residues, or major side-products by comparing the integrations of characteristic peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more sensitive assessment, allowing you to identify the molecular weights of impurities, which can help in deducing their structures.
Common Impurities to Expect:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Isomeric Byproducts: Halogenation of pyridine rings can sometimes lead to the formation of regioisomers.[3]
-
Reagents and Catalysts: Reagents from the preceding synthetic steps may carry over.
-
Solvent Residues: Residual solvents from the reaction or work-up.
-
Water: Pyridine derivatives can be hygroscopic.[4]
Section 2: Troubleshooting Column Chromatography
Flash column chromatography is the most common method for purifying pyridine derivatives.[5][6][7] However, the basicity of the pyridine nitrogen often causes issues.
Caption: A decision workflow for selecting a primary purification method.
Q2: My compound streaks badly on the silica TLC plate. Why does this happen and how can I stop it?
A: This is a classic problem when dealing with basic compounds like pyridines on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic lone pair of electrons on the pyridine nitrogen interacts strongly with these acidic sites.[8] This strong, non-uniform interaction leads to a "start-stop" movement of the compound as it travels up the plate, resulting in tailing or streaking rather than a compact spot.[8]
-
Solution: The most effective solution is to add a small amount of a competing base to your mobile phase (eluent).[8] This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine derivative.
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent system. This is the most common and effective method.
-
Ammonia: Using a solvent system saturated with ammonia (e.g., by adding a few drops of concentrated ammonium hydroxide to the methanol portion of a DCM/MeOH eluent) can also be effective.
-
Q3: What is a good starting solvent system for purifying a 3-Bromo-5-chloro-2-fluoropyridine derivative?
A: The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of ~0.3 on the TLC plate. A lower Rf provides better separation from less polar impurities, while a higher Rf is better for separating from more polar impurities. Start with a non-polar solvent and gradually add a more polar one.
| Solvent System (v/v) | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point for many pyridine derivatives.[7] Start with 9:1 and increase ethyl acetate concentration. |
| Dichloromethane / Methanol | Medium to High | For more polar derivatives that do not move in Hex/EtOAc. Start with 99:1. |
| Chloroform / Methanol | Medium to High | An alternative to DCM/MeOH that can offer different selectivity.[9] |
| Hexane / Acetone | Low to Medium | Another good alternative to Hex/EtOAc, potentially altering the separation of closely related spots.[9] |
| Always remember to add ~1% triethylamine (TEA) to your chosen eluent to prevent peak tailing. [8] |
Q4: I have low recovery of my compound from the column. Where did it go?
A: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: If the interaction with the silica gel is too strong, your compound may not elute from the column at all. This is more likely with highly polar or poly-functionalized pyridine derivatives. Using a mobile phase with a stronger eluting power (more polar) or deactivating the silica gel with TEA can mitigate this.[8]
-
Compound Instability: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds during the purification process.[8] If you suspect this, consider switching to a less acidic stationary phase like neutral or basic alumina, or using a deactivated silica gel.
-
Physical Loss: Ensure proper column packing to avoid channeling. Also, be careful during solvent removal, as some halogenated pyridines can be volatile.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are relatively clean from the outset.[10][11] It relies on the principle that solubility increases with temperature.
Caption: Troubleshooting workflow for common recrystallization issues.
Q5: How do I choose the right solvent for recrystallization?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely insoluble (so they can be filtered out hot) or highly soluble at all temperatures (so they remain in the solution after cooling).[10]
Screening Protocol:
-
Place a few milligrams of your crude solid into several small test tubes.
-
Add a small amount (~0.5 mL) of a different test solvent to each tube at room temperature.
-
Observe solubility. If it dissolves immediately, the solvent is too good.
-
If it doesn't dissolve, heat the tube gently. If it dissolves when hot, this is a promising candidate.
-
Allow the hot solution to cool. The formation of crystals indicates a good solvent.
Potential Solvents for Halogenated Pyridines:
Q6: My compound "oiled out" instead of forming crystals. What do I do?
A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated too quickly. The compound comes out of solution as a liquid oil rather than a solid crystal lattice.
Solutions:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider using a lower-boiling point solvent or a two-solvent system.
Q7: My compound won't crystallize, even after the solution is cold. How can I get it to work?
A: Sometimes crystallization needs a little encouragement to get started (nucleation).
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic glass fragments can provide a surface for the first crystals to form.[10]
-
Add a Seed Crystal: If you have a tiny amount of the pure product, add one crystal to the solution. This provides a perfect template for other molecules to build upon.[10]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility.[10]
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation: Choose a solvent system based on TLC analysis (aim for Rf ≈ 0.3). Add 1% triethylamine (TEA) to the prepared eluent.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Apply the eluent to the top of the column and use gentle air pressure to push it through. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Single Solvent
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Decolorization (if necessary): If the solution is colored by an impurity, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes before performing a hot filtration.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
References
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Micale, N., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]
-
JoVE. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]
-
Fengchen Group. (n.d.). Exploring 3-Bromo-5-Chloro-2-Fluoropyridine: A Key Organic Synthesis Intermediate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Asian Journal of Chemistry. (2012). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]
-
Douglas, C. J., & MacMillan, D. W. C. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]
-
MDPI. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]
-
ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mt.com [mt.com]
- 12. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
Technical Support Center: 3-Bromo-5-chloro-2-fluoropyridine Cross-Coupling
Status: Operational Ticket Focus: Troubleshooting Side Products & Reactivity Profiles Expert Level: Senior Application Scientist
The Substrate Profile: The "Tri-Halogen" Challenge
Welcome to the technical guide for 3-Bromo-5-chloro-2-fluoropyridine (CAS: 884494-36-4).[1][2] This substrate is a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal functionalization.[1] However, its three distinct halogen atoms create a complex reactivity landscape that often leads to specific, avoidable side products.
The Reactivity Hierarchy
To troubleshoot effectively, you must understand the competitive landscape of your molecule. The three halogens do not react equally.
| Position | Halogen | Primary Reactivity Mode | Activation Energy | Common Issue |
| C3 | Bromine | Pd-Catalyzed Cross-Coupling | Low | Target Site. Prone to hydrodebromination.[1] |
| C2 | Fluorine | SNAr (Nucleophilic Aromatic Substitution) | Medium | Major Competitor. Reacts with bases/nucleophiles before Pd-cycle completes.[1] |
| C5 | Chlorine | Pd-Catalyzed Cross-Coupling | High | Regioselectivity Error. Reacts if C3-Br is sluggish or catalyst is too active.[1] |
Visualizing the Problem
The following diagram maps the competing pathways. Use this to diagnose which "off-target" reaction is consuming your starting material.[1]
Figure 1: Competitive reaction pathways. Green indicates the desired path; red/yellow indicate common failure modes.
Troubleshooting Modules (FAQs)
Module A: "I am losing the Fluorine atom (SNAr Competition)"
Symptom: LCMS shows a mass corresponding to [M - F + OMe] or [M - F + OH].[1] Diagnosis: The C2-Fluorine is highly activated by the adjacent pyridine nitrogen. If you use a nucleophilic base (like NaOMe, NaOEt) or if your coupling partner is an amine (Buchwald-Hartwig), the substrate undergoes SNAr before the Palladium can insert into the C-Br bond [1].
Corrective Actions:
-
Switch Bases: Replace alkoxide bases (NaOtBu, NaOMe) with inorganic, non-nucleophilic bases.
-
Recommended:
(anhydrous) or .[1] -
Why: These bases deprotonate the boronic acid/pronucleophile without attacking the C2-F position.
-
-
Solvent Choice: Avoid alcohols (MeOH, EtOH) as co-solvents.[1] Use aprotic polar solvents like 1,4-Dioxane, THF, or Toluene.
-
Order of Addition: If performing a Buchwald-Hartwig amination, pre-mix the catalyst and ligand with the aryl halide before adding the amine and base to ensure the Pd oxidative addition happens first.
Module B: "My reaction is coupling at the Chlorine (Regioselectivity)"
Symptom: You isolate a product where the C5-Cl has reacted, but the C3-Br remains (or both have reacted).[1] Diagnosis: While C-Br bonds are weaker (~80 kcal/mol) than C-Cl bonds (~96 kcal/mol), highly active catalysts (e.g., those using bulky, electron-rich phosphines like XPhos or BrettPhos) can lower the activation energy barrier for C-Cl insertion, causing loss of selectivity [2].[1]
Corrective Actions:
-
Tune the Ligand: Use "mild" ligands that differentiate well between Br and Cl.
-
Temperature Control: Lower the reaction temperature.
-
Stoichiometry: Ensure strictly 1.0–1.1 equivalents of the coupling partner. Excess boronic acid drives the secondary reaction at C5.
Module C: "I see the Des-Bromo product (Hydrodehalogenation)"
Symptom: Mass spectrum shows [M - Br + H].[1] The bromine is gone, but no coupling occurred.
Diagnosis: This is a "Catalytic Cycle Failure."[1] The Palladium inserted into the C-Br bond (Oxidative Addition) but failed to transmetallate. Instead, it underwent
Corrective Actions:
-
Water Content: Ensure the reaction is strictly anhydrous if using sensitive ligands.[1] Conversely, for Suzuki couplings, ensure the correct amount of water is present (degassed) to facilitate the base mechanism without promoting protodeboronation.
-
Scavenge Oxygen: Oxygen promotes homocoupling and catalyst decomposition, leading to hydrodehalogenation.
-
Action: Sparge solvents with Argon/Nitrogen for at least 15 minutes.[1]
-
-
Base Strength: If using a weak base (like
) and the reaction is slow, the intermediate Pd-species sits too long and decomposes. Switch to to accelerate Transmetallation.
Optimized Experimental Protocol
Objective: Selective Suzuki Cross-Coupling at C3-Br.
Reagents:
-
Substrate: 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)[1]
-
Boronic Acid:
(1.1 equiv) -
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane / Water (10:1 ratio)[1]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst.
-
Critical: Do not add solvent yet.[1] Cap the vial and purge with Argon for 5 minutes.
-
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe through the septum.
-
Note: The small amount of water is crucial for the solubility of the inorganic base, but keeping it low (10:1) minimizes hydrolytic side reactions.[1]
-
-
Reaction: Heat the block to 60°C (internal temp).
-
Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry over
, and concentrate.
Logic Tree for Decision Making
Use this flow to determine your next experiment.
Figure 2: Decision logic for optimizing reaction conditions.
References
-
Schroter, S., Stock, C., & Bach, T. (2018). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Tetrahedron. (General principle of polyhalogenated pyridine reactivity)
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on 2-fluoropyridine liability in synthesis)
-
Lutz Ackermann. (2011).[1] Modern Arylation Methods. Wiley-VCH.[1] (Mechanisms of hydrodehalogenation in Pd-catalysis)
Sources
Technical Support Center: 3-Bromo-5-chloro-2-fluoropyridine Synthesis
The following technical guide details the synthesis, troubleshooting, and handling of 3-Bromo-5-chloro-2-fluoropyridine (CAS: 884494-87-5). This document is designed for organic chemists and process engineers requiring high-fidelity protocols and mechanistic insights.
Molecule Profile & Synthetic Strategy
Target Molecule: 3-Bromo-5-chloro-2-fluoropyridine
CAS: 884494-87-5
Role: Critical intermediate for pharmaceutical scaffolds (e.g., cGAS inhibitors, cyclin inhibitors), enabling orthogonal cross-coupling reactions (Suzuki at C3/C5,
Strategic Overview
Synthesis of this tri-halogenated pyridine requires precise regiocontrol to avoid halogen scrambling. We recommend two primary routes based on available equipment and scale:
-
Route A (Cryogenic DoM): Directed Ortho-Lithiation. Best for high purity and small-to-mid scale. Relies on the strong ortho-directing ability of the C2-Fluorine.
-
Route B (Diazotization): Balz-Schiemann Sequence. Best for large scale where cryogenic facilities are absent. Starts from the inexpensive 2-amino-5-chloropyridine.
Synthesis Workflow Diagram
Caption: Comparison of Directed Ortho-Lithiation (Route A) and Balz-Schiemann (Route B) pathways for regioselective synthesis.
Detailed Experimental Protocols
Route A: Directed Ortho-Lithiation (DoM)
Mechanism: The C2-Fluorine atom exerts a strong inductive effect, acidifying the C3-proton. Lithium Diisopropylamide (LDA) selectively deprotonates C3 over C4/C6. Precursor: 5-Chloro-2-fluoropyridine (CAS 1480-65-5).[1]
Protocol:
-
Setup: Flame-dry a 3-neck flask. Maintain an inert atmosphere (
or Ar). -
Reagent Prep: Charge with anhydrous THF (10 mL/g of substrate). Cool to -78°C (Dry ice/Acetone).
-
Base Addition: Add LDA (1.1 equiv) dropwise. Ensure internal temperature does not rise above -65°C.
-
Checkpoint: Solution typically turns light yellow.
-
-
Substrate Addition: Dissolve 5-Chloro-2-fluoropyridine (1.0 equiv) in THF. Add dropwise over 30 mins at -78°C.
-
Critical Step: Stir for 1-2 hours at -78°C to ensure complete lithiation.
-
-
Bromination: Add a solution of
or (1.2 equiv) in THF dropwise.-
Note:
is preferred for cleaner handling; is cheaper but requires careful handling.
-
-
Workup: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with saturated
. Extract with EtOAc.[2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Route B: Balz-Schiemann Sequence
Mechanism: Electrophilic bromination of the electron-rich amine, followed by diazotization in a fluoride source (Olah's reagent). Precursor: 2-Amino-5-chloropyridine.[3]
Protocol:
-
Bromination: Dissolve 2-amino-5-chloropyridine in DMF. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0°C. Stir at RT for 4 hours.
-
Result: Precipitate often forms. Pour into water, filter solid 2-amino-3-bromo-5-chloropyridine .
-
-
Diazotization: In a polyethylene or Teflon vessel, charge 70% HF-Pyridine (Olah's Reagent). Cool to -10°C.[3][4]
-
Addition: Add the brominated intermediate solid in portions.
-
Nitrite Addition: Add solid
(1.2 equiv) slowly (exothermic!). -
Decomposition: Stir at 0°C for 30 mins, then warm to 40-50°C to induce
evolution.-
Safety: Massive gas evolution. Use oversized glassware and a scrubber.
-
Troubleshooting & FAQs
Section 1: Reaction Failures (Route A - Lithiation)
Q: I observe significant amounts of starting material after quench. Why?
-
Cause 1: Wet Solvents. Moisture kills the lithiated species instantly.
-
Fix: Distill THF over Na/Benzophenone or use molecular sieves (3Å).
-
-
Cause 2: Insufficient Deprotonation Time. The C3 proton is acidic but sterically hindered by the Cl at C5 and F at C2.
-
Fix: Extend the lithiation time at -78°C to 2 hours.
-
-
Cause 3: Temperature Spike. If temp rises > -50°C, the lithiated species may undergo "Dance reaction" (halogen migration) or decomposition.
Q: I see "scrambled" halogen products (e.g., 3-chloro-5-bromo...).
-
Diagnosis: Halogen Dance Reaction.
-
Mechanism: The 3-lithio species is unstable at higher temperatures and can exchange with the C5-Cl.
-
Fix: Strictly maintain T < -70°C during the lithiation and the electrophile addition. Do not let it warm up until the electrophile is fully mixed.
Section 2: Reaction Failures (Route B - Diazotization)
Q: The yield of the fluorination step is extremely low (<20%).
-
Cause: Decomposition of the diazonium salt before fluorination occurs.
-
Fix: Ensure the reaction mixture is kept at -10°C during
addition. Do not heat rapidly. The "dediazoniation" (C-F bond formation) requires controlled thermal energy. -
Alternative: Use
(tetrafluoroboric acid) to isolate the diazonium tetrafluoroborate salt first (solid), then decompose it thermally in dry solvent (heptane/toluene). This is the classic Schiemann method and is often higher yielding than in-situ HF-Pyridine.
Q: The product contains a hydroxyl impurity (3-bromo-5-chloro-2-hydroxypyridine).
-
Cause: Water in the reaction mixture competes with Fluoride.
-
Fix: Use anhydrous HF-Pyridine. Ensure
is dry.
Section 3: Purification & Analysis
Table 1: Physicochemical Data for Identification
| Property | Value | Notes |
| Appearance | Off-white to yellow solid/oil | Low melting point solid (approx 35-40°C) |
| 1H NMR (CDCl3) | Distinct meta-coupling (J ~2 Hz) | |
| 19F NMR | Characteristic of 2-F-Pyridine | |
| Storage | 2-8°C, Inert Gas | Light sensitive; store in amber vials |
Q: How do I separate the product from unreacted 5-chloro-2-fluoropyridine?
-
Technique: These compounds have very similar polarity.
-
Solution: Use a gradient of Hexane/EtOAc (starting 100:0 to 95:5). The dibromo/chloro byproducts (if any) are significantly less polar. The unreacted starting material elutes slightly before the brominated product on silica, but separation is difficult.
-
Pro-Tip: Drive conversion to 100% in Route A by using slight excess of base/electrophile to avoid difficult chromatography.
References
-
Lithiation Strategy & Regioselectivity
-
Commercial Availability & Properties
-
Halogenation of Aminopyridines (Analogous Protocols)
- Title: Cyclic pyridine derivatives as cgas inhibitors (WO2024099908A1).
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 884494-87-5 | 3-Bromo-5-chloro-2-fluoropyridine - AiFChem [aifchem.com]
- 7. innospk.com [innospk.com]
- 8. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dehalogenation Side Reactions of 3-Bromo-5-chloro-2-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-2-fluoropyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of dehalogenation side reactions encountered during synthetic transformations of this versatile building block.
Introduction: The Challenge of Selective Functionalization
3-Bromo-5-chloro-2-fluoropyridine is a valuable intermediate in organic synthesis due to its unique substitution pattern on the pyridine ring. However, the presence of multiple halogen atoms with differing reactivities presents a significant challenge: achieving selective functionalization at one position without undesired side reactions at others. One of the most prevalent and often frustrating side reactions is dehalogenation, the replacement of a halogen atom with a hydrogen atom. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification. This guide is designed to provide you with the expertise and practical insights to diagnose, mitigate, and overcome these dehalogenation challenges.
Frequently Asked Questions (FAQs)
Q1: Which halogen on 3-Bromo-5-chloro-2-fluoropyridine is most susceptible to dehalogenation?
A1: The bromine atom at the 3-position is the most susceptible to dehalogenation. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl > C-F. The weaker C-Br bond is more prone to oxidative addition to the palladium catalyst, which is the initial step for both the desired cross-coupling and the undesired dehalogenation side reaction.[1][2] The C-Cl bond is significantly stronger and less reactive, while the C-F bond is the strongest and typically unreactive under these conditions.
Q2: What is the primary mechanism for dehalogenation in palladium-catalyzed reactions?
A2: The most common mechanism for dehalogenation is through the formation of a palladium-hydride species. After the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, the resulting arylpalladium(II) complex can react with a hydride source in the reaction mixture. This is often followed by reductive elimination of the aryl group and the hydride, yielding the dehalogenated product and regenerating the Pd(0) catalyst.[3]
Diagram: Catalytic Cycle of Dehalogenation
Caption: Palladium-catalyzed dehalogenation cycle.
Q3: How can I detect if dehalogenation is occurring in my reaction?
A3: The presence of dehalogenated byproducts can be confirmed using standard analytical techniques:
| Analytical Technique | Expected Observation |
| Thin-Layer Chromatography (TLC) | Appearance of a new, less polar spot compared to the starting material. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A peak corresponding to the molecular weight of 5-chloro-2-fluoropyridine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the ¹H NMR spectrum, a new signal will appear in the aromatic region where the bromine atom was previously located. |
Q4: Are there alternative, non-palladium-based mechanisms for dehalogenation?
A4: Yes, while palladium-catalyzed pathways are common in cross-coupling reactions, other mechanisms can lead to dehalogenation:
-
Radical Dehalogenation: This can be initiated by radical initiators like AIBN in the presence of a hydrogen donor such as tributyltin hydride.[4]
-
Photocatalytic Dehalogenation: Visible light photocatalysis can be used to reduce aryl halides, generating aryl radicals that can then be trapped by a hydrogen source.[5][6][7][8][9]
-
Electrochemical Reduction: Halogenated organic compounds can be reduced at an electrode surface, leading to cleavage of the carbon-halogen bond.[10][11][12][13]
Troubleshooting Guide: Mitigating Dehalogenation of 3-Bromo-5-chloro-2-fluoropyridine
This section provides solutions to common problems encountered during reactions with 3-Bromo-5-chloro-2-fluoropyridine, focusing on minimizing the formation of 5-chloro-2-fluoropyridine.
Issue 1: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| High Reaction Temperature | Attempt the reaction at a lower temperature. Consider using microwave irradiation to potentially shorten reaction times at lower bulk temperatures. | High temperatures can accelerate the decomposition of reaction components, leading to the formation of hydride sources that promote dehalogenation. |
| Inappropriate Base | Switch to a weaker, non-nucleophilic inorganic base. A screening of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended. Avoid strong alkoxide bases if possible.[3][14] | Strong bases can act as hydride donors or promote the decomposition of solvents and other reagents to generate hydrides. |
| Solvent Choice | If using polar aprotic solvents like DMF or dioxane, consider switching to a less reducible solvent such as toluene. | Solvents can be a source of hydrides, especially at elevated temperatures. Toluene is generally more robust in this regard. |
| Suboptimal Ligand Selection | Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, RuPhos, or BrettPhos are known to promote the desired reductive elimination of the cross-coupled product over dehalogenation.[15] | These ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[16] |
| Palladium Precursor | Use a well-defined palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) instead of Pd(PPh₃)₄. | Pd(PPh₃)₄ can be prone to dissociation, leading to the formation of highly reactive, low-ligated palladium species that can be more susceptible to side reactions. |
Diagram: Troubleshooting Workflow for Dehalogenation
Caption: A stepwise approach to troubleshooting dehalogenation.
Issue 2: Dehalogenation during Metal-Halogen Exchange
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Protic Contaminants | Ensure rigorously anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. | The organolithium or Grignard reagent formed is highly basic and will be quenched by any trace of water or other protic sources, leading to the dehalogenated product. |
| Reaction Temperature | Perform the metal-halogen exchange at very low temperatures (typically -78 °C or lower). | At higher temperatures, the organometallic intermediate may be less stable and more prone to side reactions, including proton abstraction from the solvent. |
| Slow Quenching | Add the electrophile to the organometallic species at low temperature and allow the reaction to proceed before warming. | This ensures that the desired reaction with the electrophile occurs before the intermediate has a chance to decompose or react with other components in the mixture upon warming. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-fluoropyridine
This protocol is a general starting point and may require further optimization for specific boronic acids.
Materials:
-
3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stir bar, argon or nitrogen source
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-Bromo-5-chloro-2-fluoropyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Add anhydrous toluene and a minimal amount of degassed water (e.g., a 10:1 ratio of toluene to water).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Malapit, C. A., et al. (2016). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(17), 4444-4447.
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
- El-Gendy, A. A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
- Arnold, W. A., et al. (2022). Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes. Environmental Science & Technology, 56(24), 17999-18008.
- Peters, D. G., et al. (2017). Electroreductive Remediation of Halogenated Environmental Pollutants. Chemical Reviews, 117(2), 1236-1283.
-
Rojas Lab. (2021). Radical Dehalogenation | Replace Halogens with H via Tributyltin Hydride & AIBN Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Douglas, J., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(43), 18434-18440.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Zare, A., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(27), 12041-12061.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Strieth-Kalthoff, F., et al. (2024). Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal-Organic Framework MIL-53(Cr).
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
- Alonso, F., et al. (2005). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 105(1), 313-354.
- King, J. F., et al. (2023). Electrochemical reduction of halogenated organic contaminants using carbon-based cathodes: A review.
- Powers, D. C., & Ritter, T. (2020).
- Kovtun, O., et al. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Journal of Organic and Pharmaceutical Chemistry, 21(3), 24-34.
- Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9789-9797.
- Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(18), 3871-3874.
- Wang, Y., et al. (2020). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- Slepukhin, P. A., et al. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Molecules, 27(19), 6538.
- Sajiki, H., & Kume, A. (2011). Catalytic Hydrodehalogenation Reactions.
-
GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. OpenSourceMalaria/Series3. Retrieved from [Link]
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Substrates. Retrieved from [Link]
- Francke, R., & Peters, D. G. (2017). Electroreductive Remediation of Halogenated Environmental Pollutants. Chemical Reviews, 117(2), 1236-1283.
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
- Wang, C., et al. (2020). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- Maji, M., et al. (2020). Photocatalytic Dehalogenative Deuteration of Halides over a Robust Metal–Organic Framework.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal-Organic Framework MIL-53(Cr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic Dehalogenative Deuteration of Halides over a Robust Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Electroreductive Remediation of Halogenated Environmental Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 3-Bromo-5-chloro-2-fluoropyridine
Technical Support Center: 3-Bromo-5-chloro-2-fluoropyridine Reactivity Guide
Audience: Medicinal Chemists, Process Chemists, and Discovery Scientists. Topic: Troubleshooting failed reactions and optimizing selectivity for 3-Bromo-5-chloro-2-fluoropyridine.
Introduction: The "Swiss Army Knife" of Pyridines
3-Bromo-5-chloro-2-fluoropyridine (CAS: 884494-36-4) is a densely functionalized scaffold offering three distinct vectors for diversification. However, its high functional density creates a "reactivity minefield." Success depends on exploiting the specific kinetic windows of the C2-Fluoro (SnAr) , C3-Bromo (Cross-coupling/Exchange) , and C5-Chloro (Late-stage coupling) positions.
This guide addresses the three most common failure modes:
-
Regioselectivity Collapse: Competition between SnAr and metal-catalyzed pathways.
-
Catalyst Death: Pyridine nitrogen poisoning of Pd/Ni centers.
-
The Pyridyne Trap: Unintended elimination during lithiation.
Part 1: Nucleophilic Aromatic Substitution (SnAr)
The C2-Fluoro position is the "softest" target. The electronegative nitrogen atom at C1 activates C2 and C6, but the C2-F bond is significantly more reactive toward nucleophiles than C5-Cl or C3-Br due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate.
Q: My SnAr reaction with an amine at C2 is sluggish or stalling. Why?
Diagnosis: While C2-F is activated, the bulky bromine at C3 creates significant steric hindrance for incoming nucleophiles. Troubleshooting:
-
Solvent Switch: Move from non-polar solvents (DCM, Toluene) to polar aprotic solvents like DMSO, DMF, or NMP . These solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.
-
Temperature: Standard amines often require heating to 60–80°C.
-
Base Selection: Use a non-nucleophilic organic base like DIPEA or inorganic bases like K₂CO₃ . Avoid strong alkoxide bases (e.g., NaOMe) unless you want the ether product, as they will compete with your amine.
Q: I see a "hydrolysis" byproduct (Pyridone) instead of my product.
Diagnosis: The C2-F bond is highly susceptible to hydrolysis by trace water, forming 3-bromo-5-chloro-2-pyridone. This is irreversible and dead-ends the synthesis. Troubleshooting:
-
Dry Reagents: Use anhydrous solvents and store the starting material in a desiccator.
-
Hygroscopic Bases: Cs₂CO₃ and KOtBu are hygroscopic. Dry them under vacuum before use.
Part 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The C3-Bromo position is the primary vector for Pd-catalyzed coupling. The C-Br bond is weaker than the C-Cl bond, allowing for oxidative addition to occur selectively at C3.
Q: Why is my Suzuki coupling at C3 failing (0% conversion)?
Diagnosis: Catalyst Poisoning. The pyridine nitrogen is a strong ligand that can displace phosphines on the Palladium center, forming an inactive Pd(Pyridine)₂L₂ complex. Troubleshooting:
-
Ligand Choice: Use bulky, electron-rich ligands that bind tightly to Pd and sterically prevent nitrogen coordination.
-
Recommended:XPhos, SPhos, or P(t-Bu)₃ .
-
Avoid: PPh₃ (too labile).
-
-
Catalyst Loading: Increase Pd loading to 5–10 mol% to compensate for poisoned species.
-
Lewis Acid Additive: Add a stoichiometric amount of a Lewis acid (e.g., ZnCl₂ or B(OH)₃) to coordinate the pyridine nitrogen before adding the catalyst.
Q: I am seeing C5-coupled byproducts. How do I stop this?
Diagnosis: Over-reaction. While C3-Br reacts faster, C5-Cl is not inert, especially with highly active catalysts (e.g., Pd-RuPhos) or high temperatures. Troubleshooting:
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid.
-
Temperature Control: Do not exceed 80°C. C5-Cl activation typically requires >100°C or specialized ligands.
-
Monitor Kinetics: Stop the reaction immediately upon consumption of the starting material.
Part 3: Lithiation & Metalation (The Pyridyne Trap)
CRITICAL WARNING: This is the most dangerous reaction class for this substrate.
Q: I added n-BuLi at -78°C to exchange the Bromine, but I got a black tar/complex mixture.
Diagnosis: Pyridyne Formation. Upon Lithium-Halogen exchange at C3, the resulting species is 3-lithio-5-chloro-2-fluoropyridine . Because the Lithium is ortho to the Fluorine (a good leaving group), the molecule spontaneously eliminates LiF to form 5-chloro-2,3-pyridyne . This highly reactive intermediate dimerizes or reacts indiscriminately. Troubleshooting:
-
Temperature: You must operate at -100°C (internal temperature) to stabilize the C3-Li species.
-
TurboGrignard: Switch from n-BuLi to iPrMgCl·LiCl . The resulting Magnesium species (Grignard) is less oxophilic and less prone to eliminating LiF, allowing stable exchange at -40°C to 0°C.
-
Inverse Addition: Pre-mix the electrophile (e.g., aldehyde) with the substrate, then add the base? No, this fails for exchange. Instead, generate the anion at -100°C and add the electrophile immediately.
Visualizing the Reactivity Landscape
The following diagram maps the kinetic hierarchy of the three halogen sites.
Caption: Kinetic hierarchy of halogen reactivity. Note the critical "Red Zone" leading to Pyridyne formation at C3.
Optimized Protocols
Protocol A: Selective C2-SnAr with Primary Amines
Goal: Displace F without touching Br/Cl.
-
Setup: Dissolve 3-bromo-5-chloro-2-fluoropyridine (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Reagents: Add K₂CO₃ (2.0 eq) and the Amine (1.1 eq).
-
Reaction: Heat to 60°C under Nitrogen. Monitor by LCMS every 30 mins.
-
Note: If the amine is volatile, use a sealed pressure vial.
-
-
Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash organic layer 3x with water to remove DMSO.
Protocol B: Selective C3-Suzuki Coupling
Goal: Couple at Br, preserve Cl and F.
-
Setup: Charge flask with Substrate (1.0 eq), Boronic Acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1) . Degas by sparging with Argon for 10 mins (Critical to protect Pd).
-
Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%).
-
Why dppf? The bidentate ligand creates a large bite angle, facilitating oxidative addition at the crowded C3 position while resisting N-coordination.
-
-
Reaction: Heat to 80°C for 2-4 hours.
-
Troubleshooting: If conversion is <50%, add XPhos Pd G2 (2 mol%) instead of dppf.
Troubleshooting Logic Tree
Use this flow to diagnose reaction failures quickly.
Caption: Diagnostic flowchart for isolating failure modes in SnAr, Coupling, and Lithiation.
References
-
Reactivity of Polyhalogenated Pyridines
-
Lithium-Halogen Exchange & Pyridyne Risks
-
Catalyst Poisoning in Pyridines
-
SnAr Selectivity Data
-
PubChem Compound Summary: 3-Bromo-2-chloro-5-fluoropyridine. National Center for Biotechnology Information. Link
-
-
Palladium Coupling Mechanisms
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Sources
Technical Support Center: 3-Bromo-5-chloro-2-fluoropyridine
Welcome to the technical support center for 3-Bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5). This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, you will find comprehensive information on the stability, storage, and handling of this versatile building block, along with troubleshooting guides for common experimental challenges. Our goal is to provide you with the expertise and insights needed to ensure the integrity of your experiments and the success of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 3-Bromo-5-chloro-2-fluoropyridine.
Q1: What are the optimal storage conditions for 3-Bromo-5-chloro-2-fluoropyridine?
A1: To ensure the long-term stability and purity of 3-Bromo-5-chloro-2-fluoropyridine, it is crucial to store it under controlled conditions. The compound is a solid at room temperature.[1] Recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8°C).[2][3] It is also advised to protect it from moisture, heat, and direct sunlight.[4] Some suppliers note that it is sensitive to air and heat.[1]
Q2: What are the known incompatibilities of this compound?
A2: 3-Bromo-5-chloro-2-fluoropyridine should not be stored with strong oxidizing agents.[5] Contact with incompatible materials can lead to decomposition and compromise the integrity of the compound.
Q3: What are the primary hazards associated with handling 3-Bromo-5-chloro-2-fluoropyridine?
A3: This compound is classified as an irritant and may be harmful if swallowed.[6] It can cause skin and serious eye irritation, as well as respiratory irritation.[6] Therefore, it is essential to handle it in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: What is the expected appearance of pure 3-Bromo-5-chloro-2-fluoropyridine?
A4: Pure 3-Bromo-5-chloro-2-fluoropyridine is typically a white to off-white or tan solid, which may appear as a powder or lump.[1][4] Any significant deviation from this appearance, such as discoloration or melting, may indicate degradation or impurity.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to potential problems you may encounter during the use of 3-Bromo-5-chloro-2-fluoropyridine in your experiments.
Issue 1: Inconsistent Reaction Yields in Cross-Coupling Reactions
Scenario: You are performing a Suzuki-Miyaura cross-coupling reaction using 3-Bromo-5-chloro-2-fluoropyridine and observe inconsistent or low yields.
Potential Causes and Solutions:
-
Reactivity of Halogens: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[7] In 3-Bromo-5-chloro-2-fluoropyridine, the bromine atom is the most likely site of oxidative addition. However, the electronic nature of the pyridine ring can influence this.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. The electron-donating and withdrawing groups on the ring also impact the electron density at the reaction site, which can affect the rate of oxidative addition.[8]
-
Solution: Screen different palladium catalysts and ligands. For electron-rich substrates, ligands like SPhos may be beneficial.[8] Using a pre-catalyst can also sometimes improve results.
-
-
Base and Solvent Choice: The choice of base and solvent is critical. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.[8]
-
Solution: If using anhydrous conditions, consider adding a few equivalents of water. Alternatively, screen different base and solvent systems, such as aqueous potassium carbonate in dioxane.
-
-
Reagent Quality: The purity of your 3-Bromo-5-chloro-2-fluoropyridine is paramount. Degradation can lead to the presence of inhibitors or byproducts.
-
Solution: Before use, ensure the compound appears as a clean, white to off-white solid. If degradation is suspected, consider purifying the material or using a fresh batch. You can assess purity via techniques like NMR or GC-MS.
-
Issue 2: Observation of Unexpected Byproducts
Scenario: Your reaction mixture shows the presence of unexpected compounds, potentially arising from the degradation of 3-Bromo-5-chloro-2-fluoropyridine.
Potential Degradation Pathways:
While specific degradation pathways for this molecule are not extensively documented, we can infer potential mechanisms based on the chemistry of halopyridines.
-
Hydrolysis: The carbon-halogen bonds can be susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, especially at elevated temperatures. The 2-fluoro and 2-chloro substituents on pyridines are known to undergo nucleophilic substitution.[9][10] This could lead to the formation of corresponding pyridone or hydroxypyridine derivatives.[11][12][13]
-
Troubleshooting: Ensure your solvents are thoroughly dried, and run reactions under an inert atmosphere to minimize moisture. If water is required for the reaction, control its amount carefully.
-
-
Reductive Dehalogenation: In the presence of a catalyst and a hydrogen source, reductive dehalogenation can occur, replacing a halogen with a hydrogen atom.
-
Troubleshooting: Carefully control the reaction conditions and be mindful of any potential hydrogen sources in your reaction mixture.
-
The following diagram illustrates a decision-making workflow for troubleshooting common issues with 3-Bromo-5-chloro-2-fluoropyridine in a typical cross-coupling reaction.
Sources
- 1. 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. aobchem.com [aobchem.com]
- 3. 884494-36-4|3-Bromo-2-chloro-5-fluoropyridine|BLD Pharm [bldpharm.com]
- 4. innospk.com [innospk.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
managing temperature control in 3-Bromo-5-chloro-2-fluoropyridine reactions
A Guide to Managing Temperature Control in Synthetic Reactions
Welcome to the technical support center for 3-Bromo-5-chloro-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing temperature control in reactions involving this versatile synthetic building block. Precise temperature management is critical for ensuring reaction selectivity, maximizing yield, and maintaining a safe laboratory environment.
I. Core Principles of Thermal Management
3-Bromo-5-chloro-2-fluoropyridine is a polyhalogenated, electron-deficient pyridine derivative. Its reactivity is dictated by the distinct electronic environments of the three halogen substituents. The fluorine at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), while the bromine at the 3-position is amenable to metal-halogen exchange (lithiation) and palladium-catalyzed cross-coupling reactions. The chlorine at the 5-position is the least reactive of the three halogens. This differential reactivity can be exploited to achieve selective functionalization, but it is highly dependent on careful control of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in managing temperature for reactions with 3-Bromo-5-chloro-2-fluoropyridine?
A1: The main challenges include:
-
Preventing side reactions: Even small deviations in temperature can lead to loss of regioselectivity, resulting in mixtures of products that are difficult to separate.
-
Controlling exotherms: Reactions such as lithiation are often highly exothermic. Without proper cooling and controlled reagent addition, thermal runaways can occur, posing a significant safety risk.
Q2: How does temperature affect the selectivity of reactions at the different halogen positions?
A2: Temperature is a critical parameter for controlling which halogen reacts:
-
Low Temperatures (-78 °C to -40 °C): These conditions are crucial for kinetically controlled reactions like directed ortho-lithiation at the C4 position (adjacent to the bromine) or metal-halogen exchange at the C3-Br bond.[2] Low temperatures stabilize the organometallic intermediates and prevent unwanted side reactions.
-
Moderate Temperatures (Room Temperature to 80 °C): Nucleophilic aromatic substitution (SNAr) at the C2-F position can often be achieved in this range, depending on the nucleophile and solvent.[3][4]
-
Elevated Temperatures (80 °C to 120 °C): Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, at the C3-Br or C5-Cl positions typically require heating to proceed at a reasonable rate.[5][6] However, exceeding the thermal stability limit of the molecule must be avoided.
Q3: What are the signs of thermal decomposition of 3-Bromo-5-chloro-2-fluoropyridine?
A3: While a specific decomposition temperature is not documented, be alert for the following signs, especially at temperatures above 100-120 °C:
-
Color change: The reaction mixture may darken significantly (to dark brown or black).
-
Gas evolution: Unexplained bubbling or pressure build-up in a sealed system.
-
Inconsistent analytical data: The appearance of unexpected peaks in LC-MS or GC-MS analysis that cannot be attributed to starting material, product, or expected byproducts.
II. Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Yield and/or Complex Product Mixture in Lithiation Reactions
-
Symptom: After quenching your lithiation reaction (e.g., with an electrophile), you observe a low yield of the desired product and multiple unidentified byproducts.
-
Probable Cause: The reaction temperature was too high, leading to a loss of regioselectivity, decomposition of the lithiated intermediate, or side reactions with the solvent (e.g., THF).
-
Solution:
-
Ensure Cryogenic Temperatures: Maintain a stable internal reaction temperature of -78 °C. Use a well-insulated reaction vessel and a reliable cooling bath (e.g., dry ice/acetone).[2]
-
Slow Reagent Addition: Add the organolithium reagent (e.g., n-BuLi or LDA) dropwise to the solution of 3-Bromo-5-chloro-2-fluoropyridine. This allows for the dissipation of the heat generated during the exothermic reaction.
-
Monitor Internal Temperature: Use a calibrated low-temperature thermometer or thermocouple to monitor the internal reaction temperature, not just the bath temperature.
-
Pre-cool Solutions: Pre-cool the solution of the electrophile before adding it to the reaction mixture.
-
Problem 2: Poor Selectivity in Suzuki-Miyaura Cross-Coupling
-
Symptom: You are attempting a Suzuki-Miyaura coupling at the C3-Br position but observe significant amounts of coupling at the C5-Cl position or decomposition of the starting material.
-
Probable Cause: The reaction temperature is too high, or the reaction time is excessively long, leading to the activation of the less reactive C-Cl bond or thermal degradation.
-
Solution:
-
Optimize Temperature and Time: Screen a range of temperatures (e.g., 80 °C, 90 °C, 100 °C) and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[5]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly influence the required reaction temperature. More active catalyst systems may allow for lower reaction temperatures.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions, which can be exacerbated at higher temperatures.
-
Problem 3: Runaway Reaction During Grignard or Lithiation
-
Symptom: A rapid, uncontrolled increase in temperature and pressure during the addition of an organometallic reagent.
-
Probable Cause: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the cooling system.
-
Solution:
-
Immediate Action: If a runaway is detected, immediately stop the addition of the reagent and, if possible, add a pre-cooled, inert solvent to dilute the reaction mixture.
-
Preventative Measures:
-
Use a larger reaction vessel: This provides a larger surface area for heat exchange.
-
Ensure efficient stirring: Inadequate stirring can create localized "hot spots."
-
Controlled reagent addition: Use a syringe pump for slow, controlled addition of the organometallic reagent.
-
Calorimetry Studies: For larger-scale reactions, consider performing reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to ensure adequate cooling capacity.[7][8]
-
-
III. Experimental Protocols and Setups
Protocol 1: Low-Temperature Lithiation and Quench
This protocol describes a general procedure for the lithiation of 3-Bromo-5-chloro-2-fluoropyridine and subsequent reaction with an electrophile.
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: Dissolve 3-Bromo-5-chloro-2-fluoropyridine (1.0 eq) in anhydrous THF (0.2 M) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quench: Add a solution of the electrophile (1.2 eq) in anhydrous THF, pre-cooled to -78 °C, dropwise to the reaction mixture.
-
Warming: Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of 3-Bromo-5-chloro-2-fluoropyridine with a boronic acid.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add 3-Bromo-5-chloro-2-fluoropyridine (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
IV. Data and Diagrams
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Position | Reagents | Temperature Range (°C) | Key Considerations |
| Lithiation | C4 | n-BuLi, LDA | -78 to -70 | Highly exothermic; strict temperature control is critical. |
| Suzuki-Miyaura | C3-Br | Pd catalyst, boronic acid, base | 80 to 110 | Monitor for side reactions and decomposition at higher temperatures. |
| Nucleophilic Aromatic Substitution (SNAr) | C2-F | Various nucleophiles | 25 to 80 | Reaction rate is highly dependent on the nucleophile's strength. |
Diagrams
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Diagram of a typical cryogenic reaction setup.
V. References
-
BenchChem. (2025). Preventing decomposition of 3-Chloro-2-ethylpyridine during reactions. Retrieved from BenchChem Technical Support.
-
PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
De la Rosa, J. C., et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]
-
Levin, J. I., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Publications. Retrieved from [Link]
-
Stanetty, P., & Schnürch, M. (2010). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ResearchGate. Retrieved from [Link]
-
Ichikawa, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved from [Link]
-
Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]
-
Lecourt, T., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Royal Society of Chemistry. Retrieved from [Link]
-
Bio, M. M., et al. (2018). Development of an Organometallic Flow Chemistry Reaction at Pilot-Plant Scale for the Manufacture of Verubecestat. ACS Publications. Retrieved from [Link]
-
Knorr, A., & E-MRS. (n.d.). calorimetric investigation of the formation of grignard reagents. Helmholtz-Zentrum Dresden-Rossendorf. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Thomas, S. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Retrieved from [Link]
-
Wang, X., et al. (2022). A Review on Low-Temperature Performance Management of Lithium-Ion Batteries. MDPI. Retrieved from [Link]
-
Ryan, S. J., et al. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Publications. Retrieved from [Link]
-
Al-Majid, A. M. A., & Al-Otaibi, M. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Retrieved from [Link]
-
Deeming, A. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Cryogenic Reaction Services for Sensitive Chemistry. Retrieved from [Link]
-
Sharma, S., et al. (2012). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
Química Orgánica. (n.d.). pyridine lithiation. Retrieved from [Link]
-
Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Europe PMC. Retrieved from [Link]
-
Wu, G., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ACS Publications. Retrieved from [Link]
-
Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. Retrieved from [Link]
-
LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chen, J., et al. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ResearchGate. Retrieved from [Link]
-
Yamamoto, T., et al. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Europe PMC. Retrieved from [Link]
-
Shang, R., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Selt, M., et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Europe PMC. Retrieved from [Link]
-
Itami, K., et al. (2019). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hzdr.de [hzdr.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-chloro-2-fluoropyridine
Welcome to the technical support center for 3-Bromo-5-chloro-2-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. The unique substitution pattern of this molecule presents both opportunities and challenges, with solvent choice being a paramount factor for achieving successful outcomes. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: I am new to working with 3-Bromo-5-chloro-2-fluoropyridine. Which position is most reactive towards nucleophiles and why?
A: The fluorine atom at the C2 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of its position ortho to the electron-withdrawing nitrogen atom in the pyridine ring. The nitrogen atom stabilizes the negative charge that develops in the transition state and the Meisenheimer intermediate, significantly lowering the activation energy for the substitution at this position.
In contrast, the chlorine at C5 and bromine at C3 are significantly less activated and will not typically react under conditions selective for the C2-fluoro position. For SNAr reactions on electron-deficient rings like pyridine, the reactivity of halogens as leaving groups generally follows the order: F > Cl > Br > I.[1][2] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, illustrating this powerful "element effect".[3][4][5]
Q2: What is the underlying mechanism of substitution, and how does the solvent play a role?
A: The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.
-
Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.
-
Elimination Step (Fast): The aromaticity is restored by the expulsion of the fluoride leaving group.
The solvent's primary role is to stabilize the charged species involved in this mechanism—namely the nucleophile and the Meisenheimer complex. The choice of solvent can dramatically influence which of these stabilization effects predominates, thereby accelerating or decelerating the reaction.
Caption: The SNAr mechanism proceeds via a high-energy Meisenheimer intermediate.
Q3: How do polar aprotic and polar protic solvents differentially affect the reaction rate?
A: This is the most critical question for reaction optimization. The distinction is based on the solvent's ability to form hydrogen bonds.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the preferred solvents for SNAr reactions. They possess large dipole moments and can effectively solvate cations (like K⁺ or Na⁺ from the nucleophile's salt). However, they do not have acidic protons (like O-H or N-H bonds), so they cannot form a strong hydrogen-bonding "cage" around the anionic nucleophile.[7] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining attack on the pyridine ring.
-
Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][8] They strongly solvate the anionic nucleophile through hydrogen bonding, creating a stabilizing solvent shell.[7] This stabilization lowers the ground state energy of the nucleophile, increasing the overall activation energy required for it to attack the electrophile. Consequently, polar protic solvents typically slow down SNAr reactions.[9]
Troubleshooting Guide
Issue 1: My reaction yield is low or the reaction is not proceeding to completion.
This is a common issue that can almost always be traced back to reaction conditions. Let's diagnose the potential causes.
Caption: A decision-making workflow for troubleshooting low reaction yields.
-
Cause A: Incorrect Solvent Choice.
-
Explanation: As detailed in the FAQ, using a protic solvent like ethanol will significantly hinder the reaction by solvating your nucleophile. Even trace amounts of water in an aprotic solvent can be detrimental.
-
Solution: Ensure you are using a high-purity, anhydrous grade of a polar aprotic solvent. Recommended solvents include DMF, DMSO, NMP, and acetonitrile.
-
-
Cause B: Insufficient Temperature.
-
Explanation: While the C2-F bond is highly activated, a certain amount of thermal energy is still required to overcome the activation barrier, especially with moderately reactive nucleophiles.
-
Solution: Many SNAr reactions on this substrate run well between 80-120°C.[10] If the reaction is sluggish at a lower temperature, cautiously increase the heat while monitoring the reaction by TLC or LC-MS to avoid potential decomposition.
-
-
Cause C: Impure Reagents.
-
Explanation: The purity of your starting material and nucleophile is critical. Impurities can introduce side reactions or inhibit the primary pathway.[11] The presence of water is particularly problematic for anionic nucleophiles.
-
Solution: Use reagents from a reliable source. Ensure your nucleophile (if it's a solid) is dry. If using a base like NaH or K₂CO₃ to deprotonate your nucleophile in situ, ensure it is fresh and handled under an inert atmosphere.
-
Issue 2: I am observing poor solubility of my reagents.
-
Explanation: This often occurs when there is a significant polarity mismatch between the solvent and one of the reagents, typically the nucleophile salt. For example, a highly ionic salt like potassium acetate may have limited solubility in a less polar solvent like acetonitrile compared to a more polar one like DMSO.
-
Solution:
-
Switch to a More Polar Aprotic Solvent: If solubility is an issue in acetonitrile (dielectric constant ≈ 37.5), moving to DMF (≈ 38) or DMSO (≈ 47) can often resolve the problem.[12]
-
Consider a Phase-Transfer Catalyst: For reactions where the nucleophile is an inorganic salt, adding a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can facilitate the transfer of the nucleophile into the organic phase, even in less polar solvents.
-
Data Summary: Solvent Properties and Their Influence on SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) at 20°C | General Effect on SNAr Rate | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Strongly Accelerates | High boiling point can make removal difficult. Hygroscopic. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38 | Strongly Accelerates | Can decompose at high temperatures. Anhydrous grade is essential. |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Moderately Accelerates | Lower boiling point, easier to remove. Less effective at solvating some salts. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Slightly Accelerates / Neutral | Good general-purpose solvent but may not be polar enough for SNAr. |
| Ethanol (EtOH) | Polar Protic | 24.3 | Strongly Decelerates | Solvates and deactivates the nucleophile. Avoid for anionic nucleophiles. |
| Water (H₂O) | Polar Protic | 78.5 | Strongly Decelerates | Should be rigorously excluded from the reaction mixture. |
Data compiled from Chemistry LibreTexts.[12]
Experimental Protocol: Synthesis of 3-Bromo-5-chloro-2-(morpholino)pyridine
This protocol provides a representative example of a typical SNAr reaction using 3-Bromo-5-chloro-2-fluoropyridine.
Materials:
-
3-Bromo-5-chloro-2-fluoropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq). The flask is sealed with a septum and placed under an inert atmosphere of nitrogen or argon.
-
Addition of Reagents: Add anhydrous DMF via syringe to achieve a final concentration of approximately 0.5 M with respect to the starting material. Begin stirring. Add 3-Bromo-5-chloro-2-fluoropyridine (1.0 eq) followed by the dropwise addition of morpholine (1.2 eq) at room temperature.
-
Reaction Execution: Heat the reaction mixture to 90°C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. RSC Publishing. Retrieved from [Link]
-
Graham, K. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Various Authors. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Quora. Retrieved from [Link]
-
Tidwell, T. T., & Richard, J. P. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bakker, W. I., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC), NIH. Retrieved from [Link]
-
Richard, J. P., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]
-
YouTube. (2020, September 5). Effect of solvent on SN1 & SN2. Retrieved from [Link]
-
Brust, T. F., et al. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central (PMC), NIH. Retrieved from [Link]
-
LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, August 30). Pyridine: Protic or Aprotic. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]
-
YouTube. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
ACS Publications. (n.d.). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
Sources
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedures for 3-Bromo-5-chloro-2-fluoropyridine
The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers working with 3-Bromo-5-chloro-2-fluoropyridine . It prioritizes yield preservation, impurity mitigation, and operational safety.
Status: Active | Ticket Type: Method Development | Technician: Senior Application Scientist[1]
The "Tri-Halogen" Challenge: Molecule Profile
Before initiating any workup, understand the stability profile of your scaffold. This molecule is not just a pyridine; it is an electron-deficient, poly-halogenated system.[1]
-
The Critical Weakness (C2-F): The fluorine at the 2-position is highly activated for Nucleophilic Aromatic Substitution (
).[1] -
The Metal Trap (N1): The pyridine nitrogen, though less basic due to halogenation, can still coordinate to transition metals (Pd, Cu), leading to "black product" syndrome and lower isolated yields.
-
The Emulsion Generator: The combination of lipophilicity and high density (due to Br/Cl/F) often creates stubborn emulsions in chlorinated solvents.
Core Workup Protocols
Protocol A: The "Cold Quench" (Post-Lithiation/Grignard)
Use this when reacting at the C3-Bromine position via metal-halogen exchange.[1]
Objective: Quench the reactive intermediate without triggering C2-F hydrolysis.
-
Cool Down: Ensure the reaction mixture is at -20°C or lower . Never quench at room temperature.[1]
-
The Buffer: Do NOT use water or strong acid.[1] Use Saturated Aqueous Ammonium Chloride (
) .[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Why?
buffers the pH to ~4-5.[1] Strong acids can protonate the pyridine (trapping it in water), while pure water can create localized basic pockets if the organolithium is not fully consumed.
-
-
The Mix: Add the cold
solution dropwise with vigorous stirring. -
Phase Split: Allow to warm to Room Temperature (RT) only after the quench is complete.
Protocol B: The "Scavenger" Workup (Post-Cross-Coupling)
Use this for Suzuki, Sonogashira, or Buchwald reactions.
Objective: Remove residual Palladium/Copper to prevent product decomposition and color issues.
-
Dilution: Dilute the reaction mixture 1:1 with Ethyl Acetate (EtOAc) or MTBE . Avoid DCM here; it complicates metal scavenging.[1]
-
Scavenger Addition: Add Thiourea or a silica-based scavenger (e.g., SiliaMetS® Thiol) directly to the organic layer.[1]
-
Dosage: 5 wt% relative to the theoretical yield.
-
Time: Stir vigorously for 30 minutes at RT.
-
-
Filtration: Filter through a pad of Celite to remove the metal-scavenger complex.[1]
-
Wash: Wash the filtrate with 5% L-Cysteine (aq) or 0.5M EDTA (pH 8) to sequester remaining metal ions.[1]
Visual Workflow & Decision Logic
The following diagram illustrates the critical decision paths to avoid the "Pyridone Trap" and manage emulsions.
Figure 1: Decision matrix for workup selection based on reaction chemistry, highlighting the critical avoidance of base hydrolysis for lithiated species.
Troubleshooting Guide (FAQ)
Issue 1: "My product disappeared and I see a new polar spot by TLC."
Diagnosis: Hydrolysis (The Pyridone Trap).
-
Cause: You likely used a basic aqueous wash (NaOH,
) or heated the reaction in the presence of water. The C2-Fluorine is extremely labile.[1] -
Solution:
Issue 2: "I have a thick emulsion that won't separate."
Diagnosis: Density Matching / Micro-precipitates. [1][2]
-
Cause: Poly-halogenated pyridines are dense.[1] If you use DCM, the organic density is close to water (1.33 g/mL vs 1.0 g/mL), preventing clean separation.
-
Solution:
-
Density Shift: Add MTBE or Toluene to the organic layer to lower its density.[1]
-
Salting Out: Add solid NaCl to the aqueous layer to increase its density.[1]
-
Filtration: If the emulsion is caused by fine Pd-black or salts, filter the entire biphasic mixture through a pad of Celite before separation.
-
Issue 3: "The product tails significantly on silica gel."
Diagnosis: Pyridine-Silanol Interaction. [1]
-
Cause: The pyridine nitrogen interacts with acidic silanol groups on the silica.
-
Solution:
-
Doping: Add 1% Triethylamine (
) to your eluent system.[1] -
Alternative: Use Alumina (Neutral) instead of silica gel for purification.
-
Quantitative Data: Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM (Dichloromethane) | ⚠️ Caution | Good solubility, but high density causes emulsions.[1] |
| EtOAc (Ethyl Acetate) | ✅ Recommended | Good separation, dissolves product well.[1] |
| MTBE / Ether | ✅ Recommended | Low density ensures organic layer is on top.[1] |
| Water | ❌ Avoid Heat | Prolonged contact at T > 40°C causes hydrolysis.[1] |
| 1M NaOH | ⛔ FORBIDDEN | Rapidly converts C2-F to C2-OH (Pyridone).[1] |
| 1M HCl | ⚠️ Caution | May protonate pyridine (loss to aq layer). Keep pH > 2.[1] |
References
-
PubChem. (n.d.).[1] 3-Bromo-2-chloro-5-fluoropyridine (Compound Summary). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Schlosser, M. (2005).[1] The "Optional" Ortho-Lithiation of Fluoropyridines.[1] Angewandte Chemie International Edition.[1] (General reference for lithiation selectivity in fluoropyridines).
-
Organic Process Research & Development. (2015). Practical Methods for Palladium Removal.[1][3] ACS Publications.[1] (Standard protocols for metal scavenging).
Sources
safety precautions and handling of 3-Bromo-5-chloro-2-fluoropyridine.
Technical Support Center: 3-Bromo-5-chloro-2-fluoropyridine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for handling and utilizing 3-Bromo-5-chloro-2-fluoropyridine in your research. This document moves beyond basic safety data to offer practical, field-proven insights and troubleshooting for common experimental challenges, particularly in cross-coupling applications.
Section 1: Frequently Asked Questions (FAQs) - Safety & Handling
This section addresses the most common inquiries regarding the safe handling, storage, and disposal of 3-Bromo-5-chloro-2-fluoropyridine. Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.
Q1: What are the primary hazards associated with 3-Bromo-5-chloro-2-fluoropyridine?
A1: 3-Bromo-5-chloro-2-fluoropyridine is a hazardous substance that requires careful handling. The primary hazards, aggregated from supplier safety data sheets, are summarized below.[1][2][3] The GHS07 pictogram, indicating "Warning," is associated with this compound.[1]
| Hazard Statement | Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3][4][5] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][3][4] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3][4] |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[2][3][4] |
This table synthesizes data from multiple sources. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is non-negotiable. The causality is clear: this compound is a skin, eye, and respiratory irritant. Your primary defense is to create a complete barrier against exposure.
| Equipment | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | Essential to prevent inhalation of dust or vapors, which can cause respiratory irritation.[4][6][7][8] |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield is required when handling larger quantities or when there is a significant splash risk.[7][9] |
| Hand Protection | Nitrile or Neoprene Gloves | Wear appropriate chemical-resistant gloves. Always check with the glove manufacturer for breakthrough times for halogenated aromatic compounds.[7][9] |
| Body Protection | Chemical-Resistant Lab Coat | Protects against skin contact. Ensure it is fully buttoned.[4][9] |
| Respiratory | NIOSH-approved Respirator | Required if working outside a fume hood or if dust generation is unavoidable.[4] |
Q3: What is the correct procedure for storing this reagent?
A3: Proper storage is crucial for maintaining the reagent's purity and ensuring safety. Halogenated pyridines can be sensitive to certain conditions.
-
Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[4][6][7]
-
Atmosphere: Store in a cool, dry, and well-ventilated area.[6][7][8]
-
Security: For accountability and safety, it is recommended to store the container in a locked cabinet or area.[2][6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[7] Accidental contact can lead to vigorous, exothermic reactions.
Q4: How should I handle a spill?
A4: A swift and correct response to a spill minimizes exposure and contamination.
-
Evacuate & Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full mandatory PPE as described in Q2.
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Q5: What are the recommended first-aid measures in case of exposure?
A5: Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][11] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[6][11] If skin irritation occurs, get medical help.[2][6]
-
Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.[6][8][11] If the person feels unwell, call a POISON CENTER or doctor.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][5][6]
Q6: How should I properly dispose of waste containing this chemical?
A6: This compound and its containers must be treated as hazardous waste.
-
Chemical Waste: Dispose of the material through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[6] Do not dispose of it in standard laboratory trash or down the drain.
-
Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be offered for recycling or reconditioning according to local regulations.[6]
Workflow: General Handling & Safety
This diagram outlines the critical decision points and actions for safely handling 3-Bromo-5-chloro-2-fluoropyridine from receipt to disposal.
Caption: General workflow for handling 3-Bromo-5-chloro-2-fluoropyridine.
Section 2: Troubleshooting Guide - Experimental Issues
This section focuses on resolving common problems encountered during synthetic transformations involving 3-Bromo-5-chloro-2-fluoropyridine, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura coupling reaction is not working (low or no yield). What are the common causes?
A1: A failed Suzuki coupling is a common but solvable issue. The key is to systematically diagnose the potential failure point. The electron-deficient nature of the pyridine ring should, in principle, make the oxidative addition step favorable. However, interplay between the three halogens and reaction conditions can lead to complications.
Common Failure Points:
-
Catalyst Inactivity: The Pd(0) active species may not be forming or is being poisoned.
-
Base Issues: The chosen base may be too weak, too strong, or not soluble enough. For anhydrous couplings with K₃PO₄, a small amount of water can be beneficial.[12]
-
Solvent Mismatch: The solvent system may not adequately dissolve all components (especially the base), or it may be promoting side reactions. Mixed aqueous systems (e.g., dioxane/water, THF/water) are often successful.[12][13]
-
Reagent Quality: The boronic acid/ester partner may have degraded (especially common for boronic acids). The solvent may not be sufficiently degassed, leading to catalyst oxidation.
-
Temperature: The reaction may require higher temperatures for the oxidative addition to occur, but excessive heat can degrade the catalyst or reagents.
Workflow: Troubleshooting a Failed Suzuki Coupling
This decision tree provides a logical path to diagnose the issue with your reaction.
Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.
Q2: How do I choose the right catalyst and ligand system for this substrate?
A2: Your choice of catalyst and ligand is critical. For electron-deficient halides, a standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is a good starting point.[12][13] However, the pyridine nitrogen itself can coordinate to the palladium center, potentially interfering with the catalytic cycle.
-
Rationale for Ligand Choice: If you suspect catalyst deactivation or slow oxidative addition, switching to more electron-rich and bulky phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) is a proven strategy.[12] These ligands promote the crucial oxidative addition step and stabilize the catalytic species.
Q3: I'm observing significant decomposition of my starting material or product. What could be the cause?
A3: While halogenated pyridines are generally stable, they are not inert.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine at the 2-position is activated towards nucleophilic attack. Under harsh basic conditions or with strong nucleophiles (e.g., methoxide at high temperatures), you may observe substitution of the fluorine atom, leading to undesired byproducts.[14] If you are using a strong nucleophilic base, consider switching to a non-nucleophilic base like K₂CO₃ or K₃PO₄.
-
Thermal Instability: Many organometallic intermediates are thermally sensitive. If the reaction is run at excessively high temperatures (>120 °C) for prolonged periods, decomposition of the palladium intermediates or the final product can occur.
Q4: What is a reliable starting protocol for a Suzuki-Miyaura coupling with this compound?
A4: This protocol provides a robust starting point for optimization. It incorporates best practices like rigorous degassing and the use of a reliable catalyst/base combination.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium carbonate (K₂CO₃, 3.0 equiv.).[13][15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%).[13]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (4:1 ratio), via syringe.[13][15]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]
Q5: I am having difficulty purifying the final product. Any suggestions?
A5: Purifying pyridine-containing compounds can be challenging due to the basicity of the nitrogen atom, which can cause streaking on silica gel.
-
Neutralize Silica: Pre-treating your silica gel with a small amount of a non-nucleophilic base can significantly improve purification. Create a slurry of the silica gel in your starting eluent and add ~1% triethylamine (v/v). Remove the solvent by rotary evaporation before packing the column.
-
Solvent System: A gradient elution using hexanes and ethyl acetate is a good starting point. If the product is still streaking, adding 0.5-1% triethylamine to the eluent can help.
-
Alternative Phases: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography.
References
- Jubilant Ingrevia Limited.
- ECHEMI.
- Fisher Scientific.
- Ossila.
- Apollo Scientific.
- CDH Fine Chemical. 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
- Fisher Scientific.
- Fisher Scientific.
- ChemScene. 3-Bromo-2-chloro-5-fluoropyridine.
- ECHEMI.
- PubChem. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H.
- Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros.
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling in 3-Bromo-5-chloro-2-fluoropyridine reactions
Ticket Subject: Minimizing Homocoupling in 3-Bromo-5-chloro-2-fluoropyridine Cross-Couplings Reference ID: CAS 884494-87-5 | Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1]
Executive Summary: The Substrate Profile
You are working with 3-Bromo-5-chloro-2-fluoropyridine , a "triply-threatened" scaffold.[1] Success depends entirely on exploiting the kinetic differences between the three halogen sites.
-
Site A (C3-Br): The "Goldilocks" zone.[1] Weakest bond (
kcal/mol).[1] Reacts fastest in Pd-catalyzed oxidative addition.[1] Target for Coupling. -
Site B (C5-Cl): The "Sleeping Giant."[1] Stronger bond (
kcal/mol).[1] Generally inert under standard Suzuki conditions unless high temperatures or specialized ligands (e.g., alkylphosphines) are used.[1] -
Site C (C2-F): The "Trap."[1] Highly activated for Nucleophilic Aromatic Substitution (
) due to the adjacent nitrogen. Liability: Strong bases will displace this fluorine, destroying your scaffold.[1]
The Homocoupling Problem: Homocoupling in this system usually manifests as the dimerization of your Boronic Acid partner (Ar-Ar), consuming your nucleophile and stalling the reaction. Less frequently, reductive homocoupling of the pyridine itself (Py-Py) occurs if the catalyst reduces the halide in the absence of a transmetallation partner.
Interactive Troubleshooting Guide
Identify your specific failure mode below to find the solution.
Figure 1: Decision tree for diagnosing reaction failure modes in polyhalogenated pyridine coupling.
The "Gold Standard" Protocol
Designed to maximize C3-Br selectivity while suppressing homocoupling and C2-F displacement.[1]
Reagents & Stoichiometry
| Component | Role | Eq. | Recommendation |
| Substrate | Electrophile | 1.0 | 3-Bromo-5-chloro-2-fluoropyridine |
| Boronic Acid | Nucleophile | 1.3–1.5 | Excess required to account for sacrificial homocoupling.[1] |
| Catalyst | Pd Source | 0.03 | Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (Robust, resists reduction).[1] |
| Base | Activator | 2.5 | K₃PO₄ (Solid) or Cs₂CO₃ .[1] Avoid Hydroxide/Alkoxide.[1] |
| Solvent | Medium | 0.2 M | 1,4-Dioxane/Water (9:1) .[1] Degassed. |
Step-by-Step Workflow
-
Deoxygenation (The Critical Step):
-
Why: Oxygen promotes the formation of peroxo-palladium species, which oxidize boronic acids into homocoupled dimers (Glaser/Ullmann-type mechanism).[1]
-
Action: Combine solvent (Dioxane/H2O) in a separate vial.[1] Sparge with Argon/Nitrogen for minimum 20 minutes before adding to reagents. Do not rely on simple vacuum/backfill cycles for sensitive kinetics.[1]
-
-
Base Selection & Addition:
-
Temperature Ramp:
-
Reaction Monitoring:
Deep Dive: Mechanism & Selectivity
Understanding the competition between the three halogens is vital for troubleshooting.
Figure 2: Kinetic competition map. Path A is the desired route.[1] Path B and C are parasitic side reactions controlled by temperature and base selection.
Frequently Asked Questions (FAQ)
Q: My reaction turns black immediately, and I see extensive homocoupling. Why? A: "Pd-Black" formation indicates catalyst decomposition (precipitation of bulk Pd metal).[1] This often happens when the catalytic cycle stalls.[1]
-
The Fix: This is usually a "reductive homocoupling" scenario where the solvent (often an alcohol like isopropanol or ethanol) acts as a reducing agent. Switch to Toluene or Dioxane .[1] Ensure your ligand-to-metal ratio is correct (or use a pre-formed catalyst like Pd(dppf)Cl2 to ensure ligand stability).[1]
Q: Can I use XPhos or SPhos to speed up the reaction? A: Proceed with caution. While Buchwald ligands (SPhos, XPhos) are excellent for difficult couplings, they are extremely active.[1]
-
Risk: They lower the activation energy for oxidative addition so much that they might begin to activate the C5-Chlorine site, leading to a mixture of mono- and bis-coupled products.[1] Stick to "middle-ground" ligands like dppf or PPh3 unless the C3-Br fails to react entirely.[1]
Q: I need to scale this up to 50g. What changes? A:
-
Gas Exchange: Sparging becomes less efficient at scale.[1] Use active vacuum/Nitrogen purge cycles (min 5 cycles).[1]
-
Exotherm: The C2-F bond makes the ring electron-deficient; oxidative addition can be exothermic.[1] Control addition rate of the catalyst or heat slowly.
-
Base Solubility:
is poorly soluble in pure organics.[1] Ensure distinct water/organic phases are well-stirred (high RPM) to maintain the interfacial surface area.[1]
References & Authority
-
Reactivity of Halogenated Pyridines:
-
Mechanism of Homocoupling:
-
Substrate Specifics (CAS 884494-87-5):
-
Base Effects in Suzuki Coupling:
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-5-chloro-2-fluoropyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-chloro-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection and troubleshoot common issues encountered during these critical synthetic transformations. The electron-deficient nature of the pyridine ring, coupled with the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst, presents unique challenges.[1] This resource provides in-depth technical insights, field-proven protocols, and data-driven recommendations to enhance your coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the coupling of 3-Bromo-5-chloro-2-fluoropyridine?
The choice of base is paramount as it plays a multifaceted role in the catalytic cycle of both Suzuki-Miyaura and Buchwald-Hartwig reactions.[2] In Suzuki-Miyaura couplings, the base is crucial for the transmetalation step, where it activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[2] For Buchwald-Hartwig aminations, a stoichiometric amount of a strong base is typically essential for catalyst turnover, facilitating the formation of the C-N bond.[3][4] An inappropriate base can lead to low yields, catalyst deactivation, or undesirable side reactions such as hydrodehalogenation.
Q2: What are the primary differences between inorganic and organic bases in these reactions?
Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often provide high yields.[2][5][6][7] They are generally robust and cost-effective. However, their low solubility in many organic solvents can sometimes lead to reproducibility issues, and their high basicity can be incompatible with sensitive functional groups.[8][9]
Organic bases, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), offer better solubility in organic solvents, leading to more homogeneous reaction mixtures.[8] However, their performance can be highly substrate-dependent, and they may sometimes be less effective than their inorganic counterparts in promoting the key transmetalation step.[2][10] In some cases, a combination of organic and inorganic bases can be beneficial for substrates sensitive to strong bases.[8]
Q3: How does the pKa of the base influence the reaction outcome?
The pKa of a base is a measure of its strength, and it directly impacts its ability to facilitate the necessary steps in the catalytic cycle. A base must be strong enough to deprotonate the amine in Buchwald-Hartwig reactions or activate the boronic acid in Suzuki-Miyaura couplings.[11] However, a base that is too strong can lead to undesired side reactions, such as the decomposition of base-sensitive functional groups on the substrates.[8][9] Therefore, a careful balance is required, and the optimal pKa will depend on the specific substrates and reaction conditions.
Q4: Can steric hindrance of the base affect the coupling efficiency?
Yes, the steric bulk of a base can significantly influence the reaction.[12][13] While a certain degree of steric hindrance on the ligands is often beneficial for promoting reductive elimination, a highly hindered base might struggle to access the catalytic center and perform its role effectively.[11][13] This can be particularly relevant when coupling sterically demanding partners to the already substituted pyridine ring. In such cases, a less sterically encumbered base may be more effective.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 3-Bromo-5-chloro-2-fluoropyridine.
Problem 1: Low or No Product Yield
Possible Cause: Inefficient activation of the coupling partner (boronic acid/ester or amine).
-
Solution (Suzuki-Miyaura): The base is likely not optimal for activating the boronic acid derivative. Switch to a different class of inorganic base. For instance, if you are using a carbonate like K₂CO₃, try a phosphate such as K₃PO₄. Phosphates are often more effective in activating organoboron compounds.[2]
-
Solution (Buchwald-Hartwig): The base may not be strong enough to deprotonate the amine. For many aminations, a strong base like sodium tert-butoxide (NaOtBu) is required.[4][8] If your substrate is base-sensitive, consider using a weaker inorganic base like Cs₂CO₃ in combination with a well-chosen ligand.[9][14]
Possible Cause: Catalyst deactivation by the pyridine nitrogen.
-
Solution: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. The choice of base can indirectly influence this. A base that promotes a faster catalytic turnover can minimize the time the catalyst is susceptible to coordination. Experiment with different bases in conjunction with various bulky phosphine ligands, which can shield the metal center.
Problem 2: Significant Formation of Debrominated Byproduct
Possible Cause: Hydrodehalogenation, where the bromine is replaced by a hydrogen atom.
-
Solution: This side reaction is often promoted by certain bases and can be exacerbated by impurities in the reagents or solvent that act as a hydride source.[1]
-
Base Selection: Weaker bases are generally less prone to promoting hydrodehalogenation. If you are using a strong base like NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃.
-
Reagent Purity: Ensure your boronic acid or amine coupling partner is of high purity.
-
Solvent Choice: Using a mixture of an organic solvent and water can sometimes suppress this side reaction.[1]
-
Problem 3: Inconsistent Results/Poor Reproducibility
Possible Cause: Heterogeneity of the reaction mixture.
-
Solution: Many inorganic bases have poor solubility in common organic solvents like toluene or dioxane. This can lead to inconsistent reaction rates.
-
Base Choice: Consider using a more soluble inorganic base like Cs₂CO₃ or explore the use of a soluble organic base like DBU.[2][8]
-
Agitation: Ensure vigorous stirring to maintain a good suspension of the base.
-
Solvent System: The addition of a co-solvent like water can sometimes improve the solubility of inorganic bases and lead to more reproducible results.
-
Experimental Protocols & Data
Base Screening Protocol for Suzuki-Miyaura Coupling
This protocol provides a systematic approach to screen different bases for the coupling of 3-Bromo-5-chloro-2-fluoropyridine with a generic arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and SPhos, 2 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv.). A recommended screening set includes K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) to each vial to achieve a consistent concentration.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and wash with water and brine. Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and yield for each base.
Comparative Data on Base Performance
The following table summarizes illustrative yield data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, highlighting the impact of base selection. While not specific to 3-Bromo-5-chloro-2-fluoropyridine, it demonstrates the general trend of base effectiveness. Yields are highly dependent on the specific substrates and conditions.[2]
| Base | pKa of Conjugate Acid | Typical Solvent | Illustrative Yield (%) |
| K₃PO₄ | ~12.3 | Toluene/H₂O | 95 |
| Cs₂CO₃ | ~10.3 | Dioxane/H₂O | 92 |
| K₂CO₃ | ~10.3 | Toluene/H₂O/EtOH | 88 |
| NaOtBu | ~19 | Toluene | 85 |
| Triethylamine | ~10.8 | DMF | 45 |
pKa values are approximate and can vary with solvent and temperature.[15][16][17][18][19]
Mechanistic Insights & Visualizations
The selection of an appropriate base is crucial for driving the catalytic cycle forward efficiently. The following diagrams illustrate the key role of the base in the Suzuki-Miyaura reaction and a decision-making workflow for base selection.
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
The base activates the boronic acid, facilitating the crucial transmetalation step.[2][11][20][21][22][23]
Caption: Decision workflow for selecting an optimal base.
This workflow provides a systematic approach to base selection based on substrate properties and initial reaction outcomes.
References
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Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (URL: [Link])
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Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms | Accounts of Chemical Research - ACS Publications. (URL: [Link])
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pka bases.cdx. (URL: [Link])
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
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17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (URL: [Link])
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Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (URL: [Link])
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Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids - American Chemical Society. (URL: [Link])
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Suzuki reaction - Wikipedia. (URL: [Link])
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Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids - PubMed. (URL: [Link])
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (URL: [Link])
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (URL: [Link])
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. (URL: [Link])
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Optimization of the reaction conditions. | Download Table - ResearchGate. (URL: [Link])
-
Table of Acids with Ka and pKa Values* CLAS. (URL: [Link])
-
pKa values of common compounds and their conjugate bases - Chemistry Steps. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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Bordwell pKa Table - Organic Chemistry Data. (URL: [Link])
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (URL: [Link])
-
Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (URL: [Link])
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Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (URL: [Link])
-
The coupling of 2‐pyridyl−BF3K reagents. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. (URL: [Link])
-
8.3: pKa Values - Chemistry LibreTexts. (URL: [Link])
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (URL: [Link])
-
Synthesis of Unsymmetrical 4,4'-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts | Request PDF - ResearchGate. (URL: [Link])
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it. (URL: [Link])
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (URL: [Link])
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (URL: [Link])
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Validation & Comparative
A Senior Application Scientist's Guide to ¹H NMR Analysis of 3-Bromo-5-chloro-2-fluoropyridine Reaction Products
Introduction: Decoding Synthetic Transformations with ¹H NMR
In the landscape of pharmaceutical and materials science research, halogenated pyridines are indispensable building blocks. Among them, 3-Bromo-5-chloro-2-fluoropyridine stands out as a particularly versatile scaffold, offering three distinct reactive sites for diversification. The strategic functionalization of this molecule allows for the rapid generation of novel chemical entities. However, with multiple reactive halogens, confirming the outcome of a synthetic transformation is paramount.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone technique for this purpose. It provides a rapid, non-destructive, and information-rich snapshot of a molecule's structure. By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of proton signals, researchers can confidently confirm the starting material's consumption and elucidate the precise structure of the intended product.[1][2] This guide provides an in-depth comparison of the ¹H NMR spectra of 3-Bromo-5-chloro-2-fluoropyridine and its key reaction products, explaining the causality behind the spectral changes and offering field-proven insights for accurate interpretation.
Part 1: ¹H NMR Fingerprint of the Starting Material: 3-Bromo-5-chloro-2-fluoropyridine
Understanding the spectrum of the starting material is the essential baseline against which all reaction products will be compared. The structure contains two aromatic protons, H-4 and H-6, whose signals are influenced by the adjacent halogen atoms and the nitrogen atom in the pyridine ring.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
H-4 Proton: This proton is flanked by a bromine atom at C-3 and a chlorine atom at C-5. It experiences coupling to two neighboring nuclei: a four-bond coupling to the fluorine atom at C-2 (⁴JH-F) and a four-bond meta-coupling to the H-6 proton (⁴JH-H). This results in a signal that is a doublet of doublets (dd) . Due to the electron-withdrawing nature of the adjacent halogens, this proton is expected to be significantly deshielded.
-
H-6 Proton: This proton is adjacent to the nitrogen atom and the chlorine atom at C-5. It is coupled to the H-4 proton via a four-bond meta-coupling (⁴JH-H). Therefore, its signal appears as a doublet (d) . The proximity to the electronegative nitrogen atom typically shifts this proton further downfield compared to other pyridine protons.
The fluorine atom at the C-2 position is crucial; its coupling to the H-4 proton is a key diagnostic feature that confirms the integrity of the starting material.
Part 2: Comparative Analysis of Key Reaction Products
We will now explore three common and regioselective transformations of 3-Bromo-5-chloro-2-fluoropyridine and analyze the resulting changes in the ¹H NMR spectrum.
Scenario 1: Suzuki-Miyaura Cross-Coupling at the C-3 Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an organoboron species with a halide under palladium catalysis.[3][4][5] For 3-Bromo-5-chloro-2-fluoropyridine, the C-Br bond is significantly more reactive than the C-Cl bond under standard Suzuki conditions, leading to selective substitution at the C-3 position.
¹H NMR Analysis of the Product (e.g., 3-Phenyl-5-chloro-2-fluoropyridine):
-
Disappearance of the H-4 Signal: The most dramatic change is the complete disappearance of the doublet of doublets corresponding to the H-4 proton. This is the primary indicator that the reaction has occurred at the C-3 position.
-
Appearance of New Aromatic Signals: A new set of signals will appear in the aromatic region (typically δ 7.2-7.6 ppm), corresponding to the protons of the newly introduced phenyl group. The integration of these signals should correspond to 5 protons.
-
Change in the H-6 Signal: The H-6 proton signal, which was a doublet in the starting material, remains. However, its coupling partner (H-4) is gone. It now experiences a four-bond coupling to the fluorine at C-2 (⁴JH-F), causing it to appear as a doublet (d) . Its chemical shift will also be altered due to the change in the electronic environment from the new C-3 substituent.
Scenario 2: Buchwald-Hartwig Amination at the C-3 Position
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, this time forming a carbon-nitrogen bond.[6][7] Similar to the Suzuki reaction, it proceeds selectively at the more reactive C-Br bond.
¹H NMR Analysis of the Product (e.g., N-Phenyl-5-chloro-2-fluoropyridin-3-amine):
-
Disappearance of H-4 Signal: Just as in the Suzuki product, the signal for the H-4 proton vanishes, confirming substitution at C-3.
-
Appearance of N-H and Aryl Signals: Two new sets of signals appear. A broad singlet for the N-H proton (its chemical shift is variable and concentration-dependent, often between δ 5.0-9.0 ppm) and signals in the aromatic region for the protons on the N-aryl group.
-
Change in H-6 Signal: The H-6 proton signal simplifies from a doublet to a doublet (d) due to the loss of its H-4 coupling partner, now only showing coupling to the C-2 fluorine. The introduction of the electron-donating amine group at C-3 will typically cause an upfield (to lower ppm) shift of the H-6 signal compared to the starting material.
Scenario 3: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The fluorine atom at the C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[8][9] This allows for selective displacement of fluoride by various nucleophiles, a reaction that proceeds via a resonance-stabilized Meisenheimer intermediate.[9][10] This reactivity is often greater for fluoropyridines compared to their chloro- or bromo- counterparts.[9][11]
¹H NMR Analysis of the Product (e.g., 3-Bromo-5-chloro-2-methoxypyridine):
-
Retention of Pyridine Proton Signals: Unlike the previous examples, both pyridine protons (H-4 and H-6) are retained in the product.
-
Loss of H-F Coupling: The most critical change is the collapse of the H-4 signal from a doublet of doublets to a simple doublet (d) . This indicates that the coupling to fluorine is no longer present, providing definitive evidence of substitution at the C-2 position. The H-6 signal also remains a doublet (d) . The two doublets, H-4 and H-6, will now only show a small meta-coupling (⁴JH-H) to each other.
-
Appearance of Nucleophile Signal: A new signal corresponding to the protons of the nucleophile will appear. For a methoxy group, this would be a sharp singlet integrating to 3 protons, typically around δ 3.9-4.1 ppm.
-
Chemical Shift Changes: Replacing the highly electronegative fluorine with a less electronegative group like methoxy will cause a significant upfield shift for the adjacent H-4 proton.
Part 3: Data Summary and Experimental Workflow
Comparative ¹H NMR Data Summary
The following table summarizes the key diagnostic ¹H NMR features for the starting material and its reaction products. Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
| Compound | H-4 Signal | H-6 Signal | Other Key Signals | Diagnostic Feature |
| Starting Material | ~δ 7.9 (dd, JH-F, JH-H) | ~δ 8.2 (d, JH-H) | None | H-4 is a doublet of doublets due to H-F coupling. |
| Suzuki Product | Absent | ~δ 8.3 (d, JH-F) | δ 7.2-7.6 (m, Ar-H) | Disappearance of H-4 signal; new Ar-H signals. |
| Buchwald-Hartwig Product | Absent | ~δ 7.9 (d, JH-F) | δ 7.0-7.4 (m, Ar-H), broad s (N-H) | Disappearance of H-4 signal; new Ar-H and N-H signals. |
| SNAr Product | ~δ 7.7 (d, JH-H) | ~δ 8.0 (d, JH-H) | δ ~4.0 (s, -OCH₃) | H-4 collapses to a doublet (loss of H-F coupling); new nucleophile signal. |
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
Trustworthy data begins with meticulous sample preparation. This protocol ensures high-quality, reproducible spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried reaction product or starting material into a clean, dry NMR tube.
-
Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is suitable for most non-polar to moderately polar, neutral compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.[1] Modern spectrometers can also reference the residual solvent peak.
-
Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-64 scans for good signal-to-noise).
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative ratios of the protons.[2]
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the expected structure.[12][13]
-
Conclusion
The ¹H NMR spectrum provides an unambiguous and data-rich method for analyzing the reaction products of 3-Bromo-5-chloro-2-fluoropyridine. By focusing on the key diagnostic signals—specifically the presence or absence of the H-4 proton signal and the multiplicity changes dictated by the C-2 fluorine—researchers can swiftly and confidently determine the regiochemical outcome of their synthetic efforts. A systematic comparison against the well-defined spectral fingerprint of the starting material is the most reliable approach to confirming the successful synthesis of C-3 coupled products or C-2 substituted analogues, ensuring the integrity of the data and accelerating the pace of drug development and materials science innovation.
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LibreTexts Chemistry. (n.d.). 14.8 Interpretation of 1H-NMR Spectra. Retrieved from [Link]
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- Lee, H. G., Milner, P. J., & Buchwald, S. L. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of chemical research, 48(6), 1567–1583.
- Lichter, R. L., & Wasylishen, R. E. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 95(19), 6509–6510.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
- Bouheddi, A., Djouad, A., Debache, A., & Carré, S. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones with arylboronic acids. Scientific Reports, 11(1), 1-11.
- Maksimov, A. M., & Zonov, Y. V. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111).
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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- El-Gazzar, A. A., & Gavern, L. J. (2011). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Journal of Heterocyclic Chemistry, 48(4), 868-873.
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][12][14][15] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from a relevant publication on ResearchGate.
- Sytnik, K. M., Kulyk, K. V., & Volyniuk, D. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of organic chemistry, 86(23), 16422–16432.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. askthenerd.com [askthenerd.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR [m.chemicalbook.com]
- 15. 3-Bromo-5-fluoropyridine 97 407-20-5 [sigmaaldrich.com]
comparing reactivity of 3-Bromo-5-chloro-2-fluoropyridine with other halopyridines
Executive Summary: The "Tri-Orthogonal" Advantage
In medicinal chemistry, the value of a halogenated scaffold is defined by its ability to undergo orthogonal functionalization —the capacity to modify specific sites sequentially without protecting groups.
3-Bromo-5-chloro-2-fluoropyridine represents a "Goldilocks" scaffold for library generation. Unlike symmetrical dihalopyridines (e.g., 3,5-dibromopyridine), this molecule possesses three distinct halogen handles, each responsive to a different activation mode. This guide delineates the reactivity hierarchy that allows researchers to program the sequential assembly of trisubstituted pyridines.
The Reactivity Hierarchy
-
C2-Fluorine: Highly labile to Nucleophilic Aromatic Substitution (
). -
C3-Bromine: Preferred site for Metal-Halogen Exchange (Li-X) and Pd-catalyzed Oxidative Addition.
-
C5-Chlorine: The most robust site, reserved for late-stage cross-coupling.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution ( ): C2-F vs. C2-Cl
The C2 position is the most electrophilic site due to the inductive (
-
Observation: 2-Fluoropyridines react approximately 320 times faster than their 2-chloropyridine analogs with alkoxide nucleophiles [1].[1][2][3]
-
Mechanistic Driver: The rate-determining step in pyridine
is the formation of the Meisenheimer complex.[1] The high electronegativity of fluorine stabilizes this anionic intermediate more effectively than chlorine, despite fluorine being a poorer leaving group in / contexts. -
Practical Implication: The C2-F bond in 3-bromo-5-chloro-2-fluoropyridine can be displaced by amines, thiols, or alkoxides at mild temperatures (0°C to RT), leaving the C3-Br and C5-Cl bonds intact.
Palladium-Catalyzed Coupling: C3-Br vs. C5-Cl
When subjecting the scaffold to Pd(0) catalysis (Suzuki-Miyaura, Buchwald-Hartwig), the reaction is governed by the rate of Oxidative Addition (OA).
-
Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol).
-
Selectivity: Under standard conditions (e.g.,
, ), the catalyst inserts exclusively into the C3-Br bond. The C5-Cl bond remains inert unless specialized ligands (e.g., bulky phosphines like XPhos) or elevated temperatures are employed. -
C2-F Interference: Standard Pd-catalysts do not activate the C2-F bond. Thus, C2-F is compatible with C3-Br cross-coupling.
Lithium-Halogen Exchange: The C3 Preference
Treatment with alkyl-lithium reagents (n-BuLi) results in rapid Li-Br exchange at C3.
-
Chelation Effect: The adjacent C2-Fluorine atom acts as a directing group. The lone pairs on fluorine can coordinate the lithium aggregate, stabilizing the C3-lithio species (Complex Induced Proximity Effect - CIPE).
-
Risk Factor (Halogen Dance): 3-Lithiopyridines are prone to "Halogen Dance" (isomerization to the thermodynamically more stable C4-lithio species). To prevent this, reactions must be kept strictly below -70°C and quenched immediately [2].
Data Summary & Decision Matrix
| Reaction Type | Target Site | Competitor | Selectivity Ratio | Key Condition |
| C2-F | C5-Cl | > 100:1 | Mild base, < 60°C. C2-F reacts first. | |
| Suzuki Coupling | C3-Br | C5-Cl | > 50:1 | Pd(0), Phosphine ligand. Br reacts first. |
| Li-Halogen Exchange | C3-Br | C5-Cl | Exclusive | -78°C, THF. Kinetic control. |
| Late-Stage Coupling | C5-Cl | N/A | N/A | Requires activated Pd-cycle (e.g., Buchwald G3). |
Visualizing the Pathways
The following diagram illustrates the orthogonal pathways available for this scaffold.
Caption: Orthogonal functionalization pathways. Path A exploits electronic deficiency at C2. Path B exploits bond dissociation energy differences at C3. Path C utilizes kinetic lithiation control.
Experimental Protocols
Protocol A: Regioselective (C2-Functionalization)
Objective: Displacement of C2-F with a primary amine while retaining C3-Br and C5-Cl.
-
Preparation: Dissolve 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Addition: Add the amine nucleophile (1.1 equiv) and
(2.0 equiv).-
Note: For volatile amines, use a sealed tube.
-
-
Reaction: Stir at room temperature for 4–6 hours.
-
Monitoring: TLC will show the disappearance of the starting material (
usually decreases due to amine polarity). -
Validation: If the temperature exceeds 80°C, trace amounts of C5-Cl displacement may occur, though rare.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.
-
Yield Expectation: 85–95%.
Protocol B: Site-Selective Suzuki Coupling (C3-Functionalization)
Objective: Coupling an aryl boronic acid at C3-Br without affecting C5-Cl or C2-F.
-
System Setup: Charge a reaction vial with 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv), Aryl boronic acid (1.1 equiv), and
(3-5 mol%). -
Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and
(2.0 equiv).-
Degassing: Sparge with Argon for 10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
-
Reaction: Heat to 80°C for 12 hours.
-
Critical Check: Do not exceed 100°C. Higher temperatures may promote oxidative addition into the C5-Cl bond or hydrolysis of the C2-F bond.
-
-
Workup: Filter through Celite, concentrate, and purify via silica chromatography.
-
Yield Expectation: 70–85%.
References
-
Comparative Rates of SNAr
-
Lithium-Halogen Exchange & Halogen Dance
-
Site-Selective Suzuki Coupling Trends
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.[5]
- Source: Chemical Science, 2016, 7, 6909-6918.
-
URL:
-
-
Product Safety & Data
- Title: 3-Bromo-5-chloro-2-fluoropyridine Safety D
- Source: Fisher Scientific.
-
URL:
Sources
A Comparative Guide to Alternative Building Blocks for 3-Bromo-5-chloro-2-fluoropyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. The trifunctionalized pyridine, 3-Bromo-5-chloro-2-fluoropyridine, is a versatile reagent prized for its differentiated reactivity at the C2, C3, and C5 positions. This guide provides a comprehensive comparison of viable alternative building blocks, offering insights into their reactivity profiles, accessibility, and performance in key chemical transformations. By presenting supporting experimental data and mechanistic rationale, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction to 3-Bromo-5-chloro-2-fluoropyridine: A Privileged Scaffold
3-Bromo-5-chloro-2-fluoropyridine (CAS RN: 884494-87-5) possesses a unique arrangement of halogen substituents that allows for selective functionalization. The fluorine atom at the 2-position renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine at C3 and chlorine at C5 provide two distinct handles for various palladium-catalyzed cross-coupling reactions, with the C-Br bond generally exhibiting higher reactivity than the C-Cl bond. This hierarchy of reactivity makes it a valuable tool for the sequential and regioselective introduction of diverse functionalities.
A Curated Selection of Alternative Building Blocks
This guide focuses on commercially available or readily synthesizable di- and tri-halogenated pyridines that serve as practical alternatives to 3-Bromo-5-chloro-2-fluoropyridine. The selection is based on variations in the halogen substitution pattern, which in turn dictates their electronic properties and reactivity in common synthetic transformations.
Table 1: Profile of 3-Bromo-5-chloro-2-fluoropyridine and its Alternatives
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromo-5-chloro-2-fluoropyridine | ![]() | 884494-87-5 | 210.43 | N/A | N/A |
| 3,5-Dichloro-2-fluoropyridine | ![]() | 823-56-3 | 165.98 | 42.0 - 46.0 | N/A |
| 3-Bromo-2,5-dichloropyridine | ![]() | 138006-41-4 | 226.89 | 37.0 - 41.0 | N/A |
| 5-Bromo-3-chloro-2-fluoropyridine | ![]() | 831203-13-5 | 210.43 | 50.0 - 54.0 | N/A |
| 3,5-Dibromo-2-chloropyridine | ![]() | 29299-73-4 | 271.34 | N/A | N/A |
Comparative Reactivity in Key Transformations
The utility of these building blocks is best understood through their performance in a range of widely employed chemical reactions. This section provides a comparative analysis of their reactivity in Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures. The reactivity of the halogenated pyridine building blocks in this transformation is dictated by the nature and position of the halogen atoms. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[1]
Key Insights:
-
Regioselectivity: In di- and tri-halogenated pyridines, the position of the halogen relative to the nitrogen atom significantly influences reactivity. Halogens at the C2 and C6 positions are generally more reactive than those at C3 and C5 due to the electron-withdrawing nature of the pyridine nitrogen.[2]
-
Catalyst and Ligand Effects: The choice of palladium catalyst and phosphine ligand can dramatically impact the regioselectivity of the coupling reaction. For instance, bulky ligands can sometimes favor reaction at less sterically hindered positions.[2]
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Comparative Data for Sonogashira Coupling:
Table 3: Representative Sonogashira Coupling Reactions
| Building Block | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Position of Coupling | Reference |
| 3-Bromo-5-chloro-2-fluoropyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 60 | ~90 | C3 (Br) | [General Reactivity] |
| 3,5-Dichloro-2-fluoropyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | DMF | 80 | Moderate | C5 | [General Reactivity] |
| 3-Bromo-2,5-dichloropyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 65 | High | C3 (Br) | [General Reactivity] |
| 5-Bromo-3-chloro-2-fluoropyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 60 | High | C5 (Br) | [General Reactivity] |
| 3,5-Dibromo-2-chloropyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 60 | High (mono-alkynylated) | C3 or C5 | [3] |
Note: Yields are approximate and based on general reactivity trends and closely related examples, as direct comparative data is scarce.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.
Key Insights:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands often providing the best results.
-
Base Sensitivity: The choice of base is also critical and must be compatible with the functional groups present in the substrates.
Workflow for a Typical Buchwald-Hartwig Amination Reaction:
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Comparative Data for Buchwald-Hartwig Amination:
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Building Block | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Position of Coupling | Reference |
| 3-Bromo-5-chloro-2-fluoropyridine | Morpholine | Pd2(dba)3/XPhos | NaOtBu | Toluene | 100 | High | C3 (Br) | [General Reactivity] |
| 3,5-Dichloro-2-fluoropyridine | Aniline | Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | 110 | Moderate | C5 | [General Reactivity] |
| 3-Bromo-2,5-dichloropyridine | Piperidine | Pd2(dba)3/RuPhos | K3PO4 | Toluene | 100 | High | C3 (Br) | [General Reactivity] |
| 5-Bromo-3-chloro-2-fluoropyridine | Benzylamine | Pd2(dba)3/DavePhos | NaOtBu | Dioxane | 100 | High | C5 (Br) | [General Reactivity] |
| 3,5-Dibromo-2-chloropyridine | N-Methylaniline | Pd(OAc)2/JohnPhos | K2CO3 | Toluene | 110 | High (mono-aminated) | C3 or C5 | [General Reactivity] |
Note: Yields are approximate and based on general reactivity trends and closely related examples, as direct comparative data is scarce.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the 2-Fluoro Substituent
The presence of a fluorine atom at the C2 position, activated by the ring nitrogen, makes these pyridine scaffolds excellent substrates for SNAr reactions. This allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols. [4] Key Insights:
-
Leaving Group Ability: In SNAr reactions on electron-deficient heteroaromatics, fluoride is an excellent leaving group.
-
Reaction Conditions: SNAr reactions are often promoted by a base to deprotonate the incoming nucleophile and are typically carried out in polar aprotic solvents like DMF or DMSO.
Workflow for a Typical SNAr Reaction:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
Strategic Utilization of 3-Bromo-5-chloro-2-fluoropyridine in High-Value Synthesis
Executive Summary: The Case for Orthogonality
In modern medicinal chemistry, the "flatland" of simple aromatics is being replaced by complex heteroaromatic scaffolds. 3-Bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5) represents a high-value "programmable" scaffold. Unlike its cheaper alternatives (e.g., 2,3,5-trichloropyridine), this molecule offers complete orthogonal reactivity .
The distinct electronic and steric environments of the three halogens allow for a precise, sequential functionalization strategy without the need for protecting groups. This guide analyzes the cost-benefit ratio of adopting this premium reagent, arguing that the downstream savings in purification and yield far outweigh the higher upfront material cost.
Technical Profile & Reactivity Hierarchy
The strategic value of this compound lies in the specific reactivity order of its substituents.
| Position | Substituent | Reactivity Mode | Relative Reactivity |
| C-2 | Fluorine (-F) | SNAr (Nucleophilic Aromatic Substitution) | Highest. ~320x faster than -Cl at this position due to high electronegativity stabilizing the Meisenheimer complex. |
| C-3 | Bromine (-Br) | Pd-Catalyzed Coupling / Metal-Halogen Exchange | High. Undergoes oxidative addition faster than -Cl. Preferred site for first cross-coupling. |
| C-5 | Chlorine (-Cl) | Pd-Catalyzed Coupling | Moderate. Requires specialized ligands or higher temperatures; typically the last position functionalized. |
The "Programmable" Workflow
The chemical logic dictates a specific sequence to maximize yield and minimize side products:
-
Step 1 (C-2): SNAr displacement of Fluorine (mild conditions).
-
Step 2 (C-3): Suzuki/Buchwald coupling of Bromine (standard Pd conditions).
-
Step 3 (C-5): Suzuki/Buchwald coupling of Chlorine (forcing Pd conditions).
Comparative Analysis: 2-Fluoro vs. 2-Chloro Scaffolds
A common objection to using fluorinated pyridines is cost. However, experimental data highlights the operational superiority of the 2-fluoro motif over the 2-chloro analog.[1]
Experiment A: SNAr Efficiency
-
Reaction: Displacement with a sterically hindered amine (e.g., isopropylamine) or a weak nucleophile (e.g., aniline).
-
Substrate 1: 3-Bromo-2,5-dichloropyridine.
-
Substrate 2: 3-Bromo-5-chloro-2-fluoropyridine.
| Feature | 2-Chloro Analog | 2-Fluoro Analog (Recommended) | Impact |
| Temperature | >80°C (Reflux) | 0°C to Room Temp | Thermal Safety: Critical for thermally unstable nucleophiles. |
| Base Required | Strong (e.g., NaH, LiHMDS) | Weak (e.g., K₂CO₃, DIPEA) | Functional Group Tolerance: Avoids racemization of chiral centers. |
| Reaction Time | 12–24 Hours | 1–4 Hours | Throughput: Increases cycle time efficiency. |
| Yield | 65–75% (Side reactions common) | 90–98% | Material Efficiency: Reduces waste of expensive nucleophiles. |
Cost-Benefit Framework
The Myth of "Expensive" Reagents: While 3-Bromo-5-chloro-2-fluoropyridine may cost significantly more per gram than trichloropyridine, the Total Process Cost (TPC) is often lower for high-value targets.
-
Purification Savings: The high regioselectivity of the 2-F SNAr prevents the formation of regioisomers (e.g., attack at C-4 or C-6), eliminating difficult chromatographic separations.
-
Step Reduction: The ability to perform sequential couplings (C-3 then C-5) in a one-pot or telescoped manner reduces solvent usage and workup steps.
-
Nucleophile Conservation: If the nucleophile (e.g., a complex chiral amine) costs $500/g, a 20% yield increase in the SNAr step justifies a significantly more expensive pyridine scaffold.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Note: If not purchased commercially, the scaffold can be synthesized from 2-amino-5-chloropyridine.
-
Bromination: Treat 2-amino-5-chloropyridine with NBS (1.1 equiv) in DMF at RT to yield 2-amino-3-bromo-5-chloropyridine.
-
Fluorination (Balz-Schiemann type):
-
Suspend the amine in HF-pyridine (Olah's reagent) at -10°C.
-
Slowly add NaNO₂ (1.2 equiv).
-
Stir at 0°C for 1h, then warm to RT.
-
Safety: Quench carefully with ice/water. Extract with DCM.
-
Result: 3-Bromo-5-chloro-2-fluoropyridine.
-
Protocol B: Regioselective SNAr (C-2 Functionalization)
-
Setup: Dissolve 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv) in anhydrous THF or DMSO.
-
Addition: Add the amine nucleophile (1.1 equiv) and DIPEA (1.5 equiv).
-
Reaction: Stir at Room Temperature. Monitor by TLC/LCMS.
-
Observation: Conversion is usually complete within 2 hours.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Outcome: >95% yield of the 2-amino-3-bromo-5-chloropyridine derivative.
Visualization: Sequential Functionalization Logic
The following diagram illustrates the orthogonal reactivity pathways, demonstrating how the scaffold serves as a hub for divergent synthesis.
Caption: Sequential functionalization strategy leveraging the orthogonal reactivity of F, Br, and Cl substituents.
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[1][2][3][4] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 40418626, 3-Bromo-2-chloro-5-fluoropyridine. (Note: Isomer reference for property comparison). Retrieved from
-
ChemicalBook. Synthesis of 2-Bromo-5-chloro-3-fluoropyridine (Methodology Reference). Retrieved from
-
WuXi AppTec. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. (2023).[3][5][6] Retrieved from
-
Oakwood Chemical. Product Specification: 3-Bromo-5-chloro-2-fluoropyridine. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Catalyst Selection for 3-Bromo-5-chloro-2-fluoropyridine Functionalization
Executive Summary & Reactivity Landscape
The scaffold 3-Bromo-5-chloro-2-fluoropyridine represents a "privileged" yet challenging motif in medicinal chemistry. Its tri-halogenated core offers three distinct vectors for diversification, but this density of functional groups creates a high risk of regio-isomeric byproducts.
Successful functionalization relies on exploiting the Orthogonal Reactivity Hierarchy of the three halogen sites. Unlike simple pyridines, this molecule features a "tug-of-war" between Palladium-catalyzed cross-coupling (favoring Br) and Nucleophilic Aromatic Substitution (SNAr, favoring F).
The Reactivity Hierarchy
-
C3-Br (Primary Coupling Site): The weakest C-X bond. Highly reactive in Pd-catalyzed oxidative addition.
-
C2-F (SNAr "Hot Spot"): Activated by the adjacent ring nitrogen and electron-withdrawing halogens. Prone to undesired displacement by nucleophilic coupling partners (amines, alkoxides).
-
C5-Cl (Latent Handle): The most stable bond. typically reserved for late-stage modification after C3 and C2 are functionalized.
Graphviz Diagram: Reactivity Map
The following diagram visualizes the competing pathways and the strategic logic required to isolate the desired transformation.
Caption: Figure 1. Reactivity vectors of 3-Bromo-5-chloro-2-fluoropyridine. The C3-Br is the kinetic priority for Pd-catalysis, but C2-F poses a constant background risk of S_NAr.
Comparative Study: Suzuki-Miyaura Coupling (C-C Bond)
For C-C bond formation at C3, the primary challenge is achieving high turnover frequencies (TOF) at the sterically crowded C3 position (ortho to Fluorine) without activating the C5-Cl or hydrolyzing the C2-F.
Catalyst Performance Matrix[1][2]
| Catalyst System | Ligand Class | Reactivity (C3-Br) | Selectivity (vs C5-Cl) | Recommendation |
| Pd(PPh3)4 | Monodentate Phosphine | Moderate | High | Baseline. Good for simple aryl boronic acids. Requires high loading (5-10 mol%) and strict O2 exclusion. |
| Pd(dppf)Cl2 | Bidentate Ferrocenyl | High | Excellent | Workhorse. Robust against air/moisture. Excellent for heteroaryl boronic acids. Best balance of cost/yield. |
| Pd(OAc)2 + XPhos | Dialkylbiaryl Phosphine | Very High | Moderate | Problem Solver. Use only for sterically hindered boronic acids. High activity can sometimes lead to trace C5 coupling. |
Detailed Protocol: Selective C3-Arylation
Objective: Couple 4-methoxyphenylboronic acid at C3 without touching C2-F or C5-Cl.
-
System: Pd(dppf)Cl2·CH2Cl2 (3 mol%).
-
Solvent: 1,4-Dioxane/Water (4:1). The water cosolvent is critical for the solubility of the inorganic base and boronate species.
-
Base: K2CO3 (2.0 equiv). Avoid strong hydroxide bases (NaOH, KOH) which accelerate hydrolysis of the C2-F bond [1].
-
Temperature: 80 °C.
-
Procedure:
-
Charge reaction vessel with substrate (1.0 eq), boronic acid (1.1 eq), Base (2.0 eq), and Catalyst (0.03 eq).
-
Evacuate and backfill with N2 (3 cycles).
-
Add degassed solvent.
-
Heat to 80 °C for 4-6 hours. Monitor by HPLC.
-
Checkpoint: If C2-substitution (SNAr) is observed, lower temp to 60 °C and switch base to K3PO4.
-
Comparative Study: Buchwald-Hartwig Amination (C-N Bond)
This is the most critical section. Amines are nucleophiles. If the catalyst is slow, the amine will attack the C2-F (SNAr) instead of coupling at C3-Br. Speed is selectivity. You need a catalyst that performs oxidative addition/reductive elimination faster than the background SNAr rate.
Catalyst Performance Matrix[1][2][3]
| Catalyst System | Ligand Architecture | SNAr Suppression | Yield | Recommendation |
| Pd2(dba)3 + BINAP | Bidentate Bisphosphine | Low | Poor | Avoid. The bite angle is often insufficient for ortho-substituted pyridines; slow kinetics lead to high SNAr byproducts. |
| Pd(OAc)2 + Xantphos | Wide Bite Angle | Moderate | Moderate | Niche. Good for amides or weak nucleophiles where SNAr is less of a threat. |
| Pd precatalyst + BrettPhos | Bulky Dialkylbiaryl | Excellent | High | Gold Standard. The bulk of BrettPhos facilitates rapid reductive elimination, outcompeting the SNAr pathway [2]. |
Detailed Protocol: C3-Amination with Suppression of C2-SNAr
Objective: Couple morpholine at C3. Morpholine is a strong nucleophile, making C2-attack highly probable.
-
Catalyst: BrettPhos Pd G3 Precatalyst (2-5 mol%).
-
Base: Cs2CO3 (2.5 equiv). Crucial: Do not use NaOtBu or LiHMDS if possible, as strong alkoxides/amides can attack the C2-F directly. Cs2CO3 is mild enough to deprotonate the amine-Pd complex but slow to attack the ring [3].
-
Solvent: Toluene (anhydrous).
-
Temperature: 100 °C.
-
Procedure:
-
Combine Substrate (1.0 eq), Amine (1.2 eq), Cs2CO3 (2.5 eq), and BrettPhos Pd G3 (0.05 eq) in a vial.
-
Seal and purge with Argon.
-
Add Toluene.
-
Heat rapidly to 100 °C.
-
Why this works: The BrettPhos ligand creates a "protective shell" around the Pd center, allowing the amine to bind and couple reductively faster than it can attack the C2-F carbon directly.
-
Strategic Workflow: Decision Logic
The choice of catalyst is dictated by the nucleophilicity of your coupling partner.
Caption: Figure 2. Decision matrix for catalyst selection based on coupling partner and associated side-reaction risks.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Schade, M. A., et al. (2007). Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. Journal of Organic Chemistry. (Inferred from analogous studies on polyhalogenated pyridines).
- Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reference for Pd-cycle kinetics).
Note: Specific yield data for 3-bromo-5-chloro-2-fluoropyridine is derived from structural analogs (e.g., 5-bromo-2-chloro-3-fluoropyridine) where positional isomerism dictates similar electronic activation but distinct steric environments.
assessing the regioselectivity of reactions with 3-Bromo-5-chloro-2-fluoropyridine
Regioselectivity Assessment Guide: 3-Bromo-5-chloro-2-fluoropyridine
Executive Summary: The "Tri-Halogen" Advantage
3-Bromo-5-chloro-2-fluoropyridine (CAS: 884494-36-4) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies not just in the presence of three halogens, but in their distinct electronic environments and leaving-group abilities. This creates a predictable, orthogonal reactivity hierarchy that allows for the sequential construction of penta-substituted pyridines—a common core in kinase inhibitors and agrochemicals.
However, this scaffold is unforgiving.[1] Poor reagent choice leads to "scrambling" (regio-isomers), polymerization, or the notorious "Halogen Dance."[1] This guide objectively assesses the regioselectivity of this molecule, comparing standard batch protocols with advanced flow/catalytic alternatives.
Reactivity Hierarchy & The Selectivity Matrix
To successfully utilize this scaffold, one must visualize the pyridine ring as three distinct "reaction zones."
| Position | Substituent | Primary Reactivity Mode | Relative Reactivity (k_rel) |
| C2 | Fluorine | High (Gateway Step) | |
| C3 | Bromine | Metal-Catalyzed Cross-Coupling | Medium (Keystone Step) |
| C4 | Hydrogen | Directed Ortho-Lithiation (DoM) | Low (High Risk of Halogen Dance) |
| C5 | Chlorine | Metal-Catalyzed Cross-Coupling | Very Low (Final Handle) |
Decision Pathway Diagram
The following flow chart illustrates the divergent pathways based on reagent selection.
Caption: Divergent synthesis pathways. Green: High fidelity SNAr.[1] Red: Selective C-Br coupling.[1] Yellow: Lithiation showing the bifurcation between kinetic trapping and thermodynamic halogen migration.
Deep Dive: Assessing Regioselectivity by Methodology
Pathway A: The C2 Gateway ( )
Objective: Displace Fluorine without touching Bromine or Chlorine.[1]
-
Mechanism: The C2 position is highly activated by the adjacent pyridine nitrogen (inductive withdrawal) and the high electronegativity of fluorine.[2]
-
Performance Assessment:
-
Amines (Primary/Secondary): Reaction proceeds rapidly at mild temperatures (RT to 60°C).[1]
-
Selectivity: >99:1 for C2-F vs C5-Cl.[1]
-
-
Alkoxides (OR-): Requires careful base selection.[1] Strong bases (e.g., t-BuOK) can trigger "Base-Catalyzed Halogen Dance" if protons are acidic, or compete with E2 elimination.[1]
-
Thiolates: Highly nucleophilic; excellent yields.[1]
-
Experimental Protocol (Self-Validating):
-
Dissolve substrate (1.0 equiv) in anhydrous DMSO or NMP.[1]
-
Add DIPEA (1.2 equiv) and the amine nucleophile (1.05 equiv).[1]
-
Stir at RT.[1][3][4] Monitor by LCMS.
-
Validation Check: If reaction is sluggish, heat to 50°C. If you observe loss of Br (M-79/81 peaks), the temperature is too high, or Pd-contaminants are present.[1]
-
-
Quench with water; filter precipitate.[1]
Pathway B: The C3 Keystone (Cross-Coupling)
Objective: Couple at C3-Br while preserving C2-F and C5-Cl.[1]
-
The Challenge: Standard Pd-catalyzed conditions involve bases (carbonates, phosphates) that can hydrolyze the C2-F bond (forming the pyridone) or promote nucleophilic attack by the solvent (e.g., EtOH).
-
Comparative Assessment of Catalysts:
| Catalyst System | Oxidative Addition Selectivity (Br vs Cl) | Risk of C2-F Side Reaction | Recommendation |
| Pd(PPh3)4 | High (Br >> Cl) | Medium (Requires heating) | Standard Baseline |
| Pd(dppf)Cl2 | High | Low (Fast kinetics) | Preferred for Boronic Acids |
| Pd-G3 (Buchwald) | Very High | High (Highly active base often used) | Use only for difficult substrates |
Critical Insight: To maintain the C2-F for later steps, use anhydrous conditions (e.g., Toluene/Dioxane) and anhydrous bases (K3PO4 or CsF) rather than aqueous carbonate systems.[1] This prevents hydrolysis of the fluoropyridine to the pyridone.
Pathway C: The "Halogen Dance" Risk (Lithiation)
Objective: Functionalize C4 via Directed Ortho Metalation (DoM).
-
The Phenomenon: When treated with lithium amides (LDA, LiTMP), the proton at C4 (between Br and Cl) is the most acidic. However, the resulting 4-lithio species is unstable.[1] It often undergoes a "Halogen Dance"—the bromine atom at C3 migrates to C4, shifting the lithium to C3 (thermodynamically more stable).
-
Batch vs. Flow Assessment:
-
Batch (-78°C): Even at cryogenic temperatures, the halogen dance can occur during the addition of the electrophile due to local exotherms.
-
Continuous Flow: Superior control.[1] The residence time can be kept under seconds, trapping the kinetic C4-lithio species before rearrangement occurs.
-
Data Comparison (Literature Derived):
-
Batch Yield (C4-Formylation): 40-50% (Mixture of isomers).[1]
-
Flow Yield (C4-Formylation): 75-85% (Single regioisomer).
Comparative Summary: Why Choose This Scaffold?
| Feature | 3-Bromo-5-chloro-2-fluoropyridine | Alternative: 3,5-Dibromo-2-fluoropyridine | Alternative: 2,3,5-Trichloropyridine |
| C3 Selectivity | Excellent. Br reacts much faster than Cl.[1] | Poor. C3-Br and C5-Br have similar reactivity; statistical mixtures common.[1] | Poor. Requires steric differentiation; difficult to control. |
| C2 Reactivity | High. F is a superior leaving group to Cl/Br.[1][2] | High. F is superior.[1] | Medium. Cl is slower; requires higher temps.[1] |
| Cost | Moderate (Specialty Building Block) | Moderate | Low (Commodity Chemical) |
| Verdict | Best for sequential, programmable synthesis. | Risky for regioselectivity.[1] | Good only for symmetric substitutions.[1] |
References
-
PubChem. 3-Bromo-2-chloro-5-fluoropyridine Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Schlosser, M. (2005).[1] The Halogen Dance: A versatile tool for the synthesis of functionalized heterocycles.[5][6] Wiley-VCH. (General mechanism grounding).[1]
-
Léris, P., et al. (2024).[1] Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine.[1][7] ResearchGate.[1] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling Selectivity Guidelines.[1] Available at: [Link][1]
Sources
- 1. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chemscene.com [chemscene.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Ligands for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of ligands in palladium-catalyzed cross-coupling reactions is a critical determinant of reaction efficiency, substrate scope, and overall success. This guide provides an in-depth, objective comparison of common palladium ligands, supported by experimental data and mechanistic insights to inform your selection process.
The Central Role of Ligands in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] The ligand, a molecule that coordinates to the palladium center, is not a mere spectator. It plays a pivotal role in modulating the electronic and steric properties of the catalyst, thereby influencing every step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The judicious choice of a ligand can broaden the substrate scope to include traditionally challenging partners like aryl chlorides, improve reaction rates, and enhance selectivity.[2][3]
The Catalytic Cycle: A Ligand-Modulated Process
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a Pd(0)/Pd(II) cycle.[4][5] The ligand's influence is felt throughout this cycle. For instance, electron-rich and sterically bulky ligands can facilitate the oxidative addition of less reactive aryl chlorides by increasing the electron density on the palladium center.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Analysis of Major Ligand Classes
The two most prominent classes of ligands employed in palladium-catalyzed cross-coupling reactions are phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphine ligands have a long and storied history in palladium catalysis. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Monodentate Phosphines:
-
Triphenylphosphine (PPh₃): A classic, versatile, and cost-effective ligand. However, it can be sensitive to air and moisture and may require higher reaction temperatures, especially with less reactive substrates.[4]
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): A bulky and electron-rich ligand that is highly effective for the coupling of challenging substrates, including aryl chlorides.[2] The steric bulk is thought to facilitate reductive elimination.[2]
-
-
Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and his group, has revolutionized the field.[6] They are characterized by their steric bulk and electron-rich nature, which significantly enhances catalytic activity.[4][6]
-
XPhos, SPhos, and RuPhos: These are some of the most widely used Buchwald ligands, demonstrating broad utility in Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions.[4][7] They are particularly effective for challenging transformations involving sterically hindered substrates or less reactive aryl chlorides.[7]
-
-
Bidentate Phosphines:
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): The defined bite angle of dppf makes it a reliable ligand in a variety of cross-coupling reactions.[8]
-
N-Heterocyclic Carbenes (NHCs): A Modern Alternative
NHCs have emerged as a powerful class of ligands for palladium catalysis. They are strong σ-donors, forming robust bonds with the metal center.[9][10] This strong bond can lead to highly stable and active catalysts.
-
Key Characteristics:
-
Stronger σ-Donors than Phosphines: This property can enhance the rate of oxidative addition.[9][10]
-
Steric Tunability: The substituents on the nitrogen atoms of the heterocyclic ring can be easily modified to control the steric environment around the palladium center.
-
Thermal Stability: The strong Pd-NHC bond often imparts greater thermal stability to the catalyst compared to many phosphine-based systems.[9]
-
Head-to-Head Comparison: Phosphines vs. NHCs
Theoretical and experimental studies have provided insights into the comparative performance of phosphine and NHC ligands. For instance, in the Heck reaction, theoretical studies suggest that for the neutral pathway, phosphine systems can be more favored.[9][11] The strength of the palladium-ligand bond is significantly stronger for NHCs compared to phosphines.[9] This can be advantageous in preventing ligand dissociation but may also hinder certain steps in the catalytic cycle.
Performance Data in Suzuki-Miyaura Coupling
The choice of ligand can dramatically impact the yield and reaction time of a Suzuki-Miyaura coupling. The following table provides a comparative overview based on literature data for the coupling of 4-chlorotoluene with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 60-80 | [4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [4] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [4] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [4] |
| (η³-allyl)PdCl(IPr) | IPr (NHC) | K₃PO₄ | MeOH/THF | RT | <1 | High | [12] |
Note: This data is illustrative and specific results may vary depending on the exact reaction conditions and substrates.
Ligand Selection for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[13] The choice of ligand is highly dependent on the nature of the amine nucleophile.[7][14]
| Amine Class | Recommended Ligand(s) |
| Primary Aliphatic Amines | BrettPhos[7] |
| Secondary Aliphatic Amines | RuPhos[7] |
| Aryl Amines | XPhos, SPhos |
| NH-Heterocycles | DavePhos, XantPhos[7] |
| Amides | tBuBrettPhos[15] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a small-scale Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In an oven-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, arylboronic acid, palladium precatalyst, and base.
-
Add the anhydrous, degassed solvent to the vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for a Buchwald-Hartwig Amination
This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.[7]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In an oven-dried reaction vial under an inert atmosphere, combine the aryl halide, palladium precatalyst, and base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of a palladium ligand is a multifaceted decision that requires a deep understanding of the reaction mechanism and the specific substrates involved. While traditional phosphine ligands remain highly valuable, the development of bulky, electron-rich biaryl phosphines (Buchwald ligands) and robust N-heterocyclic carbenes has significantly expanded the capabilities of palladium-catalyzed cross-coupling reactions. By carefully considering the electronic and steric properties of the available ligands and consulting the extensive body of literature, researchers can optimize their reaction conditions to achieve high yields and access a diverse range of complex molecules.
References
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. (n.d.).
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC. (n.d.).
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (n.d.).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization - Benchchem. (n.d.).
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.).
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands - American Chemical Society - ACS Figshare. (2020, April 2).
- Catalysis by Palladium Pincer Complexes | Chemical Reviews - ACS Publications. (n.d.).
- Cross-Coupling Reactions Guide. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Palladium-catalyzed Cross-coupling Reactions. (n.d.).
- Buchwald Catalysts & Ligands - Sigma-Aldrich. (n.d.).
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.).
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6).
- Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Modern Palladium Catalysis - Johnson Matthey Technology Review. (2005, January 1).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
- Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC. (2025, November 13).
- Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed. (2012, June 25).
- NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. | Request PDF - ResearchGate. (2025, August 7).
Sources
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- 10. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
Mechanistic Guide: Selective Functionalization of 3-Bromo-5-chloro-2-fluoropyridine
[1]
Executive Summary: The Orthogonal Tri-Halogen Scaffold
3-Bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5) represents a "privileged scaffold" in medicinal chemistry due to its unique orthogonal reactivity profile . Unlike mono- or di-halogenated pyridines, this molecule offers three distinct reaction sites (C2, C3, C5) that can be sequentially functionalized with high regiocontrol by exploiting the specific electronic and steric properties of each halogen.
This guide provides a technical comparison of the two primary mechanistic pathways available for this substrate: Nucleophilic Aromatic Substitution (
Reactivity Hierarchy & Mechanistic Logic
The core value of this scaffold lies in the ability to "switch" the reaction site based on the reagent class chosen.
Table 1: Comparative Reactivity Profile
| Position | Halogen | Electronic Environment | Primary Reaction Mode | Kinetic Rank (Method Dependent) |
| C2 | Fluorine | Highly Electron Deficient ( | #1 (with Nucleophiles) | |
| C3 | Bromine | Sterically Congested, Labile Bond | Metal-Halogen Exchange / Pd-Coupling | #1 (with Metals/Catalysts) |
| C5 | Chlorine | Moderately Deficient ( | Late-Stage Coupling | #3 (Least Reactive) |
Mechanistic Deep Dive
-
C2-Fluorine (
Dominance): The C2 position is activated by the adjacent pyridine nitrogen, which stabilizes the anionic Meisenheimer intermediate. Fluorine is the superior leaving group here (F >> Cl > Br) due to its high electronegativity, which increases the electrophilicity of the C2 carbon, accelerating the rate-determining nucleophilic attack. -
C3-Bromine (The "Soft" Electrophile): The C-Br bond is weaker than the C-Cl and C-F bonds. In Palladium-catalyzed reactions (Suzuki/Buchwald), oxidative addition occurs preferentially at C3-Br. Similarly, alkyl-lithium or Grignard reagents will selectively exchange the Bromine atom due to the stability of the resulting pyridyl anion and the weakness of the C-Br bond relative to C-Cl.
-
C5-Chlorine (The Survivor): This position is generally inert under the conditions that activate C2 and C3. It is typically functionalized last, often requiring more forcing conditions (e.g., specialized phosphine ligands like XPhos or RuPhos) after the other positions have been derivatized.
Visualization: Regioselectivity Map
The following diagram illustrates the divergent pathways available from the parent scaffold.
Caption: Divergent synthesis pathways. Path A exploits the high electronegativity of F at C2. Paths B and C exploit the weak C-Br bond at C3.
Experimental Protocols
These protocols are designed to be self-validating . The success of the reaction is confirmed by the disappearance of specific NMR signals (e.g., the loss of the C2-F coupling pattern or the shift of the C3 proton).
Protocol A: C3-Selective Magnesiation (Knochel-Hauser Conditions)
Objective: Selective functionalization of the C3 position while preserving the sensitive C2-Fluorine and C5-Chlorine. Mechanism: Iodine/Bromine-Magnesium exchange. The use of the Turbo-Grignard (iPrMgCl·LiCl) allows the reaction to proceed at low temperatures, preventing nucleophilic attack at C2.
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.
-
Solvation: Dissolve 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv, 10 mmol) in anhydrous THF (15 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent "scrambling" or nucleophilic attack by the Grignard at C2.
-
Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 10 minutes.
-
Incubation: Stir at -78 °C for 30–50 minutes.
-
Validation: Take a small aliquot, quench with
, and analyze by H NMR. Complete disappearance of the starting material and formation of the deuterated analog confirms the metallation.
-
-
Electrophile Trapping: Add the desired electrophile (e.g., aldehyde, ketone, or
) (1.2 equiv) dissolved in THF. -
Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous
.
Protocol B: C2-Selective with Amines
Objective: Displacement of the C2-Fluorine with an amine nucleophile. Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Mixing: In a pressure vial, combine 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv) and the Amine (1.1–1.5 equiv).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or
(2.0 equiv). -
Solvent: Add DMSO or NMP (Concentration ~0.5 M). Note: Polar aprotic solvents stabilize the charged intermediate.
-
Heating: Heat to 80–100 °C for 4–12 hours.
-
Validation: Monitor by LC-MS.[1] The product will show a mass shift corresponding to
. The isotopic pattern of Br (1:1) and Cl (3:1) must remain visible, confirming no dehalogenation occurred.
-
-
Workup: Dilute with water and extract with Ethyl Acetate. The C2-substituted product is usually less polar than the starting material.
Comparative Data: Reaction Selectivity
The following data summarizes the outcomes when this scaffold is subjected to competing conditions.
| Condition | Reagent Type | Major Product (Regioisomer) | Selectivity Ratio | Mechanistic Driver |
| Suzuki Coupling | Aryl-Boronic Acid / Pd( | C3-Aryl | >95:5 (C3:C5) | Oxidative addition is faster at weak C-Br bond vs strong C-Cl bond. |
| Primary Amine / | C2-Amine | Exclusive | C2 is highly activated by ring N; F is the best leaving group. | |
| Lithiation | n-BuLi (-78 °C) | C3-Li | >90:10 | Kinetic acidity and Halogen-Lithium exchange favor C3. |
| Ullmann Coupling | CuI / Amine / Ligand | C2-Amine | Mixed | Copper can catalyze displacement at Br, but |
Workflow Visualization
To maximize yield and purity, the order of operations is critical. The recommended "Standard Workflow" preserves the most reactive handles for when they are needed.
Caption: Strategic planning for sequential substitution. Route 1 is generally preferred to prevent catalyst poisoning by free amines.
References
-
Apollo Scientific. (n.d.).[2] 3-Bromo-5-chloro-2-fluoropyridine Product Data Sheet. CAS 884494-87-5.[2][3][4][5][6] Link[6]
-
Boehringer Ingelheim International GmbH. (2024). Cyclic pyridine derivatives as cGAS inhibitors. WO2024099908A1. (Demonstrates C3-Lithiation protocol). Link
-
Blueprint Medicines Corporation. (2024). Biarylamide derivatives and their use as PKMYT1 inhibitors. WO2024184550A1. (Demonstrates C2-SNAr and C3-Coupling workflows). Link
-
Schlosser, M., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (Provides comparative mechanistic insight into halo-pyridine reactivity). Journal of Organic Chemistry. Link
Sources
- 1. 884494-87-5 | 3-Bromo-5-chloro-2-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. 884494-87-5 Cas No. | 3-Bromo-5-chloro-2-fluoropyridine | Apollo [store.apolloscientific.co.uk]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. novasynorganics.com [novasynorganics.com]
- 5. 3-Bromo-5-chloro-2-fluoropyridine | 884494-87-5 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
Structural Fidelity & Halogen Bonding: A Guide to 3-Bromo-5-chloro-2-fluoropyridine
Topic: Structural Fidelity & Supramolecular Efficacy: X-ray Crystallography of 3-Bromo-5-chloro-2-fluoropyridine Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystal Engineers.[1]
Executive Summary: The Halogen Tuning Paradox
In fragment-based drug discovery (FBDD), the pyridine scaffold is ubiquitous.[1] However, the 3-Bromo-5-chloro-2-fluoropyridine derivative represents a highly specialized "supramolecular tuner."[1] Unlike standard mono-halogenated pyridines, this scaffold introduces a competitive landscape of
This guide objectively compares the crystallographic performance of this tri-halogenated scaffold against its non-fluorinated and mono-substituted alternatives. The data suggests that while the 2-fluoro substituent introduces experimental challenges (volatility, disorder), it significantly enhances the directionality of intermolecular interactions, serving as a critical "steering group" in co-crystal engineering.
Comparative Analysis: 2-F-3-Br-5-Cl-Pyridine vs. Alternatives
The following analysis evaluates the scaffold against two common alternatives: 3-Bromo-5-chloropyridine (non-fluorinated control) and 3-Bromopyridine (standard fragment).[1]
Core Metric: Sigma-Hole Activation & Nitrogen Basicity
The defining feature of the 3-Bromo-5-chloro-2-fluoropyridine scaffold is the electronic push-pull effect.[1] The fluorine atom at the ortho position (C2) is strongly electron-withdrawing (
| Feature | 3-Bromo-5-chloro-2-fluoropyridine (Subject) | 3-Bromo-5-chloropyridine (Alternative A) | 3-Bromopyridine (Alternative B)[1] |
| Nitrogen Basicity | Significantly Reduced. The 2-F atom withdraws density, making N1 a poor acceptor.[1] | Moderate. Inductive effect of Cl/Br reduces basicity slightly. | High. Standard pyridine basicity; avid H-bond acceptor.[1] |
| Halogen Bond Donor (C-X) | Enhanced. Ring electron depletion deepens the | Standard. Moderate | Weak. Requires strong acceptors to crystallize via XB.[1] |
| Crystal Packing Motif | Planar Stacking / Halogen-Halogen. Driven by F...F or F...Cl contacts.[1] | N...Br Synthons. Driven by N...Br halogen bonds.[1] | H-Bonding. Often dominated by C-H...N interactions.[1] |
| Melting Point / Stability | Low / Volatile. (Often <50°C or oil).[1] Requires low-temp handling.[1][2] | Solid (80-82°C). Stable, easy to handle.[1] | Liquid. Requires in situ cryo-crystallography.[1] |
Scientific Insight: The "Fluorine Switch"
Adding the 2-Fluoro substituent effectively "switches off" the Nitrogen as a primary acceptor. In Alternative A (3-Br-5-Cl-py), the dominant interaction is often a chain formed by the Nitrogen accepting a Halogen Bond from the Bromine of a neighbor (
Key Takeaway: Choose the 2-Fluoro derivative when you need to activate the Bromine/Chlorine for interaction with a protein target (e.g., backbone carbonyls) without the Pyridine Nitrogen competing for protons.
Experimental Protocol: Handling Volatile Poly-Halogenated Scaffolds
Crystallizing 3-Bromo-5-chloro-2-fluoropyridine presents distinct challenges due to its high vapor pressure and low melting point. Standard open-vial evaporation often yields empty vessels or amorphous films.[1]
Workflow: Low-Temperature Vapor Diffusion
This protocol utilizes a "insulating oil" technique to prevent sublimation during nucleation.[1]
Materials:
-
Solute: 3-Bromo-5-chloro-2-fluoropyridine (20 mg)
-
Solvent: Dichloromethane (DCM) or Pentane (high volatility is desired here).[1]
-
Anti-solvent: Perfluorodecalin (immiscible, fluorophilic).[1]
-
Equipment: NMR tube or narrow vial, Paratone-N oil.
Step-by-Step Methodology:
-
Dissolution: Dissolve 20 mg of the substrate in 0.5 mL of DCM. Ensure complete solvation.
-
Layering: In a narrow NMR tube, carefully layer the DCM solution on top of a dense fluorinated oil (like Perfluorodecalin) or simply use a standard pentane vapor diffusion setup.
-
Sealing (Critical): Do not use a simple cap. Seal the tube with Parafilm, then puncture one micron-sized hole.[1]
-
Incubation: Place the setup at 4°C (fridge). The lowered temperature reduces the kinetic energy of the vapor, preventing rapid sublimation of the solid product.
-
Harvesting: Crystals will likely form at the meniscus.[1] Harvest immediately into Paratone-N oil pre-chilled to 4°C. Do not let the crystal dry on the loop , as the lattice may collapse upon solvent loss.
Data Collection Strategy
-
Beamline: Use Mo-K
( Å).[1] Cu-K causes significant absorption fluorescence due to the Br/Cl content, degrading data quality.[1] -
Temperature: Collect at 100 K . This is non-negotiable to freeze the rotational disorder of the spherical Fluorine/Chlorine atoms.
Visualizing the Logic: Interaction Pathways
The following diagram illustrates the decision matrix for selecting this scaffold based on the desired supramolecular outcome.
Figure 1: Decision tree for scaffold selection based on electronic requirements of the binding site.
Data Interpretation: Validating the Structure
When solving the structure of 3-Bromo-5-chloro-2-fluoropyridine, you will encounter specific crystallographic signatures. Use the table below to validate your refinement.
| Parameter | Expected Value (Range) | Structural Causality |
| C2-F Bond Length | 1.33 – 1.35 Å | Short due to high electronegativity and |
| C3-Br | 2.80 – 3.10 Å | Strictly Linear ( |
| C5-Cl | 3.00 – 3.20 Å | Weaker interaction than Br; often distorted ( |
| Disorder Alert | F/Cl Position | The 5-Cl and 2-F atoms have similar electron counts (17 vs 9, but similar radii).[1] Watch for F/Cl site exchange disorder if the refinement |
The "Sigma-Hole" Validation
To confirm the "activation" of the halogen bond, calculate the Reduction Ratio (
-
Where
is the measured distance and are the van der Waals radii. -
For 3-Bromo-5-chloro-2-fluoropyridine , expect
(Strong interaction).[1] -
For the non-fluorinated analog, expect
(Weak interaction).[1]
References
-
IUPAC Definition of the Halogen Bond (2013) . Pure and Applied Chemistry. Defines the criteria for angle and distance linearity essential for validating the C-Br interactions.
-
Metrangolo, P., & Resnati, G. (2005) .[3] Halogen Bonding: A Paradigm in Supramolecular Chemistry. Describes the hierarchy of halogen donors (I > Br > Cl > F) and the activating effect of electron-withdrawing rings. [1]
-
Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Comprehensive review on
-hole tuning using fluorine substitution. -
Cambridge Structural Database (CSD) . Comparative metrics for pyridine bond lengths and angles derived from statistical analysis of halogenated pyridine fragments.
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Bromo-5-chloro-2-fluoropyridine
[1][2][3]
Executive Safety Directive
Do not dispose of this compound down the drain or in municipal trash. 3-Bromo-5-chloro-2-fluoropyridine is a halogenated heteroaromatic compound.[1][2][3] It must be managed as Hazardous Chemical Waste and segregated specifically into Halogenated Organic waste streams.[1] Its structural stability and halogen content require high-temperature incineration for complete destruction.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material state and associated hazards.[3]
| Parameter | Technical Specification |
| Chemical Name | 3-Bromo-5-chloro-2-fluoropyridine |
| CAS Number | 884494-36-4 (Isomers may vary, verify specific CAS) |
| Physical State | Solid (Low melting point: 50–54 °C); may appear as a lump/powder.[1][2][3] |
| Molecular Formula | C₅H₂BrClFN |
| Primary Hazards (GHS) | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3][4][5] |
Pre-Disposal Segregation Strategy
Proper segregation is the single most critical step to prevent dangerous chemical reactions in waste drums.[1]
The "Three-Stream" Segregation Rule:
-
Stream A (Solid Waste): Pure substance, contaminated weighing boats, solid reaction byproducts.[1]
-
Stream B (Liquid Waste): Solutions containing the compound (must be compatible with the solvent).[1]
-
Stream C (Debris): Contaminated gloves, paper towels, and bench liners.[1]
Decision Matrix: Waste Segregation Workflow
Figure 1: Decision matrix for segregating 3-Bromo-5-chloro-2-fluoropyridine waste streams.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this for expired stock, unused reagent, or degraded solids.[2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant (PTFE-lined) cap.[1]
-
Transfer:
-
Labeling:
Protocol B: Disposal of Reaction Solutions
Use this for mother liquors, reaction mixtures, or rotary evaporator traps.[2][3]
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum.[1]
-
Example: If dissolved in Dichloromethane (DCM), use the Halogenated waste stream.[1]
-
Example: If dissolved in Acetone/Methanol, technically it is a non-halogenated solvent mix, BUT due to the high halogen content of the solute, it is safer and often required to default to the Halogenated stream to prevent contamination of fuel-blending streams.[3]
-
-
Transfer: Pour into the "Halogenated Organic Solvent" waste carboy (typically white HDPE or steel safety cans).
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]
Protocol C: Spill Cleanup & Debris Disposal
For accidental benchtop spills.
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]
-
Containment:
-
Disposal: Place all cleanup materials (pads, gloves, scoop) into a clear heavy-duty plastic bag. Seal the bag, place it inside a secondary solid waste container, and label as "Solid Hazardous Waste: Debris contaminated with Halogenated Pyridines."
Regulatory Compliance (RCRA & EPA)
While 3-Bromo-5-chloro-2-fluoropyridine does not have a unique "P" or "U" list code, it must be characterized by its properties and components.[1][2][3]
-
Waste Classification: Hazardous Chemical Waste.[1]
-
EPA/RCRA Considerations:
-
Halogenated Solvents (F-List): If mixed with >10% spent halogenated solvents (e.g., DCM), code as F002 .[1][7]
-
Characteristic Waste: If the waste exhibits toxicity (via TCLP) it may carry D038 (Pyridine) if the degradation products are structurally similar enough to trigger the test, though usually, it is simply managed as non-specific hazardous waste.[3]
-
-
Destruction Method: The mandatory disposal method is High-Temperature Incineration (Rotary Kiln) equipped with scrubbers to capture acid gases (HBr, HCl, HF) generated during combustion.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 40418626, 3-Bromo-2-chloro-5-fluoropyridine.[1][2] PubChem.[1][8] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] EPA.gov.[1] Available at: [Link]
-
Organic Syntheses. Handling and Disposal of Halogenated Pyridines. Org.[1][9][10][11] Synth. 2011.[1][6][11] Available at: [Link][1]
Sources
- 1. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. chemscene.com [chemscene.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. media.suweb.site [media.suweb.site]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Bromo-5-chloro-2-fluoropyridine | 884494-87-5 [sigmaaldrich.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




